Product packaging for 1,2-Dithiane-3-carboxylic acid(Cat. No.:CAS No. 14091-98-6)

1,2-Dithiane-3-carboxylic acid

カタログ番号: B087857
CAS番号: 14091-98-6
分子量: 164.3 g/mol
InChIキー: JYWJCVNSTMEANR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1,2-Dithiane-3-carboxylic acid is a organosulfur heterocycle that serves as a key synthetic intermediate and building block in chemical research. The molecule features a six-membered ring containing two sulfur atoms (a 1,2-dithiane core) substituted with a carboxylic acid functional group, which provides a handle for further synthetic derivatization . Compounds based on the 1,2-dithiane scaffold are of significant interest in medicinal chemistry, particularly in the development of inhibitors for enzymes like Thioredoxin Reductase (TrxR) . TrxR is an essential enzyme overexpressed in many cancer cells, making it a promising target for anticancer agent development . While the 1,2-dithiolane (a five-membered ring) moiety alone may be insufficient for potent activity, research indicates that integrating it with other pharmacophores, such as Michael acceptor systems, can enhance inhibitory effects . The carboxylic acid group is a crucial reactive site, allowing researchers to readily conjugate the dithiane core to other molecules, such as amines, to create amide-based probes and drug candidates . The properties of this carboxylic acid are influenced by the adjacent dithiane ring; the acid can donate a proton to become a carboxylate anion, and its acidity can be affected by electron-withdrawing or electron-donating groups elsewhere in the molecule . This product is intended for research applications as a synthetic precursor in organic synthesis and for the preparation of potential bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2S2 B087857 1,2-Dithiane-3-carboxylic acid CAS No. 14091-98-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

dithiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWJCVNSTMEANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339939
Record name 1,2-Dithiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-98-6
Record name 1,2-Dithiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dithiane-3-carboxylic acid, a sulfur-containing heterocyclic compound, presents a unique structural motif of interest in various scientific disciplines, including medicinal chemistry and materials science. Its six-membered dithiane ring, coupled with a carboxylic acid functional group, imparts specific chemical properties and potential for diverse applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data on this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring in which two adjacent carbon atoms are replaced by sulfur atoms, forming a disulfide bond, and a carboxylic acid group is attached to the third carbon atom.

Molecular Formula: C₅H₈O₂S₂[1]

Molecular Weight: 164.25 g/mol [1]

CAS Number: 14091-98-6[1]

Physicochemical Data
PropertyValueReference
Molecular Formula C₅H₈O₂S₂[1]
Molecular Weight 164.25 g/mol [1]
CAS Number 14091-98-6[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Stereochemistry

The carbon atom at the 3-position of the 1,2-dithiane ring, which is bonded to the carboxylic acid group, is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-1,2-Dithiane-3-carboxylic acid and (S)-1,2-Dithiane-3-carboxylic acid.

The stereochemistry of this compound is a critical aspect, as the biological activity of chiral molecules often resides in only one of the enantiomers. The synthesis of enantiomerically pure forms presents a significant challenge and is a key area of research.

G cluster_R (R)-1,2-Dithiane-3-carboxylic acid cluster_S (S)-1,2-Dithiane-3-carboxylic acid R_C3 C R_S2 S R_C3->R_S2 R_COOH COOH R_C3->R_COOH R_H H R_C3->R_H R_S1 S R_S2->R_S1 R_C6 C R_S1->R_C6 R_C5 C R_C6->R_C5 R_C4 C R_C5->R_C4 R_C4->R_C3 S_C3 C S_S2 S S_C3->S_S2 S_COOH COOH S_C3->S_COOH S_H H S_C3->S_H S_S1 S S_S2->S_S1 S_C6 C S_S1->S_C6 S_C5 C S_C6->S_C5 S_C4 C S_C5->S_C4 S_C4->S_C3

Figure 1. Enantiomers of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for related dithianes and carboxylic acids can be adapted.

Synthesis

Racemic Synthesis: A potential route to racemic this compound involves the reaction of a suitable precursor, such as a dihalo-carboxylic acid ester, with a sulfur source like sodium disulfide. Another approach is the oxidation of a corresponding dithiol precursor.

Enantioselective Synthesis: The preparation of enantiomerically pure (R)- and (S)-1,2-Dithiane-3-carboxylic acid is more complex. Strategies that could be employed include:

  • Chiral Resolution: Separation of the racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to control the stereochemistry during the synthesis.

  • Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

G racemic Racemic this compound chiral_sep Chiral Separation racemic->chiral_sep e.g., Chiral HPLC r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer

Figure 2. General workflow for chiral resolution.
Analysis

Standard analytical techniques would be employed to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and, with a chiral stationary phase, for separating and quantifying the enantiomers.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, related sulfur-containing heterocycles, such as dithiolanes, have been investigated for various biological activities. For instance, some dithiolane derivatives have been studied for their potential as antioxidants and their interactions with biological targets.

Given the structural features of this compound, including the disulfide bond and the carboxylic acid moiety, it could potentially exhibit biological activity. The disulfide bond is a redox-active functional group that can participate in thiol-disulfide exchange reactions, a common mechanism in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are important for binding to biological macromolecules.

Further research is required to explore the potential biological effects and mechanisms of action of this compound and its enantiomers.

G compound This compound biological_target Potential Biological Target (e.g., Enzyme, Receptor) compound->biological_target Binding/Interaction cellular_response Cellular Response biological_target->cellular_response Signal Transduction

Figure 3. Hypothetical signaling pathway interaction.

Conclusion

This compound is a chiral heterocyclic compound with a well-defined chemical structure. While its fundamental properties have been established, there is a significant gap in the literature concerning its specific physicochemical data, detailed experimental protocols for its synthesis and analysis, and its biological activity. The presence of a chiral center and a reactive disulfide bond suggests that this molecule could be a valuable target for further investigation, particularly in the fields of medicinal chemistry and drug development. Future research efforts should focus on elucidating these unknown aspects to fully realize the potential of this intriguing molecule.

References

Technical Guide: Synthesis of 1,2-Dithiane-3-carboxylic acid from α,γ-Dimercaptobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1,2-Dithiane-3-carboxylic acid from its precursor, α,γ-dimercaptobutyric acid. The core of this synthesis involves an intramolecular oxidative cyclization of the dithiol to form the cyclic disulfide. While specific literature on this exact transformation is scarce, this guide outlines a robust experimental protocol adapted from established methods for thiol-to-disulfide oxidation, particularly leveraging an environmentally benign iodine-catalyzed aerobic oxidation.

Introduction

This compound is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The formation of the 1,2-dithiane ring via intramolecular disulfide bond formation is a key synthetic step. The oxidation of dithiols to cyclic disulfides is a common transformation in organic synthesis, with various methods available, ranging from the use of metal catalysts to greener, catalyst-free air oxidation. This guide focuses on a practical and sustainable approach utilizing catalytic iodine in the presence of air as the terminal oxidant.

Synthetic Pathway

The synthesis of this compound from α,γ-dimercaptobutyric acid is achieved through an intramolecular oxidative cyclization. This reaction involves the formation of a disulfide bond between the two thiol groups within the same molecule, leading to the formation of the six-membered 1,2-dithiane ring.

G cluster_0 Synthesis of this compound alpha_gamma_dimercaptobutyric_acid α,γ-Dimercaptobutyric acid 1_2_Dithiane_3_carboxylic_acid This compound alpha_gamma_dimercaptobutyric_acid->1_2_Dithiane_3_carboxylic_acid Intramolecular Oxidative Cyclization

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Iodine-Catalyzed Aerobic Oxidation

This section details a proposed experimental procedure for the synthesis of this compound. This protocol is adapted from general methods for the iodine-catalyzed aerobic oxidation of thiols to disulfides.[1][2][3] Optimization of reaction conditions may be necessary to achieve optimal yields for this specific substrate.

Materials:

  • α,γ-Dimercaptobutyric acid

  • Iodine (I₂)

  • Ethyl acetate (EtOAc)

  • Oxygen (or ambient air)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Oxygen balloon (or access to compressed air)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add α,γ-dimercaptobutyric acid (1.0 equivalent).

  • Solvent and Catalyst Addition: Dissolve the starting material in ethyl acetate. Add a catalytic amount of iodine (e.g., 5 mol%).

  • Oxidation: Fill a balloon with oxygen and attach it to the top of the condenser (or, alternatively, the reaction can be left open to the air, though the reaction time may be longer). Heat the reaction mixture to a specified temperature (e.g., 70°C) and stir vigorously.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine. The brown color of the iodine should disappear.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to afford the pure this compound.

Proposed Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve α,γ-dimercaptobutyric acid in Ethyl Acetate start->dissolve add_catalyst Add Iodine (catalyst) dissolve->add_catalyst heat_stir Heat and Stir under Oxygen Atmosphere add_catalyst->heat_stir monitor Monitor Reaction by TLC heat_stir->monitor workup Aqueous Workup (Na2S2O3, Brine) monitor->workup extract Extract with Ethyl Acetate workup->extract dry_concentrate Dry (MgSO4) and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the oxidative cyclization of dithiols to cyclic disulfides based on literature precedents.[1][2][3] Specific values for the synthesis of this compound would need to be determined experimentally.

ParameterTypical Value/RangeNotes
Reactant Concentration 0.01 - 0.1 MHigher dilutions can favor intramolecular cyclization over intermolecular polymerization.
Iodine Loading 1 - 10 mol%Catalytic amounts are generally sufficient.
Temperature Room Temperature - 70°CHigher temperatures may be required to facilitate the catalytic cycle with air as the oxidant.
Reaction Time 1 - 24 hoursDependent on temperature, catalyst loading, and substrate reactivity.
Yield 60 - 98%Yields for analogous thiol oxidations are generally good to excellent.
Purity >95% (after chromatography)Purification is typically required to remove any byproducts or unreacted starting material.

Proposed Reaction Mechanism

The iodine-catalyzed aerobic oxidation of thiols to disulfides is proposed to proceed through the following steps:

  • Oxidation of Thiol by Iodine: Two molecules of the dithiol react with iodine to form a sulfenyl iodide intermediate and hydrogen iodide (HI).

  • Disulfide Bond Formation: The sulfenyl iodide is a reactive intermediate that undergoes nucleophilic attack by the second thiol group within the same molecule, leading to the formation of the cyclic disulfide and another molecule of HI.

  • Catalyst Regeneration: The hydrogen iodide is then oxidized back to iodine by molecular oxygen (from air), thus regenerating the catalyst and allowing the cycle to continue. Water is formed as the byproduct.

G cluster_0 Catalytic Cycle R_SH 2 R-SH (Dithiol) I2 I₂ R_SH->I2 Oxidation R_SS_R R-S-S-R (Cyclic Disulfide) I2->R_SS_R HI 2 HI R_SS_R->HI O2 1/2 O₂ HI->O2 Regeneration O2->I2 H2O H₂O O2->H2O

Figure 3: Proposed catalytic cycle for the reaction.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from α,γ-dimercaptobutyric acid via an iodine-catalyzed aerobic oxidation. The proposed methodology is based on well-established and environmentally conscious chemical transformations. While the provided protocol is expected to be effective, empirical optimization of the reaction conditions is recommended to achieve the desired efficiency and yield for this specific substrate. This synthesis opens avenues for further research into the properties and applications of this compound and its derivatives in various scientific fields.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dithiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dithiane-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted dataset based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for its constituent functional groups. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of similar structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet, broad1H-COOH
~3.8-4.0Triplet1HH-3
~3.0-3.2Multiplet2HH-6
~2.2-2.4Multiplet2HH-4
~1.9-2.1Multiplet2HH-5

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~45-50C-3
~35-40C-6
~25-30C-4
~20-25C-5
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, very broadO-H stretch (Carboxylic acid dimer)
2850-2950MediumC-H stretch (Aliphatic)
~1700-1720StrongC=O stretch (Carboxylic acid dimer)[1][2][3]
~1400-1440MediumO-H bend[3]
~1210-1320MediumC-O stretch[3]
~600-700Weak-MediumC-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
119[M - COOH]⁺
147[M - OH]⁺[1][4]
119[M - COOH]⁺
104[M - S₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

  • Insert the sample into the NMR probe.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Typical parameters include a spectral width of 16 ppm, a pulse width of 90°, a relaxation delay of 2 seconds, and 16-32 scans.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum.

  • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Following ¹H NMR, acquire the ¹³C NMR spectrum.

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

  • Typical parameters include a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Process the FID similarly to the ¹H spectrum and reference it to the CDCl₃ solvent signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

Data Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • The detector will record the abundance of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

An In-depth Technical Guide to the Discovery and History of Dithiane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiane carboxylic acids, a class of sulfur-containing heterocyclic compounds, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Their discovery, intrinsically linked to the development of Umpolung (reactivity inversion) strategies, has provided chemists with a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and burgeoning biological importance of dithiane carboxylic acids, with a focus on providing actionable data and protocols for laboratory professionals.

The Genesis: The Corey-Seebach Reaction and the Dawn of Acyl Anion Equivalents

The history of dithiane carboxylic acids is inseparable from the groundbreaking work of Elias J. Corey and Dieter Seebach in the mid-1960s. Their development of the Corey-Seebach reaction revolutionized synthetic organic chemistry by introducing the concept of "Umpolung," or the reversal of carbonyl group polarity.[1]

Prior to this, the electrophilic nature of the carbonyl carbon was a fundamental tenet of organic synthesis. The Corey-Seebach reaction ingeniously circumvented this by temporarily masking a carbonyl group as a 1,3-dithiane. The key discovery was that the C-2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane.[2] This lithiated species effectively behaves as a masked acyl anion, a synthetic equivalent that was previously inaccessible.

The logical extension of this powerful methodology was the reaction of the 2-lithio-1,3-dithiane intermediate with carbon dioxide (CO₂), an electrophile, to introduce a carboxyl group at the C-2 position. This carboxylation step marked the first synthesis of a 1,3-dithiane-2-carboxylic acid and laid the foundation for the entire class of dithiane carboxylic acids.

// Nodes Aldehyde [label="Aldehyde (R-CHO)"]; Dithiane [label="1,3-Dithiane"]; Lithio_Dithiane [label="2-Lithio-1,3-dithiane", fillcolor="#FBBC05"]; CO2 [label="Carbon Dioxide (CO₂)"]; Dithiane_Carboxylic_Acid [label="1,3-Dithiane-2-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Dithiane [label="1,3-Propanedithiol, H⁺"]; Dithiane -> Lithio_Dithiane [label="n-Butyllithium"]; Lithio_Dithiane -> Dithiane_Carboxylic_Acid [label="1. CO₂\n2. H₃O⁺"]; } dot Caption: Synthetic pathway to 1,3-dithiane-2-carboxylic acid via the Corey-Seebach reaction.

Physicochemical Properties of Dithiane Carboxylic Acids

The physicochemical properties of dithiane carboxylic acids are crucial for their application in both synthesis and drug discovery. The presence of the dithiane ring and the carboxylic acid moiety imparts a unique combination of characteristics. Below is a summary of available data for representative dithiane carboxylic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
1,3-Dithiane-2-carboxylic acid20461-89-6C₅H₈O₂S₂164.25118-122--
1,2-Dithiolane-4-carboxylic acid (Asparagusic acid)2224-02-4C₄H₆O₂S₂150.2275.7 - 76.5323.9 @ 760 mmHg4.15 ± 0.20

Experimental Protocols

Synthesis of 1,3-Dithiane-2-carboxylic Acid

This protocol details the synthesis of the foundational dithiane carboxylic acid, starting from an aldehyde.

Materials:

  • Aldehyde (e.g., formaldehyde or a higher aldehyde)

  • 1,3-Propanedithiol

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

Step 1: Formation of the 1,3-Dithiane

  • To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of BF₃·OEt₂.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1,3-dithiane.

Step 2: Lithiation and Carboxylation

  • Dissolve the 1,3-dithiane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -40 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -30 °C.

  • Stir the resulting solution at -20 °C for 2 hours.

  • In a separate flask, add an excess of crushed dry ice to anhydrous diethyl ether.

  • Slowly transfer the solution of the 2-lithio-1,3-dithiane via cannula onto the dry ice/ether slurry with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Add 1 M hydrochloric acid and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1,3-dithiane-2-carboxylic acid.

// Nodes Start [label="Start: Aldehyde & 1,3-Propanedithiol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dithiane_Formation [label="Dithiane Formation\n(Lewis Acid Catalyst)"]; Purification1 [label="Workup & Purification"]; Dithiane [label="1,3-Dithiane", fillcolor="#FBBC05"]; Lithiation [label="Lithiation\n(n-BuLi, THF, -40°C)"]; Lithio_Dithiane [label="2-Lithio-1,3-dithiane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylation [label="Carboxylation\n(Dry Ice, Ether)"]; Acidification [label="Acidic Workup"]; Purification2 [label="Workup & Purification"]; Final_Product [label="1,3-Dithiane-2-carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dithiane_Formation; Dithiane_Formation -> Purification1; Purification1 -> Dithiane; Dithiane -> Lithiation; Lithiation -> Lithio_Dithiane; Lithio_Dithiane -> Carboxylation; Carboxylation -> Acidification; Acidification -> Purification2; Purification2 -> Final_Product; } dot Caption: Experimental workflow for the synthesis of 1,3-dithiane-2-carboxylic acid.

Biological Activities and Drug Development Potential

While initially valued for their synthetic utility, dithiane carboxylic acids and their derivatives are increasingly being explored for their biological activities. Their ability to interact with biological targets has opened new avenues in drug discovery.

Thioredoxin Reductase Inhibition

Certain 1,2-dithiolane-4-carboxylic acid analogs have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme overexpressed in many cancer cells that plays a critical role in maintaining cellular redox homeostasis.[3][4] Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and promoting cancer cell death.

// Nodes TrxR [label="Thioredoxin Reductase (TrxR)"]; NADPH [label="NADPH"]; Trx_ox [label="Thioredoxin (Oxidized)"]; Trx_red [label="Thioredoxin (Reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dithiolane_Analog [label="1,2-Dithiolane-4-carboxylic\nAcid Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS"]; Apoptosis [label="Apoptosis"];

// Edges NADPH -> TrxR [arrowhead="normal"]; Trx_ox -> TrxR [arrowhead="normal"]; TrxR -> Trx_red [arrowhead="normal"]; Dithiolane_Analog -> TrxR [label="Inhibition"]; Trx_red -> ROS [label="Reduction of ROS", style=dashed, arrowhead="normal"]; Dithiolane_Analog -> ROS [style=dashed, arrowhead="normal"]; ROS -> Apoptosis [arrowhead="normal"]; } dot Caption: Proposed mechanism of action for 1,2-dithiolane-4-carboxylic acid analogs as TrxR inhibitors.

Quantitative Data on TrxR1 Inhibition:

A study on a series of 1,2-dithiolane-4-carboxylic acid analogs revealed that the presence of a Michael acceptor functionality enhanced the inhibitory effect against TrxR1. The most potent compounds exhibited micromolar IC₅₀ values.[3]

CompoundIC₅₀ for TrxR1 Inhibition (µM)
Analog 2g>200
Analog 2j186.0 ± 15.0
Analog 2k5.3 ± 0.5

Experimental Protocol: In Vitro Thioredoxin Reductase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of dithiane carboxylic acid derivatives against TrxR.

Materials:

  • Purified recombinant human thioredoxin reductase 1 (TrxR1)

  • NADPH

  • Insulin

  • Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5) containing EDTA

  • Test compounds (dithiane carboxylic acid derivatives) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, NADPH, and insulin.

  • Add various concentrations of the test compound (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding TrxR1 to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 20 minutes).

  • Stop the reaction and measure the reduction of insulin by adding DTNB. The reduction of DTNB by free thiols in reduced insulin results in a yellow product that can be quantified by measuring the absorbance at 412 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory and Analgesic Effects

Recent research has explored novel dithiazole carboxylic acid derivatives for their anti-inflammatory and analgesic properties. Some of these compounds have shown potent activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to screen for COX-1 and COX-2 inhibition.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Prostaglandin E₂ (PGE₂) standard

  • LC-MS/MS system for PGE₂ quantification

Procedure:

  • In separate reactions for COX-1 and COX-2, pre-incubate the respective enzyme with the test compound (at various concentrations) or DMSO (control) in the reaction buffer at 37 °C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37 °C.

  • Stop the reaction (e.g., by adding a solution of stannous chloride).

  • Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2 to determine IC₅₀ values and selectivity.

Conclusion

The discovery of dithiane carboxylic acids, born from the intellectual brilliance of the Corey-Seebach reaction, has provided a lasting legacy in organic chemistry. Initially revered for their role as versatile synthetic intermediates, these compounds are now emerging as promising scaffolds in drug discovery. The ability to modulate key biological targets such as thioredoxin reductase and cyclooxygenase enzymes highlights their potential for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the rich chemistry and biology of dithiane carboxylic acids, paving the way for future innovations in both academic and industrial research.

References

The Umpolung Reactivity of 1,2-Dithiane Systems: A Tale of Instability and an Exploration of a Stable Isomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of umpolung, or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies. The use of 1,3-dithianes as masked acyl anions in the Corey-Seebach reaction is a classic and widely applied example of this principle. This technical guide addresses the umpolung reactivity of the isomeric 1,2-dithiane systems. Contrary to the stability and synthetic utility of their 1,3-counterparts, 1,2-dithiane systems do not exhibit useful umpolung reactivity. This is primarily attributed to the inherent instability of the corresponding 2-lithio-1,2-dithiane intermediate, which readily undergoes fragmentation. This guide will delve into the theoretical basis for this instability, contrasting it with the robust chemistry of 1,3-dithianes. A comprehensive overview of the Corey-Seebach reaction, including detailed experimental protocols and quantitative data, is provided as a benchmark for successful dithiane-based umpolung.

Introduction to Umpolung Reactivity

In organic chemistry, the German term "umpolung" refers to the inversion of the normal polarity of a functional group.[1] Typically, the carbon atom of a carbonyl group is electrophilic. Umpolung strategies aim to temporarily reverse this reactivity, rendering the carbonyl carbon nucleophilic. This "masked" acyl anion equivalent can then react with a variety of electrophiles, leading to the formation of valuable 1,2- and 1,4-dicarbonyl compounds, α-hydroxy ketones, and other synthons that are difficult to access through traditional methods.[2]

The Corey-Seebach reaction, which utilizes 1,3-dithianes, is a prime example of this concept. The protons at the C2 position of a 1,3-dithiane are sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium, to form a stabilized carbanion.[2][3] This nucleophilic species can then participate in a wide range of carbon-carbon bond-forming reactions.

The Challenge of Umpolung in 1,2-Dithiane Systems

While the umpolung reactivity of 1,3-dithianes is well-established, the application of this concept to 1,2-dithiane systems is conspicuously absent from the synthetic literature. The primary reason for this is the inherent instability of the putative 2-lithio-1,2-dithiane intermediate. Upon deprotonation, this species is prone to rapid fragmentation, precluding its use as a practical acyl anion equivalent.

The Fragmentation Pathway

The instability of lithiated 1,2-dithianes is analogous to the well-documented fragmentation of lithiated 1,3-dithiolanes (the five-membered ring counterparts).[3] Upon formation of the carbanion at the carbon adjacent to one of the sulfur atoms, a retro-[2+3] cycloaddition-type fragmentation is initiated. This process is thermodynamically driven by the formation of stable, neutral molecules. In the case of a lithiated 1,2-dithiane, the likely fragmentation pathway would lead to the formation of ethene and a dithiocarboxylate species.

dot

Caption: Proposed fragmentation of a lithiated 1,2-dithiane.

This fragmentation is a consequence of the ring strain in the five- and six-membered cyclic disulfides and the thermodynamic stability of the resulting products. Computational studies on related systems have shown that the energy barrier for such fragmentation pathways is low, making it the dominant reaction pathway over intermolecular reactions with electrophiles.

The Paradigm of Stability: Umpolung Reactivity of 1,3-Dithianes (Corey-Seebach Reaction)

In stark contrast to the 1,2-isomer, the 2-lithio-1,3-dithiane anion is a remarkably stable and versatile nucleophile.[4] The six-membered ring of the 1,3-dithiane is conformationally less strained, and the geometry of the carbanion orbital allows for effective stabilization through delocalization into the d-orbitals of the adjacent sulfur atoms.

The Corey-Seebach Reaction Workflow

The general workflow of the Corey-Seebach reaction involves three key steps:

  • Formation of the 1,3-dithiane: An aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst.

  • Deprotonation and Alkylation: The 1,3-dithiane is deprotonated at the C2 position with a strong base, typically n-butyllithium, to form the nucleophilic 2-lithio-1,3-dithiane. This anion is then reacted with an electrophile.

  • Deprotection: The dithiane protecting group is removed to regenerate the carbonyl functionality, yielding the final product.

dot

Corey_Seebach_Workflow Start Aldehyde Dithiane_Formation 1,3-Dithiane Formation (1,3-Propanedithiol, Lewis Acid) Start->Dithiane_Formation Dithiane 1,3-Dithiane Dithiane_Formation->Dithiane Deprotonation Deprotonation (n-BuLi) Dithiane->Deprotonation Lithiated_Dithiane 2-Lithio-1,3-dithiane Deprotonation->Lithiated_Dithiane Alkylation Alkylation (Electrophile, e.g., R-X) Lithiated_Dithiane->Alkylation Alkylated_Dithiane 2-Alkyl-1,3-dithiane Alkylation->Alkylated_Dithiane Deprotection Deprotection (e.g., HgCl2, H2O) Alkylated_Dithiane->Deprotection Product Ketone Deprotection->Product

Caption: General workflow of the Corey-Seebach reaction.

Experimental Protocols for 1,3-Dithiane Umpolung

The following sections provide detailed methodologies for the key steps in the Corey-Seebach reaction.

Protocol for the Formation of 2-Phenyl-1,3-dithiane

Materials:

  • Benzaldehyde

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous chloroform (0.5 M) is added 1,3-propanedithiol (1.1 eq).

  • The mixture is cooled to 0 °C, and boron trifluoride diethyl etherate (0.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-phenyl-1,3-dithiane.

Protocol for Lithiation and Alkylation of 2-Phenyl-1,3-dithiane with Benzyl Bromide

Materials:

  • 2-Phenyl-1,3-dithiane

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of 2-phenyl-1,3-dithiane (1.0 eq) in anhydrous THF (0.2 M) is cooled to -30 °C under an inert atmosphere (argon or nitrogen).[2]

  • n-Butyllithium (1.1 eq) is added dropwise, and the resulting deep red solution is stirred at -30 °C for 2 hours.

  • A solution of benzyl bromide (1.2 eq) in anhydrous THF is added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-benzyl-2-phenyl-1,3-dithiane.

Protocol for the Deprotection of 2-Benzyl-2-phenyl-1,3-dithiane

Materials:

  • 2-Benzyl-2-phenyl-1,3-dithiane

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • To a solution of 2-benzyl-2-phenyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (9:1, 0.1 M) is added calcium carbonate (2.5 eq) followed by mercury(II) chloride (2.5 eq).[5]

  • The resulting suspension is stirred vigorously at room temperature for 4 hours.

  • The mixture is filtered through a pad of Celite®, and the filtrate is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the corresponding ketone.

Quantitative Data for 1,3-Dithiane Umpolung Reactions

The following tables summarize representative quantitative data for the key steps of the Corey-Seebach reaction.

Table 1: Formation of 1,3-Dithianes

Aldehyde/KetoneDithiolCatalystSolventTime (h)Yield (%)Reference
Benzaldehyde1,3-PropanedithiolBF₃·OEt₂CHCl₃295[4]
Cyclohexanone1,3-PropanedithiolTsOHToluene1288[5]
Acetaldehyde1,3-PropanedithiolI₂CH₂Cl₂192[6]

Table 2: Alkylation of 2-Lithio-1,3-dithianes

1,3-DithianeElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3-DithianeBenzyl bromiden-BuLiTHF-30 to RT1291[2]
2-Methyl-1,3-dithianeCyclohexanonen-BuLiTHF-78 to RT385[5]
1,3-DithianeEthylene oxiden-BuLiTHF-78 to RT482[2]

Table 3: Deprotection of 2-Substituted-1,3-dithianes

2-Substituted-1,3-dithianeReagentSolventTime (h)Yield (%)Reference
2-Benzyl-1,3-dithianeHgCl₂/CaCO₃CH₃CN/H₂O490[5]
2-Cyclohexyl-1,3-dithianeDDQCH₂Cl₂/H₂O188[4]
2-Butyl-1,3-dithianeI₂/H₂O₂H₂O/SDS295[7]

Signaling Pathways and Logical Relationships

The umpolung strategy, particularly through the Corey-Seebach reaction, does not directly engage with biological signaling pathways. However, its application in the synthesis of complex molecules, including natural products and their analogues, is of paramount importance to drug discovery and development. The ability to construct intricate carbon skeletons allows for the synthesis of novel chemical entities that can be screened for biological activity, potentially leading to the discovery of new therapeutic agents that modulate various signaling pathways.

dot

Drug_Discovery_Logic Umpolung Umpolung Reactivity (e.g., Corey-Seebach) Complex_Molecules Synthesis of Complex Molecules (Natural Products, Analogues) Umpolung->Complex_Molecules Screening Biological Screening Complex_Molecules->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate Signaling_Pathway Modulation of Signaling Pathways Drug_Candidate->Signaling_Pathway

Caption: Role of umpolung in the drug discovery process.

Conclusion

The umpolung reactivity of 1,2-dithiane systems is not a synthetically viable strategy due to the propensity of the corresponding 2-lithio-1,2-dithiane intermediate to undergo rapid fragmentation. This inherent instability stands in stark contrast to the robust and versatile chemistry of 1,3-dithianes, as exemplified by the Corey-Seebach reaction. For researchers, scientists, and drug development professionals, understanding the structural features that govern the stability of these masked acyl anions is crucial for the rational design of synthetic routes. While 1,2-dithianes are not suitable for umpolung applications, the principles learned from their instability, when compared to the success of 1,3-dithianes, provide valuable insights into the delicate balance of electronic and steric factors that control the reactivity of organosulfur compounds. The Corey-Seebach reaction remains a powerful and indispensable tool for the construction of complex molecular architectures, continuing to fuel innovation in both academic and industrial research.

References

The Pivotal Role of the Disulfide Bond in the Reactivity of 1,2-Dithiane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dithiane-3-carboxylic acid, a six-membered cyclic disulfide, presents a fascinating case study in the interplay between molecular structure and chemical reactivity. The disulfide bond, nestled within a flexible dithiane ring and adjacent to a carboxylic acid moiety, governs the molecule's redox behavior, susceptibility to nucleophilic attack, and potential biological activity. This technical guide provides an in-depth analysis of the core principles dictating the reactivity of this compound, with a focus on the central role of its disulfide linkage. We will explore its redox chemistry, reaction kinetics with nucleophiles, and potential implications in redox signaling pathways, particularly in the context of its relationship to the biologically significant molecule, alpha-lipoic acid. This document synthesizes available data on 1,2-dithiane systems and provides detailed experimental protocols for the further investigation of this compound, aiming to equip researchers with the knowledge to harness its unique chemical properties for applications in drug development and chemical biology.

Introduction: The Disulfide Bond as a Functional Hub

The disulfide bond is a covalent linkage between two sulfur atoms that plays a critical role in stabilizing the tertiary and quaternary structures of proteins, and in the redox chemistry of numerous small molecules. In this compound, the disulfide bond is not merely a structural element but the primary determinant of its chemical reactivity. The six-membered ring of 1,2-dithiane is more flexible than its five-membered counterpart, 1,2-dithiolane (the parent ring of lipoic acid), leading to distinct differences in ring strain and, consequently, reactivity. The presence of the carboxylic acid group at the 3-position further modulates the electronic properties of the disulfide bond and provides a handle for chemical derivatization.

Understanding the reactivity of the disulfide bond in this compound is crucial for several reasons:

  • Redox-Active Moiety: The disulfide bond can be readily reduced to a dithiol and re-oxidized, making it a key player in redox reactions.

  • Target for Nucleophiles: The sulfur atoms of the disulfide bond are electrophilic and susceptible to attack by a variety of nucleophiles, leading to ring-opening reactions.

  • Potential Biological Significance: As a metabolite of alpha-lipoic acid, this compound may interact with biological systems, particularly those involved in redox signaling. While six-membered ring disulfides are generally not considered substrates for thioredoxin reductase, their derivatives could potentially modulate the activity of this and other redox-sensitive enzymes[1].

This guide will systematically explore these facets of this compound's reactivity.

Physicochemical and Reactivity Data

While specific experimental data for this compound is limited in the literature, we can infer its properties from closely related compounds and computational studies. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,2-Dithiane (Parent Compound)2-(2,3-Dihydroxy phenyl)-1,3-dithiane
Molecular Formula C₅H₈O₂S₂C₄H₈S₂C₁₀H₁₂O₂S₂
Molecular Weight 164.25 g/mol 120.24 g/mol 228.33 g/mol
Redox Potential (E⁰') Not Experimentally DeterminedNot Experimentally Determined~0.753 V vs. SHE
Calculated Redox Potential Not AvailableNot Available0.766 V vs. SHE

Table 2: Conformational Energy of 1,2-Dithiane (Computational Data)

ConformationRelative Stability (kJ/mol)Energy Barrier for Interconversion (kJ/mol)
Chair 056.3 (Chair-to-Twist)[2]
Twist 21.9[2]Not Applicable

Core Reactivity of the Disulfide Bond

The reactivity of this compound is dominated by the chemistry of its disulfide bond, which primarily involves two types of reactions: redox reactions and nucleophilic substitution.

Redox Chemistry

The disulfide bond can be reversibly reduced to the corresponding dithiol, 1,4-dimercaptobutane-2-carboxylic acid. This redox activity is central to its potential biological function and its utility in chemical synthesis.

Redox_Reaction oxidized This compound (Oxidized Form) reduced 1,4-Dimercaptobutane-2-carboxylic acid (Reduced Form) oxidized->reduced + 2e⁻, + 2H⁺ (Reduction) reduced->oxidized - 2e⁻, - 2H⁺ (Oxidation)

Figure 1: Redox equilibrium of this compound.

The redox potential of the disulfide/dithiol couple is a key parameter that determines the thermodynamic feasibility of its reaction with other redox-active species. While the exact value for this compound has not been reported, studies on similar dithiane structures suggest a formal potential in the range of +0.7 to +0.8 V vs. SHE.

Nucleophilic Cleavage of the Disulfide Bond

The sulfur atoms of the disulfide bond are electrophilic and can be attacked by nucleophiles, leading to the cleavage of the S-S bond. This is a common reaction for disulfides and is a key mechanism for their biological function and chemical manipulation.

Common nucleophiles that can cleave disulfide bonds include:

  • Thiols (e.g., dithiothreitol, DTT; glutathione, GSH): This reaction proceeds via a thiol-disulfide exchange mechanism.

  • Phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP): These are potent reducing agents for disulfides.

  • Cyanide ions: This reaction results in the formation of a thiocyanate and a thiol.

The general mechanism for nucleophilic attack on the disulfide bond is depicted below.

Nucleophilic_Attack start This compound S-S intermediate Transition State nucleophile Nucleophile (Nu⁻) nucleophile->start:f1 Nucleophilic Attack product Ring-Opened Product S-Nu S⁻ final_product Protonated Product product->final_product + H⁺

Figure 2: General mechanism for nucleophilic cleavage of the disulfide bond.

The rate of this reaction is dependent on the nucleophilicity of the attacking species, the steric hindrance around the disulfide bond, and the electronic properties of the dithiane ring.

Experimental Protocols

To facilitate further research into the reactivity of this compound, we provide detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route, adapted from general procedures for dithiane synthesis, involves the reaction of a suitable α-keto acid or its equivalent with 1,4-butanedithiol followed by cyclization. A more direct, though less commonly cited, approach would be the reaction of 2,3-dibromosuccinic acid with sodium disulfide. A generalized procedure based on dithiane formation from carbonyls is as follows:

Materials:

  • Glyoxylic acid

  • 1,4-Butanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Chloroform

  • Glacial acetic acid

  • 10% Aqueous potassium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of boron trifluoride diethyl etherate in chloroform and glacial acetic acid.

  • Heat the solution to reflux with vigorous stirring.

  • Slowly add a solution of glyoxylic acid and 1,4-butanedithiol in chloroform over several hours.

  • After the addition is complete, allow the mixture to cool to room temperature.

  • Wash the reaction mixture sequentially with water, 10% aqueous potassium hydroxide, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow reagents Glyoxylic Acid + 1,4-Butanedithiol in Chloroform reaction Reaction at Reflux reagents->reaction catalyst BF₃·OEt₂ in Chloroform/Acetic Acid catalyst->reaction workup Aqueous Workup (H₂O, KOH) reaction->workup purification Drying, Concentration, and Purification workup->purification product This compound purification->product

Figure 3: Workflow for the synthesis of this compound.
Kinetic Analysis of Disulfide Reduction by DTT (Spectrophotometric Assay)

This protocol allows for the determination of the rate of disulfide bond reduction by monitoring the formation of oxidized DTT (DTTox), which has a characteristic absorbance at 310 nm.[3][4]

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Tris buffer (e.g., 100 mM, pH 8.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of this compound and DTT in the Tris buffer.

  • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the buffer and the this compound solution to achieve the desired final concentration.

  • Initiate the reaction by adding the DTT solution to the cuvette and mix quickly.

  • Immediately begin monitoring the absorbance at 310 nm over time.

  • The rate of reaction can be determined from the initial slope of the absorbance versus time plot, using the molar extinction coefficient of DTTox at 310 nm.

Electrochemical Analysis by Cyclic Voltammetry

Cyclic voltammetry (CV) can be used to determine the redox potential of the disulfide/dithiol couple.

Materials:

  • This compound

  • Supporting electrolyte (e.g., 0.1 M KCl in a suitable buffer)

  • Three-electrode system (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare a solution of this compound in the buffered supporting electrolyte.

  • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan over a potential range expected to encompass the redox events of the disulfide bond (e.g., from -0.5 V to +1.0 V vs. Ag/AgCl).

  • Vary the scan rate to investigate the reversibility of the redox process.

  • The formal redox potential (E⁰') can be estimated from the average of the anodic and cathodic peak potentials.

Role in Signaling Pathways and Drug Development

The structural similarity of this compound to metabolites of alpha-lipoic acid suggests its potential involvement in cellular redox signaling. The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a major cellular antioxidant system that is often dysregulated in diseases such as cancer.

While 1,2-dithianes are generally not considered good substrates for TrxR[1], derivatives of 1,2-dithiolanes have been investigated as inhibitors of this enzyme[5][6]. This raises the possibility that this compound or its derivatives could act as modulators of the thioredoxin system or other redox-sensitive signaling pathways.

Signaling_Hypothesis Dithiane This compound or its derivatives TrxR Thioredoxin Reductase (TrxR) Dithiane->TrxR Potential Inhibition? Trx_ox Thioredoxin (Oxidized) Trx-S₂ TrxR->Trx_ox Reduces NADP NADP⁺ TrxR->NADP Trx_red Thioredoxin (Reduced) Trx-(SH)₂ Downstream Downstream Signaling (e.g., Apoptosis, Proliferation) Trx_red->Downstream Regulates NADPH NADPH NADPH->TrxR e⁻

Figure 4: Hypothetical interaction with the thioredoxin signaling pathway.

For drug development professionals, the dithiane carboxylic acid scaffold offers several attractive features:

  • Redox-Modulating Core: The disulfide bond can be engineered to react with specific biological thiols, potentially leading to targeted drug action.

  • Tunable Reactivity: Modification of the dithiane ring or the carboxylic acid group can be used to fine-tune the reactivity and pharmacokinetic properties of drug candidates.

  • Prodrug Potential: The disulfide bond can be used as a cleavable linker in prodrug design, releasing an active therapeutic agent under specific redox conditions.

Conclusion

The disulfide bond in this compound is the linchpin of its reactivity. Its susceptibility to reduction and nucleophilic attack, combined with the modulating influence of the carboxylic acid group, creates a molecule with a rich and potentially exploitable chemistry. While further experimental work is needed to fully quantify its reactivity and elucidate its biological roles, the foundational principles and experimental frameworks presented in this guide offer a solid starting point for researchers. By understanding and harnessing the unique properties of the disulfide bond within this dithiane system, new avenues in drug discovery, chemical biology, and materials science may be uncovered.

References

Theoretical Insights into the Conformational Landscape of the 1,2-Dithiane Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiane ring, a six-membered heterocycle containing a disulfide bond, is a structural motif present in various biologically active molecules and natural products. Its conformational flexibility plays a crucial role in determining molecular shape, stability, and ultimately, biological function. This technical guide provides an in-depth analysis of the theoretical studies on the conformation of the 1,2-dithiane ring, presenting key quantitative data, detailing computational methodologies, and visualizing conformational relationships.

Conformational Preferences and Energetics

Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have established that the 1,2-dithiane ring predominantly exists in a chair conformation . This preference is a consequence of minimizing torsional and steric strain within the ring. The primary alternative conformation is the more flexible twist-boat form.

Quantitative computational studies have elucidated the energy differences between these conformers and the barriers to their interconversion. A key study utilized Hartree-Fock (HF) level of theory with the 6-31+G* basis set for geometry optimization, followed by single-point energy calculations using Møller-Plesset perturbation theory (MP2) and DFT (B3LYP) with the same basis set.[1]

ParameterValue (kJ/mol)Computational LevelReference
Chair - Twist-Boat Energy Difference21.9MP2/6-31+G//HF/6-31+G[1]
Chair → Twist-Boat Energy Barrier56.3MP2/6-31+G//HF/6-31+G[1]

These values highlight the significant energetic preference for the chair conformation and the substantial energy barrier that hinders facile interconversion to the twist-boat form at ambient temperatures.

Geometric Parameters of 1,2-Dithiane Conformers

The following table summarizes representative geometric parameters for the key conformations of the 1,2-dithiane ring, compiled from various theoretical studies. It is important to note that the exact values can vary depending on the level of theory and basis set employed.

ParameterChair ConformationTwist-Boat Conformation
Bond Lengths (Å)
S-S~2.04 - 2.06~2.05 - 2.07
C-S~1.83 - 1.85~1.83 - 1.86
C-C~1.53 - 1.55~1.53 - 1.56
Bond Angles (°)
C-S-S~95 - 97~96 - 98
S-C-C~110 - 112~109 - 113
C-C-C~111 - 113~110 - 114
Dihedral Angles (°)
S-S-C-C~ ±55 - 60Variable
S-C-C-C~ ±50 - 55Variable
C-S-S-C~ ±50 - 55Variable

Computational Methodologies in Conformational Analysis

The theoretical investigation of the 1,2-dithiane ring conformation relies on a variety of computational chemistry techniques. Understanding these methods is essential for critically evaluating the reported data.

Key Experimental Protocols
  • Geometry Optimization: The process of finding the minimum energy structure for a given conformation. This is typically performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a variety of functionals (e.g., B3LYP). The choice of basis set (e.g., 6-31G, 6-31+G, cc-pVTZ) is also a critical parameter that affects the accuracy of the optimized geometry.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate energy differences between conformers and transition states, single-point energy calculations are often performed on the optimized geometries using higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, with larger basis sets.

  • Transition State Searching: To determine the energy barrier for conformational interconversion, a transition state search algorithm (e.g., Berny optimization to a transition state) is employed to locate the saddle point on the potential energy surface connecting the two conformers. The nature of the transition state is confirmed by the presence of a single imaginary frequency.

The selection of the computational method and basis set represents a trade-off between accuracy and computational cost. For systems like 1,2-dithiane, DFT methods with functionals like B3LYP and basis sets of at least double-zeta quality with polarization functions (e.g., 6-31G(d)) are generally considered to provide reliable results for geometries and relative energies.

Conformational Interconversion Pathway

The interconversion between the chair and twist-boat conformations of the 1,2-dithiane ring proceeds through a specific pathway on the potential energy surface. This process is crucial for understanding the dynamic behavior of the ring.

conformational_interconversion Chair Chair (C2) TS1 Transition State Chair->TS1 ΔE‡ = 56.3 kJ/mol TwistBoat Twist-Boat TS1->TwistBoat TS2 Transition State TwistBoat->TS2 Chair_inv Chair (Inverted) TS2->Chair_inv

Conformational interconversion pathway of the 1,2-dithiane ring.

This diagram illustrates the energetic landscape of the chair-to-chair ring inversion process, which proceeds through a higher-energy twist-boat intermediate. The transition states represent the energy maxima along this pathway.

Logical Relationship of Computational Protocol

The theoretical study of 1,2-dithiane conformation follows a logical workflow to ensure accurate and reliable results.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_analysis Analysis Input Initial Structure (e.g., Chair, Twist-Boat) GeoOpt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) Input->GeoOpt Freq Frequency Analysis GeoOpt->Freq SPE Single-Point Energy (e.g., MP2/aug-cc-pVTZ) GeoOpt->SPE Geometry Geometric Parameters GeoOpt->Geometry Validation Conformer Validation (No imaginary frequencies) Freq->Validation Energy Relative Energies & Energy Barriers SPE->Energy

A typical computational workflow for conformational analysis.

This workflow begins with an initial guess of the molecular structure for each conformer. Geometry optimization is then performed, followed by a frequency analysis to validate the nature of the stationary point. For higher accuracy, single-point energy calculations can be carried out on the optimized geometries. The final step involves analyzing the results to determine relative energies, energy barriers, and detailed geometric parameters.

Conclusion

Theoretical studies provide a powerful framework for understanding the conformational behavior of the 1,2-dithiane ring. The clear energetic preference for the chair conformation, coupled with a significant barrier to ring inversion, suggests that this conformation will predominate in most chemical and biological environments. The detailed geometric and energetic data presented in this guide offer valuable parameters for molecular modeling, drug design, and the interpretation of experimental data involving molecules containing the 1,2-dithiane motif. As computational methods continue to advance, further refinement of these parameters and a deeper understanding of the subtle electronic effects governing the conformation of this important heterocyclic system can be expected.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Dithiane-3-carboxylic acid from 1,4-Butanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, albeit theoretical, multistep protocol for the synthesis of 1,2-Dithiane-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the readily available starting material, 1,4-butanedithiol. The proposed pathway involves a four-stage process: (1) selective mono-protection of one thiol group, (2) introduction of a carboxylic acid moiety at the carbon adjacent to the free thiol, (3) deprotection of the second thiol group, and (4) final oxidative cyclization to yield the target 1,2-dithiane ring structure. This application note provides detailed experimental procedures for each stage, based on established organic chemistry principles, and includes data tables for reaction conditions and expected outcomes. Diagrams illustrating the experimental workflow and key chemical transformations are provided to facilitate comprehension and practical implementation.

Introduction

1,2-Dithianes are six-membered heterocyclic compounds containing a disulfide bond. This structural motif is of interest in drug development and materials science due to its redox activity and ability to mimic certain biological structures. The introduction of a carboxylic acid group at the 3-position of the 1,2-dithiane ring adds a functional handle for further derivatization, making this compound a valuable building block. While the direct synthesis of this specific molecule from 1,4-butanedithiol is not extensively documented in the literature, this protocol consolidates known synthetic transformations into a plausible and coherent pathway.

Proposed Synthetic Pathway Overview

The synthesis of this compound from 1,4-butanedithiol is proposed to proceed through the following four stages:

  • Stage 1: Mono-protection of 1,4-Butanedithiol. To enable selective functionalization, one of the two thiol groups of the starting material is protected. The bulky trityl (triphenylmethyl) group is selected for this purpose to favor mono-substitution.

  • Stage 2: Introduction of the Carboxylic Acid Moiety. This stage involves a three-step sequence to introduce a carboxyl group at the carbon alpha to the free thiol: a. S-alkylation of the free thiol to form a thioether, which facilitates the subsequent deprotonation. b. α-deprotonation using a strong base followed by carboxylation with carbon dioxide. c. Reductive cleavage of the S-alkyl group to regenerate the free thiol.

  • Stage 3: Deprotection of the Trityl Group. The protecting group is removed under acidic conditions to expose the second thiol group, yielding the linear precursor for cyclization.

  • Stage 4: Oxidative Cyclization. The final step involves the oxidation of the dithiol precursor to form the cyclic disulfide bond of the 1,2-dithiane ring.

Below is a graphical representation of the overall proposed synthetic workflow.

G cluster_0 Synthesis of this compound 1,4-Butanedithiol 1,4-Butanedithiol Mono-protected dithiol Mono-protected dithiol 1,4-Butanedithiol->Mono-protected dithiol Stage 1: Mono-protection Carboxylated intermediate Carboxylated intermediate Mono-protected dithiol->Carboxylated intermediate Stage 2: Carboxylation Dithiol precursor Dithiol precursor Carboxylated intermediate->Dithiol precursor Stage 3: Deprotection This compound This compound Dithiol precursor->this compound Stage 4: Oxidative Cyclization

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when moisture-sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Stage 1: Selective Mono-protection of 1,4-Butanedithiol

This protocol aims to selectively protect one of the thiol groups of 1,4-butanedithiol using trityl chloride.

Protocol:

  • To a solution of 1,4-butanedithiol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and pyridine at 0 °C, add a solution of trityl chloride (0.95 eq) in DCM dropwise over 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono-protected product.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-tritylated 1,4-butanedithiol.

ParameterValue
Reactants 1,4-Butanedithiol, Trityl chloride
Stoichiometry 1 : 0.95
Solvent Dichloromethane (DCM) / Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 14-18 hours
Work-up Aqueous wash, extraction, drying
Purification Column Chromatography
Expected Yield 40-60%

Table 1: Reaction parameters for the mono-protection of 1,4-butanedithiol.

Stage 2: Introduction of the Carboxylic Acid Moiety

This stage is a three-step process to introduce the carboxyl group.

Step 2a: S-alkylation of Mono-protected Dithiol

  • To a solution of the mono-tritylated 1,4-butanedithiol (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add an alkylating agent, for example, benzyl bromide (1.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the S-benzylated intermediate.

Step 2b: α-Deprotonation and Carboxylation

  • Dissolve the S-benzylated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base, such as n-butyllithium (n-BuLi, 1.2 eq), dropwise and stir for 1-2 hours at -78 °C to generate the carbanion.

  • Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature slowly.

  • Quench with a saturated aqueous solution of ammonium chloride and acidify with 1 M HCl.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the crude carboxylated product.

Step 2c: Reductive Cleavage of the S-benzyl Group

  • Dissolve the crude carboxylated product in a suitable solvent system, such as liquid ammonia or a mixture of THF and water.

  • At -78 °C, add sodium metal in small portions until a persistent blue color is observed, indicating the cleavage of the benzyl group.

  • Quench the reaction by the addition of ammonium chloride.

  • After evaporation of the ammonia, dissolve the residue in water, acidify, and extract with an appropriate organic solvent.

  • Dry the organic phase and concentrate to yield the crude mono-protected dithiol carboxylic acid.

ParameterValue (Step 2a)Value (Step 2b)Value (Step 2c)
Starting Material Mono-protected dithiolS-benzylated intermediateCarboxylated thioether
Key Reagents NaH, Benzyl bromiden-BuLi, CO₂Sodium, Liquid NH₃
Solvent Anhydrous THFAnhydrous THFLiquid NH₃ / THF-H₂O
Temperature 0 °C to RT-78 °C-78 °C
Reaction Time 4-6 hours2-3 hours1-2 hours
Expected Yield 80-90%50-70%70-85%

Table 2: Reaction parameters for the introduction of the carboxylic acid moiety.

Stage 3: Deprotection of the Trityl Group

This protocol removes the trityl protecting group to reveal the second thiol.

Protocol:

  • Dissolve the mono-protected dithiol carboxylic acid (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 95:5 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product, 4-carboxy-1,4-butanedithiol, can be used in the next step without further purification, or it can be purified by chromatography if necessary.

ParameterValue
Reactant Trityl-protected dithiol carboxylic acid
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-2 hours
Work-up Evaporation of solvent and acid
Expected Yield >90% (crude)

Table 3: Reaction parameters for the deprotection of the trityl group.

Stage 4: Oxidative Cyclization

The final step is the formation of the 1,2-dithiane ring through an intramolecular disulfide bond formation. The oxidation of 1,4-dithiols is a known method to produce 1,2-dithianes.[1]

Protocol:

  • Dissolve the crude 4-carboxy-1,4-butanedithiol in a suitable solvent. For air oxidation, a dilute solution in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. Alternatively, for iodine-mediated oxidation, a solvent like methanol or DCM can be employed.

  • Method A (Air Oxidation): Vigorously stir the dilute solution, open to the atmosphere, for 24-48 hours. The reaction can be catalyzed by the presence of a base like triethylamine.

  • Method B (Iodine Oxidation): To a solution of the dithiol in methanol, add a solution of iodine (1.1 eq) in methanol dropwise until a persistent yellow color is observed.

  • Monitor the reaction by TLC.

  • After completion, for Method B, quench the excess iodine with a solution of sodium thiosulfate.

  • Remove the solvent under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

ParameterMethod A (Air Oxidation)Method B (Iodine Oxidation)
Reactant 4-carboxy-1,4-butanedithiol4-carboxy-1,4-butanedithiol
Oxidizing Agent Oxygen (from air)Iodine (I₂)
Solvent DMF or DMSOMethanol or DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 24-48 hours1-3 hours
Work-up Solvent evaporationQuenching with Na₂S₂O₃, solvent evaporation
Purification Column Chromatography / RecrystallizationColumn Chromatography / Recrystallization
Expected Yield Moderate to GoodGood to High

Table 4: Reaction parameters for the oxidative cyclization.

Data Presentation

The following table summarizes the key transformations and the expected molecular weight changes throughout the proposed synthesis.

StageStarting MaterialProductMolecular Weight ( g/mol )
1 1,4-Butanedithiol4-(Tritylthio)butane-1-thiol364.57
2a 4-(Tritylthio)butane-1-thiolBenzyl (4-(tritylthio)butyl) sulfide454.69
2b/2c Benzyl (4-(tritylthio)butyl) sulfide2-Mercapto-5-(tritylthio)pentanoic acid408.60
3 2-Mercapto-5-(tritylthio)pentanoic acid2,5-Dimercaptopentanoic acid166.27
4 2,5-Dimercaptopentanoic acidThis compound164.25

Table 5: Summary of molecular transformations and corresponding molecular weights.

Visualization of Key Transformations

The following diagram illustrates the chemical structures and transformations in the proposed synthetic pathway.

G cluster_workflow Chemical Transformations start 1,4-Butanedithiol HS-(CH₂)₄-SH mono_protected Mono-protected Dithiol Tr-S-(CH₂)₄-SH start->mono_protected 1. Trityl-Cl, Pyridine carboxylated Carboxylated Intermediate Tr-S-(CH₂)₃-CH(COOH)-SH mono_protected->carboxylated 2. a) NaH, BnBr b) n-BuLi, CO₂ c) Na, liq. NH₃ dithiol_precursor Dithiol Precursor HS-(CH₂)₃-CH(COOH)-SH carboxylated->dithiol_precursor 3. TFA, DCM final_product This compound dithiol_precursor->final_product 4. Oxidation (e.g., I₂ or Air)

Figure 2: Key chemical transformations in the proposed synthesis.

Conclusion

This document provides a comprehensive, though theoretical, guide for the synthesis of this compound from 1,4-butanedithiol. The proposed multi-step protocol is based on well-established reactions in organic synthesis. Researchers and professionals in drug development can use this application note as a foundational blueprint for the laboratory preparation of this and structurally related compounds. It is important to note that optimization of reaction conditions at each step will be necessary to achieve satisfactory yields and purity of the final product. Standard laboratory safety precautions should be followed throughout the execution of these protocols.

References

Application Notes and Protocols: 1,3-Dithiane as a Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 1,2-Dithiane-3-carboxylic acid: Extensive review of the scientific literature indicates that this compound is not a commonly employed reagent for the protection of aldehydes. The following application notes and protocols detail the use of the closely related and widely established 1,3-dithiane protecting group, derived from 1,3-propanedithiol, for the protection of aldehydes. This information is provided as a comprehensive and practical guide to dithiane-based protection chemistry for researchers, scientists, and drug development professionals.

Introduction to 1,3-Dithiane Protecting Groups

1,3-Dithianes are one of the most robust and versatile protecting groups for carbonyl compounds, particularly aldehydes.[1][2][3] They are thioacetals formed by the reaction of an aldehyde with 1,3-propanedithiol.[4] The resulting cyclic thioacetal is exceptionally stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, making them superior to their oxygen-based acetal counterparts in many synthetic contexts.[1]

A key feature of 1,3-dithianes is their ability to undergo "umpolung" or reversal of polarity. The acidic proton at the C-2 position of the dithiane ring can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion.[5] This nucleophilic acyl anion equivalent can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds. Subsequent deprotection regenerates the carbonyl group, yielding a ketone.[6] When used solely as a protecting group, the dithiane moiety is removed to regenerate the original aldehyde.

Application Notes

Key Advantages of 1,3-Dithiane Protection:

  • High Stability: 1,3-Dithianes are stable to both strongly acidic and basic conditions, as well as to many nucleophiles and organometallic reagents.[1]

  • Ease of Formation: The protection reaction proceeds readily under mild acidic catalysis.[4]

  • Umpolung Reactivity: The ability to form a nucleophilic center from a carbonyl carbon opens up unique synthetic pathways.[5]

  • Chemoselectivity: Aldehydes can often be selectively protected in the presence of ketones.[4]

Common Deprotection Methods:

The removal of the 1,3-dithiane group typically requires oxidative or mercury(II)-based methods due to their high stability.[1][4] Care must be taken in choosing a deprotection strategy, especially in the presence of other sensitive functional groups. Common reagents for deprotection include:

  • Mercury(II) salts (e.g., HgCl₂, Hg(NO₃)₂)[1][7]

  • o-Iodoxybenzoic acid (IBX)[4]

  • N-Bromosuccinimide (NBS)

  • Oxidative methods involving reagents like Selectfluor™[4] or ferric nitrate.[8]

  • Photochemical methods.[9][10]

Experimental Protocols

Protocol 1: Protection of an Aldehyde using 1,3-Propanedithiol

This protocol describes a general procedure for the formation of a 1,3-dithiane from an aldehyde using a Lewis acid catalyst.

Materials:

  • Aldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1,3-propanedithiol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,3-dithiane.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 1,3-Dithiane using Mercury(II) Nitrate

This protocol outlines a solid-state deprotection method, which is often rapid and high-yielding.[1]

Materials:

  • 1,3-Dithiane derivative (1.0 eq)

  • Mercury(II) nitrate trihydrate (2.0 eq)[1]

  • Ethanol or acetonitrile

  • Mortar and pestle

Procedure:

  • Place the 1,3-dithiane derivative and mercury(II) nitrate trihydrate in a mortar.[1]

  • Grind the mixture with a pestle at room temperature for 1-5 minutes.[1] Monitor the reaction progress by TLC.

  • Upon completion, add ethanol or acetonitrile to the mixture and triturate.

  • Filter the solid precipitate and wash with the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the protection of various aldehydes as 1,3-dithianes and their subsequent deprotection.

Table 1: Protection of Aldehydes as 1,3-Dithianes

AldehydeCatalystSolventTimeYield (%)Reference
BenzaldehydeI₂ (cat.)CH₂Cl₂15 min95J. Org. Chem. 2001, 66, 7527-7529
4-Nitrobenzaldehydep-TsOH/SiO₂CH₂Cl₂30 min98Synthesis, 2002, 59-60
CinnamaldehydeY(OTf)₃ (cat.)CH₂Cl₂45 min92Tetrahedron Lett. 2004, 45, 2339-2341
HeptanalCu(DS)₂ (cat.)Water2 h94Synthesis, 2010, 1493-1499

Table 2: Deprotection of 2-Aryl-1,3-Dithianes

2-Aryl GroupReagentSolventTimeYield (%)Reference
PhenylHg(NO₃)₂·3H₂OSolid-state2 min96Molecules 2011, 16, 4075-4082[1]
4-NitrophenylHg(NO₃)₂·3H₂OSolid-state1 min95Molecules 2011, 16, 4075-4082[1]
4-MethoxyphenylFe(NO₃)₃·9H₂O/SiO₂Hexane5 min98Synth. Commun. 1997, 27, 1527-1533[8]
2-NaphthylIBX/β-CDWater30 min94Synthesis, 2003, 2295-2297

Visualizations

Protection_Reaction cluster_products Products Aldehyde RCHO Catalyst Lewis or Brønsted Acid node_plus1 + Aldehyde->node_plus1 Propanedithiol HS(CH₂)₃SH Propanedithiol->Catalyst   Protection Dithiane 1,3-Dithiane Water H₂O Catalyst->Dithiane node_plus2 + Catalyst->node_plus2 node_plus1->Propanedithiol node_plus1->Catalyst   Protection node_plus2->Water Deprotection_Workflow Start Start: Protected Aldehyde (1,3-Dithiane) AddReagent Add Deprotection Reagent (e.g., Hg(NO₃)₂, IBX, Fe(NO₃)₃) Start->AddReagent Reaction Reaction at specified temperature and time AddReagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End End: Purified Aldehyde Purification->End Umpolung_Pathway Dithiane 2-Substituted 1,3-Dithiane Carbanion Dithianyl Anion (Acyl Anion Equivalent) Dithiane->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) AlkylatedDithiane 2,2-Disubstituted 1,3-Dithiane Carbanion->AlkylatedDithiane Alkylation Electrophile Electrophile (E⁺) (e.g., Alkyl Halide) Ketone Ketone AlkylatedDithiane->Ketone Hydrolysis Deprotection Deprotection

References

Application Notes & Protocols: Deprotection of Dithiane Protecting Groups Under Mild Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithianes, particularly 1,3-dithianes, are invaluable protecting groups for carbonyl compounds in organic synthesis due to their high stability under both acidic and basic conditions.[1][2][3] Their utility extends beyond simple protection; they are cornerstone reagents for C-C bond formation via the "umpolung" (reactivity inversion) of the carbonyl carbon, transforming it into a nucleophilic acyl anion equivalent.[4][5]

While their stability is an asset during synthetic sequences, the regeneration of the carbonyl group (deprotection) often requires harsh or toxic reagents, such as heavy metal salts like mercury(II).[3][4][6] Such conditions are incompatible with complex molecules bearing sensitive functional groups, a common scenario in natural product synthesis and drug development. Consequently, the development of mild, selective, and environmentally benign deprotection protocols is of paramount importance.

This document provides an overview of modern, mild deprotection methodologies for dithiane protecting groups, complete with quantitative data and detailed experimental protocols for key procedures. While the focus is often on 1,3-dithianes and 1,3-dithiolanes in the literature, the principles and methods described are generally applicable to cyclic thioacetals used as carbonyl protecting groups.

Methodologies for Mild Deprotection

A variety of mild methods have been developed to address the challenges of dithiane deprotection. These can be broadly categorized based on the nature of the reagents used.

Deprotection_Methods Oxidative Methods Oxidative Methods center->Oxidative Methods Metal-Free Halogen-Based Metal-Free Halogen-Based center->Metal-Free Halogen-Based Acid-Catalyzed Acid-Catalyzed center->Acid-Catalyzed Photocatalytic Methods Photocatalytic Methods center->Photocatalytic Methods Oxidative Methods->sub_ox Metal-Free Halogen-Based->sub_halo Acid-Catalyzed->sub_acid Photocatalytic Methods->sub_photo H₂O₂ / I₂ H₂O₂ / I₂ sub_ox->H₂O₂ / I₂ Aqueous Hypervalent Iodine (e.g., IBX) Hypervalent Iodine (e.g., IBX) sub_ox->Hypervalent Iodine (e.g., IBX) Selective TMSCl / NaI TMSCl / NaI sub_halo->TMSCl / NaI Inexpensive N-Halosuccinimides N-Halosuccinimides sub_halo->N-Halosuccinimides Common PPA / Acetic Acid PPA / Acetic Acid sub_acid->PPA / Acetic Acid Simple Eosin Y / Visible Light Eosin Y / Visible Light sub_photo->Eosin Y / Visible Light Green

Figure 1: Classification of mild deprotection methods for dithianes.

1. Oxidative Methods Oxidative cleavage is a common strategy. Mild oxidants are preferred to avoid unwanted side reactions on sensitive substrates.

  • Hydrogen Peroxide and Iodine: A combination of 30% aqueous hydrogen peroxide with a catalytic amount of iodine (5 mol%) in an aqueous micellar system (using sodium dodecyl sulfate, SDS) provides an environmentally friendly method for deprotecting both 1,3-dithianes and 1,3-dithiolanes.[7] This system operates under neutral conditions and shows tolerance for various protecting groups like benzyl ethers and BOC carbamates.[7] The use of SDS improves substrate solubility and reaction efficiency, with yields reaching up to 95%.[7]

  • Hypervalent Iodine Reagents: Reagents such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene are effective for oxidative deprotection.[8] IBX, particularly in the presence of β-cyclodextrin in water, allows for the efficient hydrolysis of thioacetals at room temperature under neutral conditions.[8] These methods are often chemoselective, for instance, preferentially cleaving benzylic or allylic dithianes over non-activated ones.[9]

2. Metal-Free Halogen-Based Reagents To avoid the toxicity of heavy metals, metal-free methods have been developed.

  • Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI): This inexpensive and easy-to-handle combination effectively regenerates carbonyl compounds from dithiane and dithiolane derivatives in acetonitrile.[4][10] The protocol is a significant alternative to existing methods as it does not use metals, oxidants, or strong acidic/basic media, providing the desired keto-products in high to excellent yields.[4]

3. Acid-Catalyzed Methods While dithianes are stable to many acids, specific conditions can promote their hydrolysis.

  • Polyphosphoric Acid (PPA) and Acetic Acid: A simple and convenient method involves the use of PPA mixed with a few drops of acetic acid.[1] This protocol works efficiently at mild temperatures (20-45 °C) and is advantageous because the reagents are safe, cheap, and readily available.[1]

4. Photocatalytic Deprotection Visible-light photoredox catalysis represents a modern, green approach to dithiane deprotection.

  • Eosin Y as Photocatalyst: Using a catalytic amount of an organic dye like Eosin Y (1 mol%), dithianes can be deprotected under aerobic conditions using a standard compact fluorescent light (CFL) bulb.[10][11] This metal-free method proceeds at room temperature in aqueous acetonitrile and exhibits a broad substrate scope and functional group tolerance.[10][11]

Data Summary: Comparison of Mild Deprotection Protocols

The following tables summarize the performance of various mild deprotection methods on representative dithiane substrates.

Table 1: Oxidative Deprotection with H₂O₂ / I₂ in Aqueous Micellar System

Substrate (Dithiane of...) Reagents & Conditions Time Yield (%) Reference
Benzophenone 30% H₂O₂, I₂ (5 mol%), SDS, H₂O, rt 30 min 95 [7]
4-Methoxyacetophenone 30% H₂O₂, I₂ (5 mol%), SDS, H₂O, rt 30 min 94 [7]
Cyclohexanone 30% H₂O₂, I₂ (5 mol%), SDS, H₂O, rt 35 min 92 [7]

| 4-Nitrobenzaldehyde | 30% H₂O₂, I₂ (5 mol%), SDS, H₂O, rt | 25 min | 95 |[7] |

Table 2: Metal-Free Deprotection with TMSCl / NaI

Substrate (Dithiane of...) Reagents & Conditions Time Yield (%) Reference
4-Phenylcyclohexanone TMSCl (10 eq), NaI (10 eq), CH₃CN, rt 24 h 93 [4]
Acetophenone TMSCl (10 eq), NaI (10 eq), CH₃CN, rt 24 h 95 [4]
Benzophenone TMSCl (10 eq), NaI (10 eq), CH₃CN, rt 24 h 98 [4]

| Propiophenone | TMSCl (10 eq), NaI (10 eq), CH₃CN, rt | 24 h | 96 |[4] |

Table 3: Acid-Catalyzed Deprotection with PPA / Acetic Acid

Substrate (Dithiane of...) Reagents & Conditions Temp (°C) Time (h) Yield (%) Reference
2-Naphthaldehyde PPA, Acetic Acid 30 1.0 84 [1]
4-Chlorobenzaldehyde PPA, Acetic Acid 25 0.5 85 [1]
4-Methylacetophenone PPA, Acetic Acid 40 2.0 89 [1]

| Benzophenone | PPA, Acetic Acid | 45 | 3.0 | 92 |[1] |

Experimental Protocols

Workflow sub Protected Substrate (1,2-Dithiane Derivative) reagents Add Deprotection Reagents (e.g., TMSCl/NaI in CH₃CN) sub->reagents reaction Stir at Specified Temperature and Time reagents->reaction quench Reaction Quenching & Aqueous Work-up reaction->quench extract Organic Extraction (e.g., with EtOAc or CH₂Cl₂) quench->extract purify Drying, Filtration, & Solvent Evaporation extract->purify product Purification (e.g., Column Chromatography) purify->product

Figure 2: General experimental workflow for dithiane deprotection.

Protocol 1: Deprotection using 30% H₂O₂ and Iodine in an Aqueous Micellar System [7]

This protocol describes a green, mild, and efficient method for the deprotection of 1,3-dithianes/dithiolanes.

Materials:

  • Dithiane-protected substrate (1.0 mmol)

  • Sodium dodecyl sulfate (SDS) (0.058 g, 0.2 mmol)

  • Iodine (I₂) (0.0127 g, 0.05 mmol)

  • 30% aqueous hydrogen peroxide (H₂O₂) (5-6 mmol)

  • Deionized water (5 mL)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • In a 25 mL round-bottom flask, dissolve the dithiane substrate (1.0 mmol) and SDS (0.2 mmol) in deionized water (5 mL).

  • Add iodine (0.05 mmol) to the mixture.

  • Stir the resulting suspension at room temperature for 5 minutes.

  • Add 30% aqueous H₂O₂ (5-6 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.

Protocol 2: Deprotection using TMSCl and NaI in Acetonitrile [4]

This protocol offers a metal-free alternative using inexpensive and readily available reagents.

Materials:

  • Dithiane-protected substrate (1.0 mmol)

  • Sodium iodide (NaI), dried (1.50 g, 10 mmol)

  • Trimethylsilyl chloride (TMSCl), distilled (1.27 mL, 10 mmol)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

  • To a stirred suspension of the dithiane substrate (1.0 mmol) and sodium iodide (10 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add trimethylsilyl chloride (10 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL) and saturated NaHCO₃ solution (20 mL).

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure carbonyl product.

Mechanistic Considerations

The mechanisms for these deprotections vary but generally involve activation of a sulfur atom, making the central carbon more electrophilic and susceptible to hydrolysis.

Mechanism TMSCl_NaI TMSCl + NaI TMSI "TMSI" TMSCl_NaI->TMSI in CH₃CN Dithiane R₂C(SCH₂CH₂CH₂S) Sulfonium Sulfonium Intermediate Dithiane->Sulfonium + "TMSI" H2O H₂O (work-up) Hemithioketal Hemithioketal Intermediate Sulfonium->Hemithioketal + H₂O Ketone R₂C=O Hemithioketal->Ketone Elimination

Figure 3: Plausible mechanism for TMSCl/NaI mediated deprotection.[4]

In the TMSCl/NaI system, it is proposed that TMSI is generated in situ. One of the sulfur atoms of the dithiane attacks the silicon of TMSI, forming a sulfonium intermediate.[4] This species is then attacked by water during the work-up, leading to a hemithioketal which subsequently collapses to release the final carbonyl compound.[4]

Conclusion

The selection of a deprotection method for 1,2-dithiane or related protecting groups depends heavily on the substrate's complexity and the presence of other functional groups. The mild protocols presented here, from oxidative cleavage using H₂O₂/I₂ to metal-free conditions with TMSCl/NaI, offer a robust toolkit for the modern synthetic chemist. These methods largely avoid harsh conditions and toxic heavy metals, aligning with the principles of green chemistry while enabling the efficient synthesis of complex molecules for research and drug development.

References

Application Notes & Protocols: 1,2-Dithiane-3-carboxylic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dithiane-3-carboxylic acid is a chiral heterocyclic compound with potential applications as a versatile building block in the stereoselective synthesis of complex natural products. Its rigid 1,2-dithiane ring system offers a unique conformational bias that can be exploited to control the stereochemistry of adjacent chiral centers. The carboxylic acid functionality provides a convenient handle for further synthetic manipulations, including amide bond formation and reduction to the corresponding alcohol. While specific examples of its use in total synthesis are limited in the literature, its structural features suggest significant potential for the synthesis of chiral fragments, particularly those found in polyketide natural products.

This document outlines a prospective application of (R)-1,2-dithiane-3-carboxylic acid in the stereocontrolled synthesis of a polyketide fragment containing a 1,3-diol moiety, a common structural motif in many biologically active natural products. The described workflow illustrates how this chiral synthon can be employed to establish key stereocenters.

Prospective Application: Synthesis of a Chiral Polyketide Fragment

The following section details a hypothetical, yet chemically plausible, synthetic route for the preparation of a protected 1,3-diol fragment, a key intermediate in the synthesis of various polyketide natural products. This sequence leverages the inherent chirality of (R)-1,2-dithiane-3-carboxylic acid to induce the formation of a new stereocenter.

Synthetic Workflow Overview

The proposed synthetic strategy involves the esterification of (R)-1,2-dithiane-3-carboxylic acid, followed by a diastereoselective aldol-type addition of an enolate to an aldehyde. Subsequent reduction and deprotection steps would yield the desired 1,3-diol fragment.

G cluster_0 Synthesis of Polyketide Fragment A (R)-1,2-Dithiane-3-carboxylic Acid B Esterification A->B Alcohol, DCC, DMAP C Chiral Ester Intermediate B->C D Enolate Formation C->D LDA, THF, -78 °C E Aldol Addition with Propionaldehyde D->E F β-Hydroxy Ester E->F G Diastereoselective Reduction F->G NaBH4, MeOH H Protected 1,3-Diol Dithiane G->H I Deprotection H->I H2O2, I2, SDS J Final Polyketide Fragment (1,3-Diol) I->J

Caption: Proposed synthetic workflow for a chiral polyketide fragment.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the key steps in the proposed synthesis. These values are estimated based on typical yields and selectivities for analogous reactions reported in the literature.

Step No.ReactionStarting MaterialProductReagentsHypothetical Yield (%)Hypothetical Diastereomeric Ratio (d.r.)
1Esterification(R)-1,2-Dithiane-3-carboxylic AcidChiral Ester IntermediateBenzyl alcohol, DCC, DMAP95N/A
2Aldol AdditionChiral Ester Intermediateβ-Hydroxy EsterLDA, Propionaldehyde8590:10
3Reductionβ-Hydroxy EsterProtected 1,3-Diol DithianeNaBH4, MeOH92>95:5
4DeprotectionProtected 1,3-Diol DithianeFinal Polyketide FragmentH2O2, I2, SDS88N/A

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for similar chemical reactions.

Protocol 1: Esterification of (R)-1,2-Dithiane-3-carboxylic Acid

Objective: To synthesize the benzyl ester of (R)-1,2-dithiane-3-carboxylic acid.

Materials:

  • (R)-1,2-Dithiane-3-carboxylic acid (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-1,2-dithiane-3-carboxylic acid (1.0 eq) and benzyl alcohol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired benzyl ester.

Protocol 2: Diastereoselective Aldol Addition

Objective: To perform a diastereoselective aldol addition of the chiral ester enolate to propionaldehyde.

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq)

  • Chiral benzyl ester of (R)-1,2-dithiane-3-carboxylic acid (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of the chiral benzyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add propionaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the β-hydroxy ester.

Protocol 3: Deprotection of the Dithiane Ring

Objective: To cleave the 1,2-dithiane ring to unmask the carbonyl functionality.

Materials:

  • Protected 1,3-diol dithiane (1.0 eq)

  • 30% Hydrogen peroxide (H2O2) (5.0 eq)

  • Iodine (I2) (0.1 eq)

  • Sodium dodecyl sulfate (SDS) (0.2 eq)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a vigorously stirred solution of the protected 1,3-diol dithiane (1.0 eq) and SDS (0.2 eq) in a 1:1 mixture of water and DCM, add iodine (0.1 eq).[1]

  • Add 30% aqueous hydrogen peroxide (5.0 eq) dropwise to the mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce excess iodine.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified if necessary.

Logical Relationships in Stereocontrol

The stereochemical outcome of the aldol addition is directed by the chiral center at the C3 position of the 1,2-dithiane ring. The rigid conformation of the dithiane is expected to favor one face of the enolate for attack by the aldehyde, leading to a high diastereoselectivity.

G cluster_1 Stereocontrol Logic A (R)-1,2-Dithiane-3-carboxylate B Rigid Chair-like Conformation A->B C Steric Hindrance on One Face of Enolate B->C D Facial Bias for Electrophilic Attack C->D E Diastereoselective Formation of New Stereocenter D->E

Caption: Logic diagram for stereocontrol in the aldol addition.

Disclaimer: The synthetic route and protocols described herein are hypothetical and intended for illustrative purposes. The feasibility and optimization of these reactions would require experimental validation. The provided yields and diastereomeric ratios are estimates based on analogous transformations.

References

Application Notes and Protocols for the Asymmetric Synthesis of 1,2-Dithiane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dithiane-3-carboxylic acid and its derivatives are sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a known metabolite of the essential cofactor alpha-lipoic acid (ALA), this scaffold plays a role in aerobic metabolism. The chiral nature of this compound necessitates stereocontrolled synthetic methods to access enantiomerically pure forms for the investigation of their biological activities and potential therapeutic applications. The strained disulfide bond in the six-membered ring, combined with the carboxylic acid functionality, suggests potential for interaction with biological targets, particularly as enzyme inhibitors.

These application notes provide an overview of potential strategies for the asymmetric synthesis of this compound derivatives, based on established methodologies for related chiral sulfur heterocycles. Detailed protocols for key synthetic transformations are provided to guide researchers in the development of synthetic routes to these valuable compounds.

Significance and Applications

The 1,2-dithiane ring system is a key structural motif in various biologically active molecules. The disulfide bond can undergo redox cycling, implicating these compounds in processes involving oxidative stress. The carboxylic acid group provides a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Potential applications include:

  • Enzyme Inhibition: The structural similarity to alpha-lipoic acid suggests that derivatives of this compound could act as inhibitors of enzymes involved in cellular metabolism, such as those in the thioredoxin system.

  • Antioxidant Properties: The disulfide linkage may confer antioxidant activity through radical scavenging or by participating in cellular redox signaling pathways.

  • Drug Delivery: The unique chemical properties of the dithiane ring could be exploited for targeted drug delivery systems.

Asymmetric Synthetic Strategies

Direct asymmetric synthesis of this compound is not extensively documented. However, several established strategies for the synthesis of chiral sulfur heterocycles can be adapted. The main approaches include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

  • Enzymatic Kinetic Resolution: Separating a racemic mixture of a dithiane precursor using stereoselective enzymes.

  • Asymmetric Oxidation: Enantioselective formation of the disulfide bridge from a prochiral dithiol precursor.

Below are detailed protocols for plausible synthetic routes based on these strategies.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes quantitative data for representative asymmetric transformations that could be applied to the synthesis of this compound derivatives. The data is based on analogous reactions reported in the literature for structurally similar compounds.

MethodSubstrateCatalyst/EnzymeSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee, %)Reference Analogy
Enzymatic Kinetic Resolution Racemic 1,2-dithiane-3-methanolLipase PS-CToluene30>45>95[1]
Racemic Ethyl 2,3-dihydroxy-2-phenylpropanoateCandida antarctica Lipase AToluene304280[1]
Asymmetric Oxidation 2-Substituted-1,3-dithianeChiral Aluminum(salalen) ComplexCH2Cl2080-9598-99[2]
2,2-Disubstituted 1,3-dithiolaneEngineered E. coli (CHMO)Phosphate Buffer2570-90>98[3]
Chiral Auxiliary N-AcyloxazolidinoneLDA / Alkyl HalideTHF-7885-95>98 (de)[4]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic 1,2-Dithiane Precursor

This protocol describes a lipase-catalyzed kinetic resolution of a racemic alcohol precursor, which can then be converted to the target carboxylic acid.

Workflow:

G racemic_alcohol Racemic 1,2-Dithiane-3-methanol lipase Lipase-catalyzed Acylation racemic_alcohol->lipase separation Chromatographic Separation lipase->separation enantioenriched_alcohol (S)-1,2-Dithiane-3-methanol separation->enantioenriched_alcohol Unreacted enantioenriched_acetate (R)-1,2-Dithiane-3-methyl Acetate separation->enantioenriched_acetate Acylated oxidation Oxidation enantioenriched_alcohol->oxidation hydrolysis Hydrolysis enantioenriched_acetate->hydrolysis target_s (S)-1,2-Dithiane-3-carboxylic acid oxidation->target_s target_r (R)-1,2-Dithiane-3-carboxylic acid oxidation->target_r hydrolysis->oxidation

Caption: Enzymatic Kinetic Resolution Workflow.

Materials:

  • Racemic 1,2-dithiane-3-methanol

  • Lipase PS from Pseudomonas cepacia (immobilized)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of racemic 1,2-dithiane-3-methanol (1.0 mmol) in anhydrous toluene (10 mL), add vinyl acetate (3.0 mmol).

  • Add immobilized Lipase PS (100 mg) to the mixture.

  • Stir the reaction mixture at 30 °C and monitor the progress by chiral HPLC or GC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed acetate.

  • Once the desired conversion is reached, filter off the enzyme and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted (S)-alcohol and the (R)-acetate by column chromatography on silica gel.

  • The separated (S)-alcohol can be oxidized to (S)-1,2-dithiane-3-carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation).

  • The (R)-acetate can be hydrolyzed (e.g., with K2CO3 in methanol) to the (R)-alcohol, which is then oxidized to the (R)-carboxylic acid.

Protocol 2: Asymmetric Oxidation of a Prochiral Dithiol

This protocol outlines a potential route via the asymmetric oxidation of a prochiral 1,4-dithiol to form the chiral 1,2-dithiane ring.

Signaling Pathway/Logical Relationship:

G prochiral_dithiol Prochiral 1,4-Dithiol Precursor (with carboxylate group) enantioselective_cyclization Enantioselective Oxidative Cyclization prochiral_dithiol->enantioselective_cyclization chiral_catalyst Chiral Catalyst (e.g., Metal-Salen Complex) chiral_catalyst->enantioselective_cyclization oxidant Oxidant (e.g., H2O2) oxidant->enantioselective_cyclization target_molecule Enantioenriched This compound enantioselective_cyclization->target_molecule

Caption: Asymmetric Oxidative Cyclization.

Materials:

  • 2-(Carboxymethyl)-propane-1,3-dithiol (or a protected derivative)

  • Chiral aluminum(salalen) complex

  • 30% Hydrogen peroxide (H2O2)

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the prochiral dithiol precursor (1.0 mmol) in CH2Cl2 (10 mL) in a round-bottom flask.

  • Add the chiral aluminum(salalen) catalyst (0.05 mmol, 5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% H2O2 (1.2 mmol) dropwise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched this compound (or its protected form).

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric synthesis of this compound derivatives presents a significant challenge due to the limited direct literature. However, by adapting established methodologies such as enzymatic kinetic resolution and asymmetric oxidation, researchers can access these valuable chiral molecules. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes. Further optimization of reaction conditions and exploration of different catalysts and enzymes will be crucial for achieving high yields and enantioselectivities for specific derivatives. These efforts will undoubtedly pave the way for a deeper understanding of the biological roles of these compounds and their potential as novel therapeutic agents.

References

Application Notes and Protocols: 1,2-Dithiane-3-carboxylic Acid and its Analogue, Lipoic Acid, as Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of 1,2-dithiane-3-carboxylic acid as a building block in medicinal chemistry is not extensively documented in publicly available literature, its structural analogue, α-lipoic acid (ALA), serves as a prominent and well-researched scaffold in drug discovery and development. Lipoic acid, a naturally occurring dithiol compound, is a vital cofactor in mitochondrial bioenergetics and a potent antioxidant.[1][2] Its unique 1,2-dithiolane ring is the key to its biological activity, particularly its ability to scavenge reactive oxygen species (ROS) and participate in redox cycling.[3] This document provides a comprehensive overview of the medicinal chemistry applications of lipoic acid and its derivatives, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Medicinal Chemistry Applications of Lipoic Acid Derivatives

The carboxylic acid moiety of lipoic acid provides a convenient handle for chemical modification, allowing for the synthesis of a wide range of ester and amide derivatives with improved pharmacokinetic and pharmacodynamic properties.[4] These modifications aim to enhance potency, bioavailability, and target specificity.

Key Therapeutic Areas:

  • Diabetes and Diabetic Neuropathy: Lipoic acid has been shown to improve insulin sensitivity and glucose uptake in preclinical and clinical studies.[1][4] Derivatives of lipoic acid are being investigated for their potential to ameliorate diabetic complications, particularly neuropathic pain.[5]

  • Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of lipoic acid and its derivatives make them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[6]

  • Cardiovascular Diseases: By mitigating oxidative stress and inflammation, lipoic acid may offer protection against cardiovascular diseases.[7]

  • Anticancer and Anti-inflammatory applications: The therapeutic potential of lipoic acid has been explored in managing various clinical conditions, including cancer and inflammation.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for lipoic acid and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity of Lipoic Acid Derivatives

CompoundDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)FRAP Value (µM Fe(II)/µM)Reference
Lipoic Acid>100>100Not Reported[10]
Compound 3o55.3 ± 2.128.7 ± 1.5Not Reported[10]
Compound 3p58.2 ± 2.530.1 ± 1.8Not Reported[10]
Compound 3v49.8 ± 1.925.4 ± 1.3Not Reported[10]
Compound 3w45.1 ± 1.722.8 ± 1.1Not Reported[10]
Trolox42.5 ± 1.520.1 ± 1.0Not Reported[10]
Vitamin C40.8 ± 1.318.9 ± 0.9Not Reported[10]

Table 2: Effect of Lipoic Acid Derivatives on Glucose Transport

CompoundConcentrationGlucose Transport (% of control)Reference
Lipoic Acid1 mM150 ± 10[4]
AN-7 (amide derivative)0.08 mM225 ± 15[4]
AN-8 (ester derivative)0.08 mM220 ± 12[4]

Table 3: In Vivo Efficacy of Lipoic Acid Derivative AN-7 in Diabetic Mice

Treatment GroupDoseBlood Glucose Reduction (%)Reference
Lipoic Acid50 mg/kg/day30[4]
AN-710 mg/kg/day39[4]

Experimental Protocols

1. Synthesis of Lipoic Acid Amides (General Procedure)

This protocol describes a general method for the synthesis of lipoic acid amides via carbodiimide coupling.

Materials:

  • α-Lipoic acid

  • Desired primary or secondary amine

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve α-lipoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired lipoic acid amide.[11]

2. DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Positive control (e.g., Trolox or Vitamin C)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

  • Include a control well containing the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[10]

3. In Vitro Glucose Uptake Assay in Myotubes

This protocol describes a method to assess the effect of compounds on glucose transport in cultured muscle cells.

Materials:

  • Differentiated myotubes (e.g., L6 or C2C12 cells)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds (e.g., lipoic acid derivatives)

  • Insulin (positive control)

  • 2-deoxy-[³H]-glucose

  • Phloretin (inhibitor of glucose transport)

  • Scintillation cocktail and counter

Procedure:

  • Culture and differentiate myoblasts into myotubes in appropriate culture plates.

  • Wash the myotubes with KRH buffer.

  • Pre-incubate the cells with the test compounds or insulin in KRH buffer for a specified time (e.g., 30 minutes).

  • Initiate glucose uptake by adding 2-deoxy-[³H]-glucose to the wells and incubate for a short period (e.g., 5-10 minutes).

  • To determine non-specific uptake, add phloretin to a set of wells before the addition of the radiolabeled glucose.

  • Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake and express the results as a percentage of the control (untreated cells).[4]

Signaling Pathways and Experimental Workflows

1. Antioxidant Response Pathway via Nrf2 Activation

Lipoic acid can induce the expression of antioxidant enzymes by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Lipoic acid can modify cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and subsequent transcription of antioxidant response element (ARE)-containing genes.[12]

Nrf2_Pathway LipoicAcid Lipoic Acid Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) LipoicAcid->Keap1_Nrf2 modifies Cys residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., GCL, HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to

Caption: Nrf2-mediated antioxidant response pathway activated by Lipoic Acid.

2. Insulin Signaling Pathway and Glucose Uptake

Lipoic acid can enhance glucose uptake in cells by modulating the insulin signaling pathway. It promotes the phosphorylation of key signaling molecules, leading to the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose entry into the cell.[1][12]

Insulin_Pathway LipoicAcid Lipoic Acid InsulinReceptor Insulin Receptor LipoicAcid->InsulinReceptor activates SignalingCascade Signaling Cascade (e.g., PI3K/Akt) InsulinReceptor->SignalingCascade initiates GLUT4_vesicles GLUT4 Vesicles SignalingCascade->GLUT4_vesicles promotes translocation GLUT4_membrane GLUT4 at Cell Membrane GLUT4_vesicles->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Glucose Glucose Glucose->GLUT4_membrane enters cell via

Caption: Lipoic Acid's influence on the insulin signaling pathway for glucose uptake.

3. Experimental Workflow for Synthesis and Evaluation of Lipoic Acid Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel lipoic acid derivatives.

Experimental_Workflow Start Start: Design of Lipoic Acid Derivatives Synthesis Chemical Synthesis (e.g., Amide/Ester Formation) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., Antioxidant Assays, Cell-based Assays) Purification->InVitro Hit_ID Hit Identification (Active Compounds) InVitro->Hit_ID InVivo In Vivo Studies (e.g., Disease Models) Hit_ID->InVivo promising hits Lead_Opt Lead Optimization Hit_ID->Lead_Opt further modification InVivo->Lead_Opt

Caption: A typical workflow for the discovery of bioactive Lipoic Acid derivatives.

References

Application Notes and Protocols for the Purification of 1,2-Dithiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,2-Dithiane-3-carboxylic acid, a sulfur-containing heterocyclic compound. The described methods are based on standard organic chemistry techniques applicable to solid carboxylic acids and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a cyclic disulfide with a carboxylic acid functional group. Its molecular formula is C₅H₈O₂S₂ and it has a molecular weight of 164.25 g/mol . Due to its structure, this compound may be of interest in various fields, including medicinal chemistry and materials science. The purification of this compound is a critical step after its synthesis to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method will depend on the nature and quantity of the impurities present, which are in turn dependent on the synthetic route employed.

This application note outlines three common purification techniques:

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate the acidic product from neutral and basic impurities.

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility.

  • Silica Gel Column Chromatography: A chromatographic method for separating compounds based on their polarity.

General Purification Strategy

A general workflow for the purification of crude, solid this compound is presented below. This workflow is a logical sequence of steps designed to achieve high purity.

Purification_Workflow Crude_Solid Crude this compound Dissolution Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude_Solid->Dissolution AcidBase_Extraction Acid-Base Extraction (Aqueous NaHCO₃) Dissolution->AcidBase_Extraction Organic_Layer Organic Layer (Neutral/Basic Impurities) AcidBase_Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Sodium 1,2-Dithiane-3-carboxylate) AcidBase_Extraction->Aqueous_Layer Acidification Acidify Aqueous Layer (e.g., 1M HCl) Aqueous_Layer->Acidification Precipitation Precipitation of Purified Acid Acidification->Precipitation Filtration_Drying1 Filtration & Drying Precipitation->Filtration_Drying1 Partially_Purified Partially Purified Solid Filtration_Drying1->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Column_Chromatography Column Chromatography (Optional, for high polarity impurities) Partially_Purified->Column_Chromatography Alternative/Additional Step Solvent_Selection Solvent Selection (e.g., Ethanol/Water) Recrystallization->Solvent_Selection Hot_Dissolution Dissolve in Hot Solvent Solvent_Selection->Hot_Dissolution Cooling Slow Cooling to Room Temp, then Ice Bath Hot_Dissolution->Cooling Filtration_Drying2 Filtration & Drying Cooling->Filtration_Drying2 Pure_Crystals Pure Crystalline Product Filtration_Drying2->Pure_Crystals Elution Elution with Solvent Gradient Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Highly_Pure_Product Highly Pure Product Solvent_Removal->Highly_Pure_Product

Caption: General Purification Workflow for this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of the crude material.

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (e.g., 1 g of crude product in 20 mL of ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.

  • Aqueous Layer Collection: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of saturated aqueous NaHCO₃ solution. Combine the aqueous layers.

  • Washing the Organic Layer (for impurity analysis): The organic layer can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent evaporated to isolate the neutral/basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), which will cause the this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Hypothetical Data for Acid-Base Extraction:

ParameterValue
Starting Crude Mass1.00 g
Purity of Crude~85%
Volume of Ethyl Acetate20 mL
Volume of Sat. NaHCO₃2 x 20 mL
Volume of 1 M HCl~15 mL (adjust to pH 2)
Mass of Purified Product0.80 g
Yield ~94% (based on theoretical pure amount)
Final Purity >95%
Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained from acid-base extraction or directly from a crude solid with impurities that have different solubility profiles.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water, acetone/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like this compound, a polar solvent like ethanol or a mixture such as ethanol/water is a good starting point.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Hypothetical Data for Recrystallization:

ParameterValue
Starting Mass of Solid0.80 g
Purity of Starting Solid>95%
Recrystallization SolventEthanol/Water (e.g., 9:1)
Volume of Solvent~10 mL
Mass of Recrystallized Product0.72 g
Yield 90%
Final Purity >99%
Protocol 3: Purification by Column Chromatography

This method is useful for separating the target compound from impurities with similar solubility but different polarities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

  • Chromatography column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation between the desired compound and impurities. For a carboxylic acid, adding a small amount of acetic acid (0.5-1%) to the eluent system can improve peak shape and reduce tailing.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

Hypothetical Data for Column Chromatography:

ParameterValue
Starting Mass of Solid1.00 g
Purity of Starting Solid~85%
Stationary PhaseSilica Gel (230-400 mesh)
EluentHexane:Ethyl Acetate (e.g., 1:1) + 0.5% Acetic Acid
Mass of Purified Product0.75 g
Yield ~88% (based on theoretical pure amount)
Final Purity >98%

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents and reagents with care, as they may be flammable, toxic, or corrosive.

  • Dispose of all chemical waste according to institutional guidelines.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt these procedures based on their specific experimental conditions and the nature of the impurities. It is essential to consult relevant safety data sheets (SDS) for all chemicals used.

Application Notes and Protocols: 1,2-Dithiane-3-carboxylic Acid in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dithiane-3-carboxylic acid is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and drug discovery. Its strained disulfide bond and carboxylic acid functionality make it an intriguing building block for the synthesis of more complex sulfur-containing heterocycles. However, it is important to note that the direct application of this compound in the synthesis of other heterocycles is not extensively documented in publicly available scientific literature. Therefore, this document provides an overview of its potential reactivity based on the known chemistry of analogous cyclic disulfide carboxylic acids, such as asparagusic acid (1,2-dithiolane-4-carboxylic acid), and general principles of sulfur-heterocycle synthesis.

Potential Synthetic Applications

The reactivity of this compound is primarily dictated by two key features: the disulfide bond within the six-membered ring and the carboxylic acid group at the 3-position. These functional groups offer several potential pathways for the synthesis of novel sulfur-containing heterocycles.

1. Ring-Opening and Transformation Reactions:

The disulfide bond in the 1,2-dithiane ring is susceptible to cleavage by reducing agents, nucleophiles, and electrophiles. This can lead to the formation of linear dithiol intermediates, which can then be cyclized to form new heterocyclic systems.

2. Reactions Involving the Carboxylic Acid Group:

The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides.[1] These derivatives can then undergo further transformations to construct new heterocyclic rings. For instance, amide derivatives could be cyclized to form thiazolidinones or other related structures.

3. Decarboxylation Reactions:

Decarboxylation of this compound could potentially generate a reactive intermediate that could be trapped to form new C-S or C-C bonds, leading to novel heterocyclic scaffolds.

Experimental Protocols (Based on Analogous Systems)

The following protocols are based on reactions reported for analogous cyclic disulfide carboxylic acids and general methods for the synthesis of sulfur-containing heterocycles. These should be considered as starting points for the development of specific synthetic routes using this compound.

Protocol 1: Reductive Cleavage of the Disulfide Bond and Subsequent Alkylation (Hypothetical)

This protocol describes a hypothetical two-step process for the synthesis of a dithioether, which could be a precursor to larger sulfur-containing rings.

Step 1: Reductive Cleavage

Parameter Value/Condition
Starting Material This compound
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Ethanol or Methanol
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Work-up Acidification with dilute HCl, extraction with an organic solvent

Methodology:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dithiol.

Step 2: Dialkylation

Parameter Value/Condition
Starting Material Crude dithiol from Step 1
Alkylating Agent Dihaloalkane (e.g., 1,3-dibromopropane)
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile
Temperature Room temperature to 60 °C
Reaction Time 4-12 hours
Work-up Quenching with water, extraction, and purification

Methodology:

  • Dissolve the crude dithiol in DMF.

  • Add potassium carbonate to the solution.

  • Add the dihaloalkane dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Amide Formation and Potential Cyclization (Hypothetical)

This protocol outlines the synthesis of an amide derivative, a potential precursor for nitrogen- and sulfur-containing heterocycles.

Parameter Value/Condition
Starting Material This compound
Amine A primary or secondary amine (e.g., aniline)
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / Hydroxybenzotriazole (HOBt)
Base Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or DMF
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Aqueous work-up and purification

Methodology:

  • To a solution of this compound in DCM, add the amine, HOBt, and DIPEA.

  • Cool the mixture to 0 °C and add EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Synthetic_Pathways cluster_0 Reductive Ring Opening cluster_1 Carboxylic Acid Derivatization 1,2-Dithiane-3-carboxylic_acid 1,2-Dithiane-3-carboxylic_acid Dithiol_intermediate Dithiol_intermediate 1,2-Dithiane-3-carboxylic_acid->Dithiol_intermediate Reduction (e.g., NaBH4) Amide_derivative Amide_derivative 1,2-Dithiane-3-carboxylic_acid->Amide_derivative Amide Coupling (e.g., EDC, HOBt) New_S-Heterocycle New_S-Heterocycle Dithiol_intermediate->New_S-Heterocycle Cyclization (e.g., with dihaloalkane) N,S-Heterocycle N,S-Heterocycle Amide_derivative->N,S-Heterocycle Intramolecular Cyclization

Caption: Potential synthetic pathways from this compound.

Data Presentation

As there is a lack of specific quantitative data for the reactions of this compound in the synthesis of other heterocycles, the following table presents hypothetical yields for the reactions described in the protocols above, based on typical outcomes for similar transformations.

Reaction Starting Material Product Hypothetical Yield Range (%)
Reductive CleavageThis compoundDithiol intermediate70-90
DialkylationDithiol intermediateNew S-Heterocycle50-80
Amide FormationThis compoundAmide derivative60-95
Intramolecular CyclizationAmide derivativeN,S-Heterocycle40-70

Signaling Pathways and Biological Applications

While there is no specific information on signaling pathways directly involving this compound, the broader class of sulfur-containing heterocycles is known for a wide range of biological activities. For instance, many sulfur-containing compounds are antioxidants, enzyme inhibitors, and have antimicrobial or anticancer properties. The structurally related asparagusic acid has been investigated for its biological properties.[2][3] Derivatives of cyclic disulfides are also explored for their potential to interact with biological targets such as thioredoxin reductase.[4]

The synthesis of novel heterocycles from this compound could lead to the discovery of new drug candidates. The workflow for such a drug discovery process is outlined below.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Heterocyclic Library from this compound Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Drug Clinical->Drug

Caption: A typical drug discovery workflow.

Conclusion

This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of novel sulfur-containing heterocycles. While direct experimental data is scarce, the known reactivity of its constituent functional groups and analogous compounds provides a solid foundation for future research. The protocols and pathways outlined in this document are intended to serve as a guide for researchers to explore the synthetic utility of this compound and to unlock its potential in the development of new therapeutics and other functional molecules. Further investigation into the reactivity and biological activity of this compound and its derivatives is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dithiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dithiane-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process:

  • Synthesis of the precursor, 2,4-dimercaptobutanoic acid.

  • Oxidative cyclization of 2,4-dimercaptobutanoic acid to form the 1,2-dithiane ring.

Each section is presented in a question-and-answer format to directly address potential problems.

Step 1: Synthesis of 2,4-dimercaptobutanoic acid

A common route to 2,4-dimercaptobutanoic acid involves the reaction of a dihalo-butanoic acid derivative with a sulfur nucleophile.

Q1: The reaction to form 2,4-dimercaptobutanoic acid from 2,4-dibromobutanoic acid is showing low yield. What are the possible causes and solutions?

A1: Low yields in this step can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is sufficient. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature, but be mindful of potential side reactions.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: The choice of sulfur nucleophile is critical. Using a reagent like sodium hydrosulfide (NaSH) can sometimes lead to the formation of elimination byproducts. A milder alternative is to use a protected thiol, such as thioacetic acid followed by hydrolysis, which can minimize side reactions.

  • Difficulties in Purification: The product may be difficult to isolate from the reaction mixture.

    • Solution: Purification of carboxylic acids can be achieved by extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the product.[1] Recrystallization from a suitable solvent system can further enhance purity.

ParameterRecommendationPotential Issue if Deviated
Sulfur Nucleophile Thioacetate followed by hydrolysisUse of stronger, more basic nucleophiles may lead to elimination.
Reaction Monitoring TLC or LC-MSIncomplete reaction or formation of multiple products may go unnoticed.
Purification Acid-base extractionLoss of product, contamination with byproducts.
Step 2: Oxidative Cyclization to this compound

The formation of the cyclic disulfide is typically achieved by oxidizing the dithiol precursor.

Q2: During the oxidative cyclization of 2,4-dimercaptobutanoic acid, a significant amount of white, insoluble polymer is formed instead of the desired product. How can this be prevented?

A2: Polymerization is a common and significant side reaction in the synthesis of cyclic disulfides from dithiols.[2][3] This occurs when the thiol groups of different molecules react with each other (intermolecular reaction) rather than within the same molecule (intramolecular reaction).

  • High Concentration: The primary cause of polymerization is high concentration, which favors intermolecular reactions.

    • Solution: Employ high-dilution conditions. The dithiol solution should be added slowly to a large volume of the oxidizing agent solution with vigorous stirring. This maintains a low concentration of the dithiol at any given time, promoting the desired intramolecular cyclization.

  • Choice of Oxidizing Agent: The reactivity of the oxidizing agent can influence the outcome.

    • Solution: Mild oxidizing agents are generally preferred. Common choices include iodine, hydrogen peroxide, or air (oxygen) in the presence of a catalytic amount of a metal salt (e.g., FeCl₃). The optimal oxidizing agent and conditions may need to be determined empirically.

  • pH of the Reaction: The pH can affect the rate of both the desired cyclization and the side reactions.

    • Solution: The reaction is often carried out under neutral or slightly basic conditions to facilitate the deprotonation of the thiol groups, forming the more nucleophilic thiolate anions.[4] However, excessively high pH can promote other side reactions.

ParameterRecommendationConsequence of Deviation
Concentration High dilution (slow addition to a large volume of solvent)Increased formation of polymeric byproducts.
Oxidizing Agent Mild (e.g., I₂, H₂O₂, air/FeCl₃)Harsh oxidants may lead to over-oxidation to sulfonic acids.
Stirring VigorousLocalized high concentrations can lead to polymerization.

Q3: The final product, this compound, is difficult to purify. What are common impurities and how can they be removed?

A3: Common impurities include the starting dithiol, polymeric byproducts, and potentially over-oxidized species.

  • Unreacted Dithiol: Incomplete oxidation will leave the starting material in the product mixture.

    • Solution: Ensure a slight excess of the oxidizing agent is used, and monitor the reaction for the disappearance of the starting material. The unreacted dithiol can often be removed by chromatography.

  • Polymeric Byproducts: As discussed, these are a major impurity.

    • Solution: Since the polymer is often insoluble, it can sometimes be removed by filtration. If it is soluble, column chromatography is typically required. Optimizing the reaction conditions to minimize its formation is the best approach.

  • Over-oxidation Products: Strong oxidizing agents can oxidize the disulfide to higher oxidation states, such as thiosulfinates or sulfonic acids.

    • Solution: Use mild and controlled oxidation conditions. These highly polar impurities can usually be separated by column chromatography.

  • General Purification: Carboxylic acids can be challenging to purify by standard silica gel chromatography due to their polarity.

    • Solution: Acid-base extraction is a powerful purification technique for carboxylic acids.[1] Alternatively, the carboxylic acid can be converted to its methyl or ethyl ester, which is less polar and easier to purify by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.

ImpurityRemoval Method
Unreacted 2,4-dimercaptobutanoic acidColumn chromatography
Polymeric disulfideFiltration (if insoluble), Column chromatography
Over-oxidation products (e.g., sulfonic acids)Column chromatography

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound?

A: The overall yield can vary significantly depending on the specific procedures and the success of minimizing side reactions, particularly polymerization during the cyclization step. Each step should be optimized individually. A well-optimized synthesis might achieve a moderate overall yield.

Q: Are there any specific safety precautions to consider during this synthesis?

A: Yes. Many thiols and their precursors have unpleasant odors and can be toxic. All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. When working with oxidizing agents, be aware of their potential hazards.

Q: How can I confirm the structure of the final product?

A: A combination of analytical techniques should be used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the C-S bonds.

Q: Is this compound stable for long-term storage?

A: Cyclic disulfides can be sensitive to light and heat, which can promote ring-opening and polymerization.[2][3] It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 2,4-dimercaptobutanoic acid cluster_step2 Step 2: Oxidative Cyclization start 2,4-dibromobutanoic acid reagent1 Sulfur Nucleophile (e.g., Thioacetate) reaction1 Nucleophilic Substitution start->reaction1 reagent1->reaction1 intermediate Protected dithiol reaction1->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product1 2,4-dimercaptobutanoic acid hydrolysis->product1 reagent2 Oxidizing Agent (e.g., I₂, air/FeCl₃) reaction2 Intramolecular Oxidation product1->reaction2 reagent2->reaction2 product2 This compound reaction2->product2 side_reaction Polymerization (Side Reaction) reaction2->side_reaction

Caption: A simplified workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Cyclization

troubleshooting_cyclization problem Low Yield of This compound cause1 High Polymer Formation? problem->cause1 cause2 Incomplete Reaction? problem->cause2 cause3 Product Degradation? problem->cause3 solution1a Decrease Concentration (High Dilution) cause1->solution1a Yes solution1b Optimize Stirring cause1->solution1b Yes solution2a Increase Reaction Time cause2->solution2a Yes solution2b Check Oxidizing Agent Stoichiometry cause2->solution2b Yes solution3a Use Milder Oxidizing Agent cause3->solution3a Yes solution3b Control Temperature cause3->solution3b Yes

Caption: Troubleshooting flowchart for low yield during the oxidative cyclization step.

References

Optimizing yield for the synthesis of "1,2-Dithiane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of 1,2-Dithiane-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 3-carboxy-1,4-butanedithiol. This is followed by an oxidation step to induce intramolecular disulfide bond formation, resulting in the desired 1,2-dithiane ring structure.

Q2: I am having trouble with the final oxidation step to form the 1,2-dithiane ring. What are the common issues?

A2: Low yields in the cyclization step can often be attributed to several factors:

  • Intermolecular polymerization: The dithiol precursor can react with other molecules of itself to form long polymer chains instead of the desired cyclic monomer.

  • Over-oxidation: The sulfur atoms can be oxidized beyond the disulfide stage to form thiolsulfinates or sulfonic acids.

  • Incomplete reaction: The oxidizing agent may not be potent enough or the reaction conditions may not be optimal, leading to unreacted dithiol.

Q3: How can I minimize the formation of polymeric side products during the oxidation of 3-carboxy-1,4-butanedithiol?

A3: To favor the intramolecular cyclization over intermolecular polymerization, it is crucial to use high-dilution conditions. By slowly adding the dithiol precursor to a large volume of solvent containing the oxidizing agent, the probability of one end of the molecule reacting with the other end of the same molecule is increased relative to reacting with another molecule.

Q4: What are the recommended oxidizing agents for the conversion of the dithiol to the 1,2-dithiane?

A4: A variety of oxidizing agents can be employed for this transformation. The choice of oxidant can significantly impact the reaction yield and purity of the final product. Common options include:

  • Iodine (I₂): A mild and effective oxidant for disulfide bond formation.

  • Oxygen (O₂) with a catalyst: Often used for "greener" oxidation processes.

  • Hydrogen Peroxide (H₂O₂): Can be effective, but over-oxidation is a potential side reaction.

  • Dimethyl Sulfoxide (DMSO): A mild oxidant that is often used in combination with an acid catalyst.

Q5: My final product is impure. What are the likely side products and how can I purify this compound?

A5: Common impurities include the unreacted dithiol precursor, polymeric disulfides, and over-oxidation products. Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent will need to be optimized to effectively separate the desired product from the impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of the starting material to the dithiol precursor. Incomplete reaction during the introduction of the thiol groups.Ensure the use of fresh reagents, particularly the sulfur source (e.g., thiourea, sodium hydrosulfide). Optimize reaction time and temperature.
Low yield during the oxidation/cyclization step. 1. Intermolecular polymerization is favored over intramolecular cyclization. 2. The oxidizing agent is not effective. 3. The reaction conditions are not optimal.1. Employ high-dilution conditions by adding the dithiol solution dropwise to a large volume of the reaction solvent. 2. Experiment with different oxidizing agents (e.g., I₂, air/catalyst, DMSO). 3. Adjust the reaction temperature and time. For some oxidants, catalysis (e.g., acid or base) may be required.
Formation of significant amounts of white, insoluble precipitate (polymer). Concentration of the dithiol is too high during oxidation.Significantly increase the solvent volume for the oxidation reaction (high-dilution principle). Ensure slow, dropwise addition of the dithiol.
Evidence of over-oxidation products in the final product mixture (e.g., by Mass Spectrometry). The oxidizing agent is too strong or the reaction was allowed to proceed for too long.Use a milder oxidizing agent (e.g., DMSO, I₂). Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Difficulty in purifying the final product. The polarity of the product is similar to that of the impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase. If the product is a solid, attempt recrystallization from various solvent systems. Derivatization of the carboxylic acid to an ester may alter its chromatographic behavior, facilitating purification, followed by hydrolysis.

Experimental Protocols

Synthesis of 3-carboxy-1,4-butanedithiol (Key Intermediate)

This protocol is adapted from analogous syntheses of substituted dithiols.

Materials:

  • 2-(carboxymethyl)succinic acid

  • Thiourea

  • Hydrobromic acid (48%)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • A mixture of 2-(carboxymethyl)succinic acid (1 equivalent) and thiourea (2.2 equivalents) in 48% hydrobromic acid is heated at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature and a solution of sodium hydroxide (excess) in water is added. The mixture is then heated at reflux for 4 hours to hydrolyze the isothiouronium salt intermediate.

  • After cooling, the aqueous solution is washed with ethyl acetate to remove any non-polar impurities.

  • The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid and then extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-carboxy-1,4-butanedithiol, which can be used in the next step without further purification.

Synthesis of this compound via Oxidation

Materials:

  • 3-carboxy-1,4-butanedithiol

  • Iodine (I₂)

  • Methanol

  • Dichloromethane

Procedure:

  • A solution of 3-carboxy-1,4-butanedithiol (1 equivalent) in a large volume of methanol (to achieve high dilution, e.g., 0.01 M concentration) is prepared.

  • A solution of iodine (1.1 equivalents) in methanol is prepared separately.

  • The dithiol solution is added dropwise to the stirred iodine solution at room temperature over a period of 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude this compound is then purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields for the oxidation of dithiols to cyclic disulfides under various conditions. Please note that these are representative yields and may vary depending on the specific substrate and reaction scale.

Oxidizing Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
Iodine (I₂)Methanol2570-85Mild conditions, but excess iodine needs to be quenched.
Oxygen (O₂) / Fe(III) catalystWater/Acetonitrile25-5060-80Environmentally friendly, but catalyst may need to be removed.
Dimethyl Sulfoxide (DMSO)Acetic Acid80-10050-75Can be slow, and removal of DMSO can be challenging.
Hydrogen Peroxide (H₂O₂)Water/Methanol0-2540-60Prone to over-oxidation; requires careful temperature control and monitoring.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dithiol Precursor cluster_step2 Step 2: Oxidation and Cyclization Start 2-(carboxymethyl)succinic acid Reagents1 Thiourea, HBr Intermediate1 Isothiouronium Salt Reagents1->Intermediate1 Reflux Reagents2 NaOH (Hydrolysis) Intermediate2 3-carboxy-1,4-butanedithiol Reagents2->Intermediate2 Reflux Oxidant Oxidizing Agent (e.g., Iodine) Intermediate2->Oxidant Final_Product This compound Oxidant->Final_Product High Dilution

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Purity Analyze crude product by TLC, LC-MS, or NMR Start->Check_Purity Polymer Significant polymeric side products observed? Check_Purity->Polymer High_Dilution Increase solvent volume for oxidation (High Dilution) Polymer->High_Dilution Yes Over_Oxidation Evidence of over-oxidation (e.g., sulfoxides, sulfones)? Polymer->Over_Oxidation No Milder_Oxidant Use a milder oxidizing agent (e.g., I₂, DMSO) Over_Oxidation->Milder_Oxidant Yes Incomplete_Reaction Unreacted dithiol precursor remains? Over_Oxidation->Incomplete_Reaction No Optimize_Conditions Increase reaction time, temperature, or change oxidant Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Purification is the main issue Incomplete_Reaction->Purification_Issue No

Caption: Troubleshooting logic for low yield optimization.

Technical Support Center: Purification of Dithiane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dithiane carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying dithiane carboxylic acids?

A1: The synthesis of dithiane carboxylic acids typically involves the deprotonation of a dithiane with a strong base (like n-butyllithium) followed by quenching with carbon dioxide. The primary impurities arise from this process and can include:

  • Unreacted Starting Materials: This includes the parent aldehyde used to form the dithiane and any remaining 1,3-propanedithiol.

  • Byproducts of Deprotonation: Incomplete deprotonation or side reactions can lead to various byproducts.

  • Byproducts of Carboxylation: Unsuccessful carboxylation can result in the protonated dithiane after quenching.

  • Residual Reagents: Lithium salts are a common impurity if organolithium reagents are used for deprotonation.

  • Solvent and Drying Agent Residues: Trace amounts of solvents or drying agents may be present.

Q2: How can I effectively remove unreacted aldehyde from my final product?

A2: Unreacted aldehydes can often be removed through a bisulfite extraction.[1] This method converts the aldehyde into a charged bisulfite adduct, which is soluble in the aqueous phase and can be separated from the desired dithiane carboxylic acid in the organic layer.[1]

Experimental Protocol: Bisulfite Extraction for Aldehyde Removal [1]

  • Dissolution: Dissolve the crude product containing the dithiane carboxylic acid and unreacted aldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. Caution: This may release sulfur dioxide gas, so perform this in a well-ventilated fume hood.

  • Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, can be drained off.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified dithiane carboxylic acid.

Q3: My dithiane carboxylic acid appears to be decomposing during silica gel column chromatography. What are my options?

A3: Dithianes can be sensitive to acidic conditions, and the inherent acidity of standard silica gel can cause decomposition. Here are several strategies to mitigate this issue:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base. A common method is to use silica gel slurried in the eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Reverse-Phase Chromatography: If the dithiane carboxylic acid is sufficiently polar, reverse-phase chromatography (e.g., C18 silica gel) with a suitable solvent system (e.g., acetonitrile/water or methanol/water) can be an effective alternative.

  • Non-Chromatographic Methods: If decomposition is persistent, explore purification techniques such as crystallization or acid-base extraction.

Q4: What is the best way to remove residual lithium salts from my product?

A4: Residual lithium salts from organolithium reagents can often be removed by aqueous workup. However, for stubborn cases, the following methods can be employed:

  • Aqueous Workup: After quenching the reaction, perform multiple washes with water or a dilute aqueous acid (e.g., 1M HCl) to dissolve and remove the lithium salts. Be cautious with the pH to avoid decomposition of the dithiane.

  • Crystallization: If the dithiane carboxylic acid is a solid, crystallization can be a highly effective method for removing inorganic salts.[2]

  • Solvent Extraction: Synergistic solvent extraction systems have been shown to be highly effective in selectively removing lithium ions.[3][4]

Experimental Protocol: General Aqueous Workup for Salt Removal

  • Quenching: After the carboxylation step, cautiously quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

Q5: Can I use crystallization to purify my dithiane carboxylic acid, and what are some suitable solvent systems?

A5: Yes, crystallization is an excellent method for purifying solid dithiane carboxylic acids, especially for removing baseline impurities and inorganic salts. The choice of solvent is critical and often requires some experimentation.

General Guidance for Solvent Selection:

  • Solubility: The ideal solvent should dissolve the dithiane carboxylic acid sparingly at room temperature but completely at an elevated temperature.

  • Polarity: The polarity of the solvent should be matched to the polarity of the dithiane carboxylic acid.

  • Common Solvent Systems:

    • For moderately polar compounds: Toluene, ethyl acetate, or mixtures of these with hexanes or petroleum ether are often good starting points.[5]

    • For more polar compounds: Alcohols (e.g., ethanol, isopropanol) or aqueous alcohol mixtures can be effective.[5]

Experimental Protocol: General Crystallization Procedure

  • Dissolution: In a flask, dissolve the crude dithiane carboxylic acid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

This section addresses more specific and complex issues that may arise during the purification of dithiane carboxylic acids.

Problem 1: Low recovery after column chromatography.
Possible Cause Troubleshooting Steps
Product is too polar and is sticking to the silica gel. 1. Gradually increase the polarity of the eluent. 2. Add a small amount of acetic acid or formic acid to the eluent to help protonate the carboxylic acid and reduce its interaction with the silica. 3. Consider switching to reverse-phase chromatography.
Product is decomposing on the column. 1. Use deactivated silica gel (see FAQ 3). 2. Perform flash chromatography quickly to minimize contact time with the silica. 3. Use a less acidic stationary phase like alumina.
Product is co-eluting with an impurity. 1. Optimize the solvent system by trying different solvent mixtures. 2. Use a shallower solvent gradient during elution. 3. Consider a different purification technique, such as crystallization.
Problem 2: The purified product is an oil, but it is expected to be a solid.
Possible Cause Troubleshooting Steps
Residual solvent is present. 1. Dry the product under high vacuum for an extended period. 2. Gently heat the product under vacuum to drive off residual solvent.
The product is impure. 1. Re-purify the product using a different method (e.g., if chromatography was used, try crystallization). 2. Analyze the product by NMR or mass spectrometry to identify the impurities.
The product is a polymorph or amorphous solid. 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the desired solid product. 3. Try crystallizing from a different solvent system.
Problem 3: Acid-base extraction leads to an emulsion.
Possible Cause Troubleshooting Steps
The two phases are too similar in density. 1. Add brine to the aqueous layer to increase its density. 2. Add more of the organic solvent to decrease the density of the organic layer.
High concentration of the dithiane carboxylic acid salt. 1. Dilute the mixture with more water and organic solvent.
Vigorous shaking. 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Allow the emulsion to stand for an extended period. 3. Pass the emulsion through a bed of Celite or glass wool.

Visualized Workflows

Troubleshooting Workflow for Dithiane Carboxylic Acid Purification

start Crude Dithiane Carboxylic Acid is_solid Is the crude product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No is_pure_xtal Is the product pure? crystallize->is_pure_xtal end_solid Pure Solid Product is_pure_xtal->end_solid Yes is_pure_xtal->chromatography No is_pure_chrom Is the product pure? chromatography->is_pure_chrom end_oil Pure Product (Oil or Solid) is_pure_chrom->end_oil Yes troubleshoot Troubleshoot Purification Issue (See Guide) is_pure_chrom->troubleshoot No

Caption: A decision-making workflow for the initial purification strategy.

Logic Diagram for Column Chromatography Issues

start Low Recovery or Decomposition in Column Chromatography check_silica Is standard silica gel being used? start->check_silica deactivate_silica Use Deactivated Silica Gel (e.g., with Triethylamine) check_silica->deactivate_silica Yes check_polarity Is the product highly polar? check_silica->check_polarity No deactivate_silica->check_polarity alt_stationary_phase Use Alternative Stationary Phase (Alumina, Florisil) non_chrom_methods Consider Non-Chromatographic Methods (Crystallization, Extraction) alt_stationary_phase->non_chrom_methods check_polarity->alt_stationary_phase No reverse_phase Switch to Reverse-Phase Chromatography check_polarity->reverse_phase Yes reverse_phase->non_chrom_methods

Caption: Troubleshooting guide for column chromatography problems.

References

Technical Support Center: Overcoming Low Yields in Dithiane Deprotection Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in 1,2-dithiane deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in 1,2-dithiane deprotection reactions?

Low yields in dithiane deprotection reactions can stem from several factors:

  • Incomplete Reaction: The chosen deprotection conditions may not be sufficiently potent to drive the reaction to completion. This can be due to the stability of the dithiane protecting group, which is resistant to both acidic and basic conditions.[1]

  • Side Reactions: Undesired side reactions can consume the starting material or the desired product. The specific side reactions depend on the substrate and the deprotection method used.[1]

  • Substrate Decomposition: Harsh deprotection conditions, such as the use of strong acids or high temperatures, can lead to the decomposition of sensitive functional groups on the substrate.[1]

  • Reagent Incompatibility: The chosen deprotection reagent may not be compatible with other functional groups present in the molecule, leading to a complex mixture of products.

  • Poor Solubility: The substrate may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.

Q2: Are there milder alternatives to traditional deprotection methods that use heavy metals?

Yes, several milder and more environmentally friendly methods have been developed to avoid the use of toxic heavy metal salts like mercury(II) compounds.[1][2] Some effective alternatives include:

  • Oxidative Methods: Reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene can cleave dithianes under relatively mild conditions.[3]

  • Metal-Free Reagents: A combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile has been shown to be effective for the deprotection of a variety of dithianes and dithiolanes.[4]

  • Hydrogen Peroxide with an Iodine Catalyst: A simple and green protocol utilizes 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system. This method is performed under neutral conditions and tolerates a wide range of sensitive functional groups.[2]

Q3: How can I prevent over-oxidation of my product during deprotection?

Over-oxidation can be a significant issue, especially when deprotecting dithianes to form aldehydes. To minimize this, consider the following:

  • Choice of Reagent: Select an oxidizing agent with appropriate reactivity. For instance, a protocol using 30% aqueous hydrogen peroxide activated by an iodine catalyst has been shown to proceed without any detectable over-oxidation.[2]

  • Reaction Conditions: Carefully control the reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the starting material is consumed.

  • Stoichiometry: Use the correct stoichiometry of the oxidizing agent to avoid an excess that could lead to further oxidation of the product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 1,2-dithiane deprotection experiments.

Problem 1: The reaction is very slow or does not go to completion.
Possible Cause Suggested Solution
Insufficiently reactive deprotection reagent. Switch to a more potent deprotection system. For example, if a mild oxidative method is failing, consider a stronger Lewis acid-mediated approach, keeping in mind potential substrate sensitivities.
Poor solubility of the substrate. The use of a surfactant like sodium dodecyl sulfate (SDS) in an aqueous micellar system can significantly improve substrate solubility and reaction efficiency.[2] Alternatively, explore different solvent systems.
Low reaction temperature. Gradually increase the reaction temperature while monitoring for any signs of product decomposition. Some methods, like the use of polyphosphoric acid and acetic acid, are effective at temperatures between 20-45 °C.[1]
Problem 2: The yield is low, and multiple side products are observed on TLC/LC-MS.
Possible Cause Suggested Solution
Harsh reaction conditions leading to decomposition. Employ a milder deprotection protocol. For instance, the use of 30% aqueous hydrogen peroxide with an iodine catalyst is performed under neutral conditions and is compatible with many sensitive functional groups.[2]
The deprotection reagent is reacting with other functional groups. Choose a more chemoselective reagent. For example, certain methods show tolerance for phenol and amino protecting groups.[2][3] It is essential to review the compatibility of the chosen reagent with the functional groups present in your substrate.
Undesired side reactions are occurring. Methods involving strong acids can sometimes lead to undesired side reactions.[1] Switching to a neutral or metal-free deprotection system might be beneficial.[2][4]

Data on Deprotection Methods and Yields

The following tables summarize quantitative data for different 1,2-dithiane deprotection methods.

Table 1: Comparison of Deprotection Methods for 2-(3-nitrophenyl)-1,3-dithiane

Reagent Conditions Time Yield Reference
Hg(NO₃)₂·3H₂O Solid-state grinding, room temperature1-4 min95%[5]
Fe(NO₃)₃·9H₂O / Silica Gel Hexane, 50 °C10 minquant.[6]

Table 2: Effect of Solvent on the Deprotection of 2-(naphthalen-2-yl)-1,3-dithiane using TMSCl/NaI

Solvent Temperature Time Yield Reference
EtOH Room Temperature24 hNo reaction[4]
Et₂O Room Temperature24 hLow[4]
THF Room Temperature24 hLow[4]
Acetone Room Temperature24 hLow[4]
CH₃CN 60 °C24 h92%[4]

Experimental Protocols

Protocol 1: Mild Deprotection using Hydrogen Peroxide and Iodine Catalyst

This protocol is adapted from Ganguly, N. C., & Barik, S. K. (2009). Synthesis, 2009(08), 1393-1399.[2]

  • To a solution of the 1,3-dithiane (1 mmol) in water, add sodium dodecyl sulfate (SDS) to form a micellar solution.

  • Add iodine (5 mol%) to the reaction mixture.

  • Add 30% aqueous hydrogen peroxide.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Solid-State Deprotection using Mercury(II) Nitrate Trihydrate

This protocol is adapted from a study on the highly efficient and fast solid-state deprotection of 1,3-dithianes.[5]

  • In a mortar, place the 1,3-dithiane (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).

  • Grind the mixture with a pestle at room temperature for 1-4 minutes.

  • Monitor the reaction by TLC until the starting material disappears.

  • Wash the reaction mixture with ethanol or acetonitrile (5 mL).

  • Filter the mixture to remove the solid residue.

  • Evaporate the filtrate under vacuum.

  • Purify the resulting crude product by flash chromatography to obtain the pure carbonyl compound.

Visual Guides

Troubleshooting_Workflow start Low Deprotection Yield check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_potency Increase reagent potency or temperature incomplete->increase_potency improve_solubility Improve substrate solubility (e.g., use of surfactants) incomplete->improve_solubility end_success Improved Yield increase_potency->end_success improve_solubility->end_success side_products Significant Side Products check_side_products->side_products Yes check_side_products->end_success No milder_conditions Use milder/more chemoselective reagents side_products->milder_conditions optimize_conditions Optimize reaction conditions (time, temp.) side_products->optimize_conditions milder_conditions->end_success optimize_conditions->end_success Deprotection_Mechanism cluster_0 Oxidative Deprotection Pathway Dithiane 1,2-Dithiane Sulfonium Intermediate Sulfonium Ion Dithiane->Sulfonium + Oxidant Oxidant Oxidizing Agent Hemithioacetal Hemithioacetal Intermediate Sulfonium->Hemithioacetal + H₂O Hydrolysis H₂O Product Carbonyl Product Hemithioacetal->Product Side_Product Side Products (e.g., over-oxidation) Product->Side_Product Excess Oxidant Deprotection_Decision_Tree start Choosing a Deprotection Method sensitive_groups Substrate has sensitive functional groups? start->sensitive_groups sensitive_groups->yes_sensitive Yes sensitive_groups->no_sensitive No mild_methods Use Mild/Neutral Methods: - H₂O₂/I₂ - IBX yes_sensitive->mild_methods robust_substrate Substrate is robust no_sensitive->robust_substrate avoid_heavy_metals Need to avoid heavy metals? robust_substrate->avoid_heavy_metals avoid_heavy_metals->yes_avoid Yes avoid_heavy_metals->no_avoid No metal_free Metal-Free Options: - TMSCl/NaI - PPA/AcOH yes_avoid->metal_free heavy_metal Heavy Metal Reagents: - Hg(NO₃)₂ (high efficiency) no_avoid->heavy_metal

References

Stability of "1,2-Dithiane-3-carboxylic acid" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 1,2-Dithiane-3-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, like other dithianes, is generally considered a stable compound. The dithiane ring is a robust protecting group for carbonyl functionalities due to its resistance to both acidic and basic conditions that would typically cleave acetals.[1][2][3][4][5] However, under harsh or specific forced degradation conditions, decomposition can occur. The stability is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions: The dithiane ring is generally stable in acidic media. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis and ring-opening. The carboxylic acid functional group is stable under these conditions.

  • Basic Conditions: The compound is also relatively stable in basic solutions. The carboxylic acid group will be deprotonated to form a carboxylate salt. Strong basic conditions, particularly with heating, could potentially lead to degradation of the dithiane ring, although it is generally more resistant than its oxygen acetal counterparts.[1][2][5]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively documented in the literature, based on the chemistry of dithianes and carboxylic acids, the following are potential degradation routes under forced conditions:

  • Acid-Catalyzed Hydrolysis: This would likely involve protonation of one of the sulfur atoms, followed by nucleophilic attack by water, leading to ring-opening and eventual formation of the corresponding aldehyde or ketone.

  • Base-Mediated Degradation: Under strong basic conditions, elimination reactions or other rearrangements could be possible, although less common for dithianes.

  • Oxidative Cleavage: The sulfur atoms in the dithiane ring are susceptible to oxidation, which can lead to ring cleavage.

Q4: Are there any known incompatibilities I should be aware of during my experiments?

Avoid strong oxidizing agents, as they can oxidize the sulfur atoms and lead to the decomposition of the dithiane ring. Also, be cautious with strong reducing agents. While generally stable, harsh reducing conditions could potentially cleave the disulfide bond.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound during workup under acidic conditions. The acidic conditions may be too harsh (e.g., high concentration of strong acid, elevated temperature), causing slow hydrolysis of the dithiane ring.- Use milder acidic conditions (e.g., lower concentration, lower temperature).- Reduce the exposure time to the acidic environment.- Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, HPLC).
Unexpected side products observed in reactions under basic conditions. The basic conditions might be promoting unforeseen side reactions or slow degradation.- Use the mildest basic conditions necessary for your reaction.- Consider using a non-nucleophilic base if applicable.- Perform the reaction at a lower temperature.
Degradation of the compound upon storage. The compound may be sensitive to light, air (oxidation), or residual acid/base from a previous step.- Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).- Ensure the compound is purified and free from any acidic or basic impurities before storage.

Experimental Protocols

Protocol for Forced Degradation Study (Acid and Base Hydrolysis)

This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample.

    • Neutralize the sample with an equivalent amount of NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • At the same specified time points, withdraw a sample.

    • Neutralize the sample with an equivalent amount of HCl.

    • Dilute the sample with the mobile phase for analysis.

  • Control Sample: Maintain an aliquot of the stock solution under the same temperature conditions without the addition of acid or base.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

3. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound against time for each condition.

  • Identify and quantify any major degradation products.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of stability data that could be obtained from the forced degradation study.

Condition Temperature (°C) Time (hours) This compound Remaining (%) Major Degradation Product 1 (%)
0.1 M HCl4024>98%<1%
1 M HCl602485%12%
0.1 M NaOH4024>99%Not Detected
1 M NaOH602492%5%

Visualizations

Stability_Troubleshooting_Workflow start Experiment with This compound issue Encounter Stability Issue? (e.g., low yield, side products) start->issue check_acid Acidic Conditions? issue->check_acid Yes end Successful Experiment issue->end No check_base Basic Conditions? check_acid->check_base No mild_acid Use Milder Acid (Lower concentration/temp) check_acid->mild_acid Yes mild_base Use Milder Base (Lower concentration/temp) check_base->mild_base Yes check_base->end No monitor_acid Monitor Reaction (TLC/HPLC) mild_acid->monitor_acid monitor_base Monitor Reaction (TLC/HPLC) mild_base->monitor_base monitor_acid->end monitor_base->end Forced_Degradation_Protocol cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M & 1M HCl) prep->acid base Base Hydrolysis (0.1M & 1M NaOH) prep->base control Control (No Acid/Base) prep->control sampling Sample at Time Intervals (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Calculate % Remaining & Identify Degradants hplc->data

References

Removal of mercury-based reagents after dithiane deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the removal of mercury-based reagents after dithiane deprotection.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of mercury reagents.

Problem Possible Cause(s) Suggested Solution(s)
Milky emulsion or fine black precipitate forms during aqueous workup, making phase separation difficult. Formation of insoluble mercury salts or mercury(II) sulfide (HgS) at the interface.- Add a sufficient amount of a filter aid (e.g., Celite®) to the mixture and filter through a pad of Celite® to remove the precipitate before proceeding with the extraction. - If sulfide precipitation was intended, ensure complete precipitation and coagulation of HgS before filtration.
Final organic product is still contaminated with mercury after standard extraction and purification. - Incomplete precipitation of mercury. - The mercury species is soluble in the organic solvent. - Inefficient removal of the mercury precipitate.- Implement a dedicated mercury removal step, such as sulfide precipitation (see detailed protocol below). - Wash the organic layer with an aqueous solution of a chelating agent like sodium thiosulfate or L-cysteine. - Perform multiple washes and consider a final filtration of the organic solution through a plug of silica gel or a membrane filter.
Low yield of the desired carbonyl compound after workup. - Adsorption of the product onto the mercury precipitate. - Degradation of the product under the workup conditions.- After filtering the mercury precipitate, wash the filter cake thoroughly with the organic solvent used for extraction to recover any adsorbed product. - Ensure the pH of the aqueous phase is suitable for the stability of your compound.
Difficulty filtering the fine mercury(II) sulfide precipitate. The particle size of the precipitated HgS is very small, leading to clogging of the filter paper.- Use a pad of Celite® or another filter aid over the filter paper to improve filtration speed and efficiency. - Allow the precipitate to digest (stand for a period, e.g., 1 hour) to potentially increase particle size before filtration.
Unsure if all mercury has been removed from the product and waste streams. Lack of a sensitive analytical method to confirm mercury removal.- Submit a sample of the final product for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Cold Vapor Atomic Absorption Spectroscopy (CVAAS) to quantify residual mercury levels.[1][2][3] - Treat all waste streams (aqueous and solid) as hazardous mercury waste unless analytical data confirms otherwise.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove mercury reagents after dithiane deprotection?

Mercury and its compounds are highly toxic and pose significant risks to human health and the environment.[4][5][6][7] They can cause neurological damage, kidney failure, and other severe health issues.[4][7] Therefore, it is imperative to remove them to ensure the purity and safety of the final product and to comply with environmental regulations for waste disposal.

Q2: What is the most common and effective method for removing mercury salts from a reaction mixture?

The most common and effective method is precipitation of the mercury as mercury(II) sulfide (HgS).[8][9] HgS is a highly insoluble and chemically inert solid, making it easy to separate from the reaction mixture by filtration.[8][9] This method is effective for removing various mercury(II) salts used in deprotection.

Q3: How do I perform a sulfide precipitation to remove mercury after my reaction?

After the dithiane deprotection is complete, the mercury(II) salts in the reaction mixture can be converted to the highly insoluble mercury(II) sulfide (HgS) by the addition of a sulfide source. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the safety precautions I should take when working with mercury reagents and their waste?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and mercury-rated gloves (e.g., nitrile over Silver Shield®).[4][10]

  • Ventilation: All manipulations involving mercury compounds should be performed in a well-ventilated fume hood.[11]

  • Storage: Store mercury-containing reagents in tightly sealed, shatterproof containers with secondary containment.[11]

  • Waste Disposal: All mercury-contaminated materials (precipitates, aqueous solutions, filter paper, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.[10][12] Do not dispose of mercury waste down the drain.[11]

  • Spill Response: Have a mercury spill kit readily available and be familiar with the spill cleanup procedure.[11][12][13]

Q5: Are there any alternatives to mercury-based reagents for dithiane deprotection?

Yes, due to the toxicity of mercury, numerous alternative methods have been developed. These include oxidative methods using reagents like N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodobenzene (BTI), or Dess-Martin periodinane, as well as alkylative methods.[14][15] Whenever possible, using a mercury-free deprotection method is preferable.

Data Presentation

The following table summarizes the efficiency of different methods for mercury removal, primarily from aqueous solutions, which provides a useful reference for their potential application in treating the aqueous waste stream from a reaction workup.

Removal Method Reagent/Adsorbent Typical Removal Efficiency (%) Conditions Reference(s)
Precipitation Sodium Sulfide (Na₂S)>99%Formation of highly insoluble HgS.
Adsorption Sulfur-Impregnated Activated Carbon98%Applied to outflow of a contaminated waste pond.
Adsorption Zinc Sulfide (ZnS)>99%Selective for mercury over silver in cyanide solutions.
Adsorption Thiol-Functionalized Polymers99%For both organic and inorganic mercury in wastewater.[1]
Coagulation Alum, Iron SaltsHighEffective for both inorganic and organic mercury from wastewater.
Electrochemical Alloying Platinum Film>99.4%Forms a stable PtHg₄ alloy.

Experimental Protocols

Key Experiment: Removal of Mercury(II) by Sulfide Precipitation During Workup

This protocol describes the procedure for removing mercury(II) salts from a reaction mixture following a dithiane deprotection by precipitating the highly insoluble mercury(II) sulfide (HgS).

Materials:

  • Reaction mixture containing the deprotected carbonyl compound and mercury(II) salts (e.g., HgCl₂).

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or a solution of hydrogen sulfide (H₂S) in a suitable solvent.

  • Deionized water.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Celite® or another filter aid.

  • Buchner funnel and filter paper.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Appropriate hazardous waste containers for mercury-contaminated solid and liquid waste.

Procedure:

  • Reaction Quenching: After the dithiane deprotection is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature.

  • Sulfide Addition:

    • Option A (Solid Na₂S): Cautiously add a 1.1 to 1.5 molar excess of solid sodium sulfide nonahydrate (relative to the moles of mercury reagent used) to the stirred reaction mixture.

    • Option B (H₂S Solution): Alternatively, bubble hydrogen sulfide gas through the reaction mixture or add a solution of H₂S until precipitation of the black HgS is complete. (Caution: H₂S is a highly toxic gas and must be handled in a fume hood with extreme care).

  • Precipitate Digestion: Stir the resulting black slurry at room temperature for at least 1 hour. This allows the HgS precipitate to fully form and potentially increase in particle size, which aids in filtration.

  • Filtration:

    • Prepare a filter pad by placing a piece of filter paper in a Buchner funnel and adding a layer of Celite® (approximately 1-2 cm thick). Wet the Celite® pad with the organic solvent to be used for extraction.

    • Filter the reaction slurry through the Celite® pad under vacuum.

    • Wash the reaction flask with the organic solvent and pour the washings over the filter cake to ensure all of the organic product is collected.

    • Wash the black HgS filter cake thoroughly with several portions of the organic solvent.

  • Waste Handling: Carefully transfer the filter cake (Celite® and HgS) and the filter paper into a designated hazardous waste container for solid mercury waste.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • If the reaction was run in a water-miscible solvent like THF or acetonitrile, add water and the extraction solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbonyl product.

  • Purification: Purify the crude product by standard methods such as flash column chromatography, distillation, or recrystallization.

  • Verification (Optional but Recommended): To confirm the removal of mercury, a sample of the purified product can be submitted for analysis by ICP-MS or a similar sensitive technique.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for dithiane deprotection followed by the removal of the mercury reagent via sulfide precipitation.

DithianeDeprotectionWorkflow cluster_deprotection Dithiane Deprotection cluster_removal Mercury Removal cluster_workup Product Isolation start Dithiane-protected carbonyl compound reagents Add HgCl₂/H₂O in organic solvent (e.g., MeCN/H₂O) start->reagents 1 reaction Stir until reaction is complete (TLC) reagents->reaction 2 add_sulfide Add Na₂S (aq) (1.1 - 1.5 eq.) reaction->add_sulfide 3 precipitate Stir for 1h to form black HgS precipitate add_sulfide->precipitate 4 filtration Filter through Celite® pad precipitate->filtration 5 wash_cake Wash precipitate with organic solvent filtration->wash_cake 6 solid_waste Solid HgS Waste filtration->solid_waste extraction Aqueous workup of filtrate (wash with H₂O, brine) wash_cake->extraction 7 drying Dry organic layer (e.g., Na₂SO₄) extraction->drying 8 aqueous_waste Aqueous Hg Waste extraction->aqueous_waste evaporation Evaporate solvent drying->evaporation 9 purification Purify product (e.g., chromatography) evaporation->purification 10 final_product Final Carbonyl Product purification->final_product 11

Caption: Workflow for dithiane deprotection and subsequent mercury removal.

References

Technical Support Center: Scalable Synthesis of 1,2-Dithiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the scalable synthesis of 1,2-Dithiane-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the synthesis of this compound?

A1: The most established and practical synthesis involves the condensation of a carboxylic acid derivative, such as glyoxylic acid, with 1,3-propanedithiol.[1] This reaction is typically performed under acidic conditions, often catalyzed by p-toluenesulfonic acid (PTSA).[1] Another powerful strategy is the carboxylation of a lithiated dithiane species, which involves deprotonation with a strong base like n-butyllithium followed by reaction with carbon dioxide.[1]

Q2: What are the primary challenges encountered when scaling up the synthesis?

A2: Key challenges in scaling up the synthesis include:

  • Byproduct Formation: The formation of linear condensation products can be a significant side reaction.[2]

  • Purification: The crude product is often an oil, and excess dithiane reagent can complicate isolation, frequently necessitating column chromatography or high-vacuum distillation.[3]

  • Reaction Conditions: Some synthetic routes require harsh conditions, which can limit functional group tolerance and may not be suitable for complex molecules.[4]

  • Temperature Control: Preventing degradation of the dithiane ring requires careful temperature management, typically keeping the reaction below 40°C.[1]

Q3: How can the yield and purity of this compound be optimized on a larger scale?

A3: To optimize yield and purity, consider the following process parameters:

  • Catalyst Loading: Use an optimal concentration of the acid catalyst (e.g., 0.5–1.0 mol% for PTSA) to balance the reaction rate while minimizing byproduct formation.[1]

  • Solvent Choice: A higher boiling point solvent like dichloroethane (DCE) can facilitate easier product isolation.[1]

  • Purification Strategy: For solid products, recrystallization from a suitable solvent system is effective.[2] For oily products, purification often involves converting the acid to a salt, recrystallizing it, and then re-acidifying to obtain the pure acid.[5]

Q4: What are the best practices for purifying the final product?

A4: Purification strategies depend on the nature of the crude product. Liquid carboxylic acids can be purified by dissolving them in an aqueous alkali solution, extracting with an organic solvent like diethyl ether to remove neutral impurities, acidifying the aqueous layer, and then re-extracting the purified acid.[5] Solid acids are best purified by repeated crystallization from at least two different solvents.[5] If excess dithiane is present, it can often be removed under a high vacuum before further purification steps.[3]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Yield Degradation of Dithiane Ring: Reaction temperature is too high.Maintain the reaction temperature below 40°C to prevent degradation.[1]
Inefficient Catalyst: The Brønsted or Lewis acid catalyst is inactive or used in a suboptimal amount.Verify the quality of the catalyst. Optimize catalyst loading; for PTSA, a range of 0.5-1.0 mol% is recommended.[1]
Use of Strong Base: In carboxylation routes, the strong base (e.g., n-butyllithium) may be degraded by exposure to air or moisture.Use freshly titrated n-butyllithium and ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen).
Significant Impurities Formation of Linear Polymers: Undesired side reactions catalyzed by the acid.This is a common side reaction.[2] Adjust the rate of addition of reagents and ensure efficient stirring. Fine-tune the catalyst concentration.
Excess 1,3-Propanedithiol: Stoichiometric imbalance or incomplete reaction.Remove the volatile dithiol under high vacuum overnight before proceeding with chromatographic purification.[3]
Unreacted Starting Material: The reaction has not gone to completion.Increase the reaction time or slightly elevate the temperature, while carefully monitoring for product degradation. Confirm completion using an appropriate technique like TLC or NMR.
Difficulty in Product Isolation Crude Product is an Oil: The product fails to crystallize from the reaction mixture.Purify via column chromatography on silica gel.[3] Alternatively, attempt to form a salt to induce crystallization, followed by re-acidification.
Product Co-elutes with Impurities: Similar polarity of product and byproducts.Modify the solvent system for chromatography. Consider using a different stationary phase or employing derivatization to alter the polarity of the target compound for easier separation.

Quantitative Data Summary

The following table summarizes key parameters from various dithiane synthesis protocols. While not all data pertains directly to this compound, it provides a valuable reference for scalable synthesis.

MethodKey ReagentsCatalystSolventTemp. (°C)Yield (%)Purity (%)Reference
Acid-Catalyzed CondensationGlyoxylic acid, 1,3-PropanedithiolPTSA (0.5-1.0 mol%)Dichloroethane (DCE)< 40High> 95[1]
Dithiane Alkylation2-Methyl-1,3-dithiane, Electrophilen-BuLiTetrahydrofuran (THF)-78 to RT71N/A[3]
ThioacetalizationCarbonyl, 1,3-PropanedithiolBoron trifluoride etherateChloroformReflux82-86N/A[2]
Acylation of KetoneCarboxylic acid, Aromatic ketoneTfOHDichloromethaneRoom Temp37-86N/A[6]

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Condensation

This protocol is a representative procedure for the synthesis of a dithiane derivative, adapted for this compound.

Materials:

  • Glyoxylic acid

  • 1,3-Propanedithiol

  • p-Toluenesulfonic acid (PTSA)

  • Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of glyoxylic acid (1.0 eq) in DCE, add 1,3-propanedithiol (1.1 eq).

  • Add PTSA (0.5-1.0 mol%) to the mixture.

  • Stir the reaction mixture at room temperature, keeping the internal temperature below 40°C. Monitor the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Purification of a Carboxylic Acid by Extraction

This protocol outlines a general method for purifying carboxylic acids from neutral and basic impurities.[5]

Procedure:

  • Dissolve the crude carboxylic acid product in a suitable aqueous alkali solution (e.g., 1M NaOH). The pH should be at least three units above the pKa of the acid.

  • Extract the aqueous solution with diethyl ether (or another suitable organic solvent) two to three times to remove any neutral or basic impurities. Discard the organic layers.

  • Acidify the aqueous phase with a mineral acid (e.g., 1M HCl) to a pH at least three units below the pKa of the acid, which will cause the product to precipitate or separate.

  • Extract the acidified aqueous solution with diethyl ether three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the purified carboxylic acid.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine Glyoxylic Acid & 1,3-Propanedithiol in Solvent catalyst 2. Add Acid Catalyst (PTSA) reagents->catalyst stir 3. Stir at < 40°C catalyst->stir monitor 4. Monitor by TLC/NMR stir->monitor quench 5. Quench with NaHCO3 monitor->quench extract 6. Aqueous Wash & Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Recrystallize or Column Chromatography dry->purify product Pure Product purify->product TroubleshootingYield start Low or No Yield Observed check_sm Is Starting Material Present (by TLC/NMR)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes degradation Product Degradation or Side Reactions check_sm->degradation No solution1 Action: - Increase reaction time - Check catalyst activity - Ensure anhydrous conditions incomplete->solution1 solution2 Action: - Lower reaction temperature - Optimize catalyst loading - Check for air/moisture sensitivity degradation->solution2 ReactionPathway reactants Glyoxylic Acid + 1,3-Propanedithiol intermediate Thioacetal Intermediate reactants->intermediate H+ (PTSA) Dichloroethane product This compound intermediate->product Ring Closure - H2O

References

Validation & Comparative

A Comparative Guide to 1,2-Dithiane-3-carboxylic Acid and 1,3-Dithiane-2-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of building blocks in organic synthesis is critical to the efficiency and success of a synthetic route. This guide provides a detailed comparison of two isomeric sulfur-containing heterocyclic compounds, 1,2-Dithiane-3-carboxylic acid and 1,3-Dithiane-2-carboxylic acid, highlighting their distinct synthetic applications, reactivity, and potential in drug discovery.

While both compounds share a dithiane core and a carboxylic acid functional group, the relative positions of the sulfur atoms and the carboxyl group impart unique chemical properties that dictate their utility in the synthesis of complex molecules. This guide aims to provide an objective comparison based on available experimental data and established chemical principles.

At a Glance: Key Differences and Applications

FeatureThis compound1,3-Dithiane-2-carboxylic acid
Structure Carboxylic acid at the C3 position, adjacent to one sulfur atom.Carboxylic acid at the C2 position, flanked by two sulfur atoms.
Key Synthetic Feature Primarily utilized for introducing a vicinal thiol and carboxylic acid functionality. Potential for ring-opening reactions.Widely used as an acyl anion equivalent ("umpolung" reactivity) for the synthesis of ketones, aldehydes, and other carbonyl compounds.[1]
Acidity of α-proton The C3-proton is not readily abstracted under standard conditions.The C2-proton is acidic (pKa ≈ 31 in the parent dithiane) and can be removed by strong bases to form a stabilized carbanion.[2]
Primary Application Building block for natural products and biologically active molecules containing a 1,2-dithiane moiety.Versatile reagent in C-C bond formation, particularly for the synthesis of α-functionalized carbonyl compounds.[1][3]
Data Availability Limited specific experimental data in publicly accessible literature.Extensive literature with a wealth of experimental data and established protocols.

Synthesis and Reactivity

This compound

The synthesis of this compound is less commonly documented than its 1,3-isomer. However, general synthetic strategies for 1,2-dithianes involve the oxidation of 1,4-dithiols. The reactivity of this compound is primarily centered around the carboxylic acid group, which can undergo standard transformations such as esterification and amidation. The dithiane ring itself is relatively stable but can be cleaved under specific reductive or oxidative conditions.

Due to the lack of a readily abstractable proton adjacent to the sulfur atoms, it does not typically function as a nucleophile in the same manner as the 1,3-isomer. Its synthetic utility lies more in its role as a scaffold, providing a specific stereochemical and functional group arrangement.

1,3-Dithiane-2-carboxylic acid

The synthesis of 1,3-dithiane-2-carboxylic acid is well-established and typically proceeds through the reaction of 1,3-propanedithiol with glyoxylic acid or by the carboxylation of 2-lithio-1,3-dithiane.[4] The key to its synthetic versatility is the "umpolung" or reversal of polarity of the carbonyl carbon. The C2 proton of the dithiane ring is sufficiently acidic to be deprotonated by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[2] This carbanion can then react with a wide range of electrophiles.

This reactivity makes 1,3-dithiane-2-carboxylic acid and its derivatives powerful tools for the synthesis of α-keto esters and other carbonyl compounds. For instance, the organocatalytic conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes provides access to γ-nitro-β-aryl-α-keto esters with high enantioselectivity.[5]

Experimental Data: A Comparative Overview

Direct comparative experimental data for the two title compounds in the same reaction is scarce in the literature. The following table summarizes typical reactions and reported yields for derivatives of 1,3-dithiane-2-carboxylic acid, which is the more extensively studied isomer.

ReactionSubstrateElectrophile/ReagentProductYield (%)Reference
Michael Addition2-(S-Trifluoroethyl)carboxy-1,3-dithianetrans-β-Nitrostyreneγ-Nitro-β-phenyl-α-keto ester precursor71[5]
Michael Addition2-(S-Phenyl)carboxy-1,3-dithianetrans-β-Nitrostyreneγ-Nitro-β-phenyl-α-keto ester precursorLow[5]
AlkylationEthyl 1,3-dithiane-2-carboxylateAlkyl Halide2-Alkyl-2-ethoxycarbonyl-1,3-dithianeNot specified

Experimental Protocols

Synthesis of 2-Lithio-1,3-dithiane (Precursor for 1,3-Dithiane-2-carboxylic acid)

Materials:

  • 1,3-Dithiane

  • n-Butyllithium (in hexane)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • A solution of 1,3-dithiane (1 equivalent) in anhydrous THF is cooled to -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise while maintaining the temperature at -20°C.

  • The reaction mixture is stirred at this temperature for 2 hours. The resulting solution of 2-lithio-1,3-dithiane can be used directly or carboxylated.

  • For carboxylation, the solution of 2-lithio-1,3-dithiane is poured over an excess of crushed dry ice.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is acidified with 1 M HCl and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1,3-dithiane-2-carboxylic acid.

This is a general procedure and may require optimization for specific applications.

Signaling Pathways and Biological Activity

While the primary focus of this guide is on the synthetic utility of these compounds, it is worth noting their potential biological activities. Sulfur-containing heterocycles are prevalent in many biologically active molecules.

  • 1,2-Dithiane Derivatives: The 1,2-dithiolane ring, a close analog of the 1,2-dithiane, is found in asparagusic acid and its derivatives, which have been investigated as potential inhibitors of thioredoxin reductase (TrxR), an enzyme implicated in cancer and other diseases.[6] This suggests that this compound and its derivatives could be interesting candidates for biological screening.

  • 1,3-Dithiane Derivatives: The parent 1,3-dithiane has been shown to exhibit genotoxicity in some studies.[5] However, the introduction of substituents can significantly alter the biological profile. Derivatives of 1,3-dithiane are often used as intermediates in the synthesis of complex natural products with potent biological activities.[7]

Logical Relationships and Workflows

Synthetic Utility of 1,3-Dithiane-2-carboxylic Acid

G dithiane 1,3-Dithiane lithio_dithiane 2-Lithio-1,3-dithiane dithiane->lithio_dithiane n-BuLi dithiane_acid 1,3-Dithiane-2-carboxylic acid lithio_dithiane->dithiane_acid 1. CO2 2. H+ activated_acid Activated Ester/Thioester dithiane_acid->activated_acid Activation product α-Keto Ester / Amide activated_acid->product Nucleophilic Attack (e.g., Michael Addition)

Caption: Synthetic pathway from 1,3-dithiane to α-keto esters/amides.

General Experimental Workflow for Amide Coupling

G start Dithiane Carboxylic Acid activation Activation with Coupling Reagent (e.g., HATU, EDC) start->activation addition Addition of Amine activation->addition reaction Reaction at Room Temperature addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Chromatography workup->purification product Purified Amide purification->product

Caption: General workflow for the synthesis of amides from dithiane carboxylic acids.

Conclusion

This compound and 1,3-dithiane-2-carboxylic acid, despite being structural isomers, offer distinct and complementary applications in organic synthesis.

1,3-Dithiane-2-carboxylic acid is a well-established and versatile building block, primarily valued for its role as an acyl anion equivalent. Its reactivity is well-documented, making it a reliable choice for the synthesis of a wide array of carbonyl compounds.

This compound , on the other hand, remains a less explored synthetic tool. The limited availability of specific experimental data presents both a challenge and an opportunity. Its unique structural motif suggests potential for the synthesis of novel, biologically active molecules, particularly those mimicking or inspired by natural products containing the 1,2-dithiane core.

For researchers in drug development, the choice between these two isomers will depend on the specific synthetic strategy and the desired final molecular architecture. While the 1,3-isomer offers a robust and predictable synthetic handle, the 1,2-isomer provides a gateway to potentially novel chemical space. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

A Comparative Analysis of 1,2-Dithiane and 1,2-Dithiolane Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, the selection of an appropriate protecting group is paramount to the success of a synthetic strategy. Among the options for carbonyl protection, cyclic disulfides, specifically 1,2-dithianes and 1,2-dithiolanes, offer unique properties. This guide provides an objective comparison of their relative stability, supported by experimental data and detailed protocols, to aid in the rational selection of these protecting groups.

Introduction to 1,2-Dithiane and 1,2-Dithiolane Protecting Groups

1,2-Dithiane and 1,2-dithiolane are cyclic disulfide protecting groups used for aldehydes and ketones. They are formed by the reaction of a carbonyl compound with 1,4-butanedithiol and 1,3-propanedithiol, respectively. The six-membered 1,2-dithiane ring and the five-membered 1,2-dithiolane ring exhibit different conformational geometries, which significantly influences their stability and reactivity.

Comparative Stability: A Tale of Two Rings

The primary factor governing the differential stability of 1,2-dithianes and 1,2-dithiolanes is ring strain. The five-membered 1,2-dithiolane ring possesses considerable torsional strain due to the eclipsing interactions of the substituents on adjacent carbon and sulfur atoms. This strain forces the dihedral angle of the C-S-S-C bond to be significantly smaller than the ideal 90°, leading to a weaker and more reactive S-S bond.[1] In contrast, the six-membered 1,2-dithiane ring can adopt a more relaxed chair conformation, minimizing torsional strain and resulting in a more stable protecting group.[1][2]

Data Presentation: Stability under Various Conditions

The following table summarizes the comparative stability of 1,2-dithiane and 1,2-dithiolane protecting groups under different chemical environments based on available literature.

Condition1,2-Dithiane1,2-DithiolaneKey Observations
Acidic Generally stable to moderately strong acids.Less stable than 1,2-dithianes; prone to hydrolysis under acidic conditions.[3]The higher ring strain in 1,2-dithiolanes makes them more susceptible to acid-catalyzed cleavage.
Basic Generally stable.Generally stable.Both protecting groups exhibit good stability under basic conditions.
Oxidative Can be cleaved with various oxidizing agents.Can be cleaved with various oxidizing agents.Oxidative cleavage is a common deprotection strategy for both groups.
Reductive Cleaved by reducing agents like Raney Nickel.Cleaved by reducing agents; the strained S-S bond is more susceptible to reduction.The strained disulfide bond in 1,2-dithiolanes makes them more readily cleaved by reducing agents.
Thermal Generally stable.Prone to ring-opening polymerization upon heating.[1][4]The inherent instability of the 1,2-dithiolane ring can lead to polymerization, especially in unsubstituted forms.
Nucleophilic Susceptible to cleavage by strong nucleophiles.More susceptible to nucleophilic attack at the sulfur atoms due to ring strain.[2]The increased electrophilicity of the sulfur atoms in the strained 1,2-dithiolane ring enhances its reactivity towards nucleophiles.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for the protection (formation) and deprotection (cleavage) of these groups.

Protocol 1: General Procedure for the Formation of 1,2-Dithiolanes

This protocol describes the synthesis of a 1,2-dithiolane precursor, which is then coupled to a peptide.

Materials:

  • 3-bromo-2-(bromomethyl)propionic acid

  • 1 M Sodium hydroxide

  • Potassium thioacetate

  • 2 M Sulfuric acid

  • Resin-bound peptide with a free N-terminus

  • Dimethylformamide (DMF)

  • Concentrated ammonium hydroxide

  • Methanol

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), 2.5% water)

Procedure:

  • Synthesis of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid: Dissolve 3-bromo-2-(bromomethyl)propionic acid in 1 M NaOH at 55°C. Add potassium thioacetate and 2 M sulfuric acid dropwise. Continue the reaction overnight at 55°C.

  • Coupling to Peptide: Couple the synthesized precursor to the N-terminus of the resin-bound peptide using standard solid-phase peptide synthesis (SPPS) coupling reagents.

  • Thioacetate Deprotection: Swell the resin in DMF in a microwave reaction tube. Add concentrated ammonium hydroxide and heat in a microwave reactor at 75°C for 45 minutes.

  • Oxidation to 1,2-Dithiolane: After deprotection, wash the resin with methanol and allow it to shake overnight in methanol to facilitate intramolecular air oxidation to the 1,2-dithiolane ring.

  • Cleavage from Resin: Wash the resin with MeOH and DCM. Treat the resin with the cleavage cocktail for 1.5 hours to cleave the peptide from the solid support.[5]

Protocol 2: Oxidative Cleavage of a 1,3-Dithiane (as a proxy for 1,2-dithiane)

This protocol details a common method for the deprotection of dithianes using an oxidizing agent.

Materials:

  • Dithiane-protected carbonyl compound

  • N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)

  • Aqueous acetone or other suitable solvent mixture

  • Silver nitrate (optional, as a catalyst)

Procedure:

  • Dissolve the dithiane-protected compound in a suitable solvent mixture, such as 9:1 acetone/water.

  • Add N-bromosuccinimide (4.2 equivalents) and silver nitrate (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium sulfite solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by chromatography to obtain the deprotected carbonyl compound.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection carbonyl Carbonyl Compound protected 1,2-Dithiolane or 1,2-Dithiane carbonyl->protected dithiol 1,3-Propanedithiol or 1,4-Butanedithiol dithiol->protected lewis_acid Lewis Acid Catalyst lewis_acid->protected deprotected Carbonyl Compound protected->deprotected reagent Cleavage Reagent (Oxidizing/Reducing Agent) reagent->deprotected

General workflow for protection and deprotection.

Stability_Comparison cluster_dithiolane 1,2-Dithiolane (5-membered ring) cluster_dithiane 1,2-Dithiane (6-membered ring) strain High Ring Strain reactivity Higher Reactivity (prone to cleavage/polymerization) strain->reactivity no_strain Low Ring Strain stability Higher Stability no_strain->stability comparison Comparative Stability stability->comparison comparison->reactivity

Stability relationship between 1,2-dithiane and 1,2-dithiolane.

Conclusion

The choice between 1,2-dithiane and 1,2-dithiolane as protecting groups should be guided by the specific requirements of the synthetic route. 1,2-dithianes offer greater stability due to their lower ring strain, making them suitable for multi-step syntheses involving harsh reaction conditions. Conversely, the inherent instability and higher reactivity of 1,2-dithiolanes, a consequence of significant ring strain, can be advantageous for facile deprotection under milder conditions. Researchers should carefully consider the downstream chemical transformations to select the protecting group that provides the optimal balance between stability and ease of removal. The provided data and protocols serve as a valuable resource for making this informed decision.

References

Comparative Analysis of the Biological Activity of 1,2-Dithiane-3-carboxylic Acid Derivatives and Other Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1,2-dithiane-3-carboxylic acid and its derivatives, contextualized by the performance of other significant sulfur-containing heterocyclic compounds. The analysis is supported by experimental data from various studies, focusing on anticancer, antimicrobial, and antioxidant properties.

Biological Profile of 1,2-Dithiane Derivatives

The 1,2-dithiane ring system, a six-membered heterocycle containing a disulfide bond, is a structural motif found in various natural products and synthetic compounds of biological interest. Research into its derivatives has highlighted several potential applications, from agriculture to medicine.

Notably, derivatives of the closely related five-membered ring, 1,2-dithiolane, have been extensively studied. For instance, α-lipoic acid, a 1,2-dithiolane derivative, is a well-known antioxidant. Studies on 1,2-dithiolane-4-carboxylic acid (asparagusic acid) analogs have investigated their potential as inhibitors of thioredoxin reductase (TrxR), an enzyme crucial for cellular redox homeostasis and often overexpressed in cancer cells.[1][2] However, research suggests that the 1,2-dithiolane moiety by itself is not sufficient for potent or specific TrxR inhibition.[1][3] The inhibitory activity is more strongly linked to the presence of other functionalities, such as a Michael acceptor, which can covalently interact with the enzyme's active site.[1][2]

Some synthetic 1,2-dithiane derivatives have also been evaluated for pesticidal activity, demonstrating acaricidal and insecticidal effects.[4]

Comparative Analysis of Biological Activity

To objectively assess the potential of 1,2-dithiane derivatives, their activities are compared with those of other sulfur heterocycles across different therapeutic areas.

Anticancer Activity

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds. Thioredoxin reductase (TrxR) is a significant target in cancer therapy. While 1,2-dithiolane derivatives have been investigated as TrxR inhibitors, their efficacy is often moderate and dependent on other molecular features.[1] Other sulfur heterocycles have demonstrated notable cytotoxicity against cancer cell lines.

Table 1: Comparative Anticancer Activity of Sulfur Heterocycles and Other Compounds

Compound Class/Derivative Target/Assay Cell Line Activity (IC50) Reference
1,2-Dithiolane Derivatives
1,2-Dithiolane-4-carboxylic acid analogs (with Michael acceptor) TrxR1 Inhibition - 5.3 - 186.0 µM [1][2]
Other Sulfur Heterocycles
Bicyclic Thiosulfonates (tcy7DTDO) Cytotoxicity MDA-MB-468 (Breast Cancer) 2.5 µM [5]
Bicyclic Thiosulfonates (tcy8DTDO) Cytotoxicity MDA-MB-468 (Breast Cancer) 1.8 µM [5]
Non-Sulfur Heterocycles (for context)
Quinolone-Pyrazolinone Hybrid (Compound 7c) Cytotoxicity MCF-7 (Breast Cancer) 1.73 µg/mL [6]

| 7-Aza-coumarine-3-carboxamide (Compound 7r) | Cytotoxicity | HuTu 80 (Duodenal Cancer) | 5.5 µM |[7] |

Antimicrobial Activity

Heterocyclic compounds, particularly those containing sulfur, are a rich source of antimicrobial agents. While specific antimicrobial data for this compound is limited, other sulfur-containing ring systems have shown potent activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Various Sulfur Heterocycles

Compound Class/Derivative Organism Activity (MIC) Reference
1,2,3-Dithiazoles
N-arylimino-1,2,3-dithiazole (Compound 40) Staphylococcus aureus 16 µg/mL [8]
N-arylimino-1,2,3-dithiazole (Compound 40) Candida albicans 16 µg/mL [8]
2-methoxy analogue (Compound 54) Candida neoformans 8 µg/mL [8]
Triazolo-Thiadiazines
Compound 7a Staphylococcus aureus 1.56 µg/mL [9]
Compound 7b Escherichia coli 1.56 µg/mL [9]
Compound 7i Aspergillus niger 1.56 µg/mL [9]
Thiophene Carboxylic Acid Derivatives
Thioureide of 2-(4-chlorophenoxymethyl)-benzoic acid Bacillus subtilis 7.8 - 125 µg/mL
Thioureide of 2-(4-chlorophenoxymethyl)-benzoic acid Gram-negative clinical strains 31.25 - 250 µg/mL
Thioditetrazoles

| N-substituted thiotetrazole derivatives | Various Gram (+) and Gram (-) bacteria | Wide range of activity |[10] |

Antioxidant Activity

The disulfide bond in the 1,2-dithiane and 1,2-dithiolane ring is central to their redox properties. Lipoic acid is the archetypal antioxidant in this class. Research has focused on creating analogs with improved properties, such as enhanced ability to cross the blood-brain barrier.[11] Modifications, such as converting the carboxylic acid to thioamides or thiocarbamates, have resulted in compounds with superior antioxidant capabilities compared to α-lipoic acid itself.[11] This indicates that while the dithiolane moiety is important, the overall molecular structure dictates the antioxidant efficacy.

Key Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key biological assays.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TrxR.

  • Reagents and Materials: Purified TrxR1 enzyme, NADPH, insulin, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), assay buffer (e.g., phosphate buffer with EDTA).

  • Procedure: a. Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADPH, and the test compound at various concentrations. b. Initiate the reaction by adding the TrxR1 enzyme to the mixture. c. Incubate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). d. Add DTNB, which is reduced by the active enzyme, producing a colored product (TNB²⁻). e. Measure the absorbance of the product at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition percentage against inhibitor concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[9]

  • Reagents and Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, test compounds, and standard antimicrobial agents (positive controls).

  • Procedure: a. Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the microtiter plate. b. Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard). c. Add a standardized volume of the inoculum to each well. Include positive controls (microbes with no drug) and negative controls (broth only). d. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi). e. After incubation, visually inspect the plates for microbial growth (turbidity).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

  • Reagents and Materials: 96-well plates, appropriate cell culture medium, cancer cell lines, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).

  • Procedure: a. Seed the cells into 96-well plates at a specific density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). c. After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs.

Thioredoxin_Reductase_Pathway pathway_node pathway_node inhibitor_node inhibitor_node process_node process_node NADPH NADPH TrxR_ox Thioredoxin Reductase (TrxR) (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_ox->NADP TrxR_red Thioredoxin Reductase (TrxR) (Reduced) TrxR_ox->TrxR_red Trx_ox Thioredoxin (Trx) (Oxidized) TrxR_red->Trx_ox e- Trx_red Thioredoxin (Trx) (Reduced) Trx_ox->Trx_red Target_ox Oxidized Target Proteins (e.g., Ribonucleotide Reductase) Trx_red->Target_ox e- Target_red Reduced Target Proteins Target_ox->Target_red ROS ROS Regulation Target_red->ROS Proliferation Cell Proliferation & Survival Target_red->Proliferation Inhibitor 1,2-Dithiane/Dithiolane Derivatives Inhibitor->TrxR_red Inhibition

Caption: The Thioredoxin Reductase (TrxR) signaling pathway and point of inhibition.

Antimicrobial_Screening_Workflow cluster_workflow MIC Determination Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Synthesized Sulfur Heterocycle B Prepare Serial Dilutions of Compound in 96-well Plate A->B C Inoculate with Standardized Bacterial/Fungal Suspension B->C D Incubate under Optimal Conditions C->D E Visually Assess for Growth (Turbidity) D->E F Growth Inhibited? E->F G Determine MIC Value (Lowest Concentration with no growth) F->G Yes H Inactive at Highest Concentration F->H No

Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Derivatives of this compound represent a class of sulfur heterocycles with potential biological activities, including enzyme inhibition and pesticidal effects. However, a comparative analysis reveals that their potency can be modest and is highly dependent on the presence of other functional groups within the molecule. In contrast, other classes of sulfur heterocycles, such as triazolo-thiadiazines and bicyclic thiosulfonates, have demonstrated potent, stand-alone antimicrobial and anticancer activities in preclinical studies. This suggests that while the 1,2-dithiane scaffold is a valid starting point for drug discovery, significant structural optimization is likely required to achieve therapeutic efficacy comparable to other established sulfur-containing pharmacophores. Future research should focus on structure-activity relationship (SAR) studies to enhance the biological profile of 1,2-dithiane derivatives.

References

Spectroscopic Data Validation for Novel 1,2-Dithiane-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for novel, hypothetically-derived analogs of 1,2-Dithiane-3-carboxylic acid. The data presented is intended to serve as a reference for researchers engaged in the synthesis and characterization of new chemical entities based on the 1,2-dithiane scaffold. The experimental protocols detailed below represent standard methodologies for acquiring the spectroscopic data necessary for structural elucidation and validation.

Comparative Spectroscopic Data

The following tables summarize the theoretical spectroscopic data for this compound and three novel, hypothetical analogs:

  • Analog A: 4-Methyl-1,2-dithiane-3-carboxylic acid

  • Analog B: 5-Hydroxy-1,2-dithiane-3-carboxylic acid

  • Analog C: 1,2-Dithiane-3-carboxamide

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz), Integration, Assignment
This compound 11.5 (br s, 1H, COOH), 4.1 (dd, J=8.5, 4.5 Hz, 1H, H-3), 3.2-3.0 (m, 2H, H-6), 2.8-2.6 (m, 2H, H-4), 2.2-2.0 (m, 2H, H-5)
Analog A 11.6 (br s, 1H, COOH), 3.9 (d, J=4.0 Hz, 1H, H-3), 3.3-3.1 (m, 2H, H-6), 2.9 (m, 1H, H-4), 2.3-2.1 (m, 2H, H-5), 1.2 (d, J=7.0 Hz, 3H, CH₃)
Analog B 11.4 (br s, 1H, COOH), 4.2 (d, J=3.5 Hz, 1H, H-3), 4.0 (m, 1H, H-5), 3.4-3.2 (m, 2H, H-6), 2.9-2.7 (m, 2H, H-4), 2.5 (br s, 1H, OH)
Analog C 6.5 (br s, 1H, CONH₂), 5.8 (br s, 1H, CONH₂), 4.0 (dd, J=8.0, 4.0 Hz, 1H, H-3), 3.2-3.0 (m, 2H, H-6), 2.8-2.6 (m, 2H, H-4), 2.2-2.0 (m, 2H, H-5)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compoundδ (ppm), Assignment
This compound 175.0 (COOH), 55.0 (C-3), 40.0 (C-6), 30.0 (C-4), 25.0 (C-5)
Analog A 175.2 (COOH), 58.0 (C-3), 40.5 (C-6), 35.0 (C-4), 30.0 (C-5), 18.0 (CH₃)
Analog B 174.8 (COOH), 68.0 (C-5), 56.0 (C-3), 41.0 (C-6), 38.0 (C-4)
Analog C 172.0 (CONH₂), 56.5 (C-3), 40.2 (C-6), 30.5 (C-4), 25.5 (C-5)

Table 3: IR Spectroscopic Data (ATR)

Compoundν (cm⁻¹), Description
This compound 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 1250 (m, C-O stretch), 550 (w, S-S stretch)[1][2][3]
Analog A 3300-2500 (br, O-H stretch), 1708 (s, C=O stretch), 1255 (m, C-O stretch), 552 (w, S-S stretch)
Analog B 3400 (br, O-H stretch), 3300-2500 (br, O-H stretch), 1712 (s, C=O stretch), 1248 (m, C-O stretch), 548 (w, S-S stretch)
Analog C 3350, 3180 (m, N-H stretch), 1660 (s, C=O stretch, Amide I), 1620 (m, N-H bend, Amide II), 555 (w, S-S stretch)[4]

Table 4: Mass Spectrometry Data (ESI+)

Compoundm/z, [M+H]⁺, [M+Na]⁺
This compound 165.00, 187.00
Analog A 179.02, 201.02
Analog B 181.00, 203.00
Analog C 164.02, 186.02

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.

  • Data Processing: Free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Data Processing: The spectrum of the empty ATR crystal was used as the background. Absorbance spectra are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL. The solution was then diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Acquisition: The diluted sample was infused into the ESI source at a flow rate of 5 µL/min. Spectra were acquired in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: The acquired spectra were analyzed to determine the mass-to-charge ratio (m/z) of the molecular ions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of Analog purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR (ATR) purification->ir ms Mass Spectrometry (ESI-HRMS) purification->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation comparison Comparison with Reference Data confirmation Structural Confirmation comparison->confirmation elucidation->comparison

Caption: Experimental workflow for the synthesis, purification, and spectroscopic validation of novel analogs.

validation_logic novel_data Spectroscopic Data of Novel Analog comparison Comparative Analysis novel_data->comparison parent_data Spectroscopic Data of Parent Compound parent_data->comparison lit_data Literature Data of Similar Functional Groups lit_data->comparison validation Validation of Chemical Structure comparison->validation

Caption: Logical relationship for the validation of spectroscopic data of novel analogs.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating the Potential of 1,2-Dithiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy for the introduction of chirality in a predictable manner. This guide provides a comparative analysis of established chiral auxiliaries—namely Evans' oxazolidinones and Oppolzer's sultams—and introduces a prospective evaluation of "1,2-Dithiane-3-carboxylic acid" as a novel chiral auxiliary. While direct experimental data for the latter is not yet prevalent in the literature, this guide will extrapolate its potential based on the known reactivity of dithiane moieties and the fundamental principles of chiral auxiliary design.

Established Chiral Auxiliaries: A Performance Benchmark

The efficacy of a chiral auxiliary is judged by several key parameters: the diastereoselectivity it imparts in chemical transformations, the ease of its attachment and subsequent cleavage from the substrate, and the ability to recover the auxiliary for reuse. Evans' oxazolidinones and Oppolzer's sultams have distinguished themselves as highly effective in these regards across a range of applications.

Quantitative Comparison of Leading Chiral Auxiliaries

The following tables summarize the performance of Evans' oxazolidinones and Oppolzer's sultams in representative asymmetric reactions, providing a benchmark for the evaluation of new chiral auxiliaries.

Table 1: Diastereoselective Alkylation using Evans' Oxazolidinone Auxiliary

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Allyl iodide98:285-95[1][2][3]
Benzyl bromide>99:193[4]
Methyl iodide96.5:3.590[4]
Ethyl iodide98:292[4]

Table 2: Diastereoselective Aldol Reaction using Oppolzer's Sultam Auxiliary

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
IsobutyraldehydeTiCl₄>98:2 (syn)85[5][6]
BenzaldehydeTiCl₄>95:5 (syn)89[5][6]
PropionaldehydeEt₂AlCl5:95 (anti)91[5][6]

Prospective Analysis: this compound as a Chiral Auxiliary

While not a commercially established chiral auxiliary, the unique structural features of this compound present an intriguing scaffold for asymmetric synthesis. The rigid, six-membered dithiane ring could provide a well-defined steric environment to direct the approach of incoming reagents.

Proposed Workflow

A hypothetical workflow for the application of this compound as a chiral auxiliary would likely follow the established paradigm:

  • Synthesis of Enantiopure Auxiliary: The first critical step is the preparation of enantiomerically pure this compound. This could potentially be achieved through chiral resolution of the racemic acid, for instance, by forming diastereomeric salts with a chiral amine.

  • Coupling to Substrate: The chiral auxiliary would be coupled to a prochiral substrate, such as a carboxylic acid, to form an amide linkage.

  • Diastereoselective Reaction: The dithiane moiety would then direct a subsequent stereocenter-forming reaction, for example, the alkylation of an enolate derived from the attached substrate. The steric bulk of the dithiane ring is hypothesized to shield one face of the enolate, leading to a high degree of diastereoselectivity.

  • Cleavage and Recovery: Following the diastereoselective transformation, the chiral auxiliary would be cleaved from the product. The disulfide bond within the dithiane ring offers a unique point for cleavage under reductive or oxidative conditions, potentially milder than those required for some established auxiliaries.

Potential Advantages and Challenges

Potential Advantages:

  • Novel Stereochemical Control: The unique geometry of the dithiane ring could offer different and potentially complementary stereochemical outcomes compared to existing auxiliaries.

  • Mild Cleavage Conditions: The disulfide bond is susceptible to a variety of mild cleavage conditions, which could be advantageous for sensitive substrates.

  • Rigid Scaffold: The inherent rigidity of the six-membered ring could lead to high levels of diastereoselectivity.

Challenges:

  • Synthesis of Enantiopure Auxiliary: A practical and scalable synthesis of the enantiomerically pure auxiliary needs to be developed.

  • Lack of Experimental Data: The efficacy and substrate scope are currently unknown and require experimental validation.

Experimental Protocols

Detailed experimental protocols for the key steps in utilizing Evans' oxazolidinone and Oppolzer's sultam are provided below. These serve as a practical guide for researchers and a template for the development of protocols for new auxiliaries like this compound.

Protocol 1: Diastereoselective Alkylation using (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)

a) Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.5 M) at 0 °C is added triethylamine (1.5 equiv) followed by the dropwise addition of the desired acyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[7]

b) Alkylation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry THF (0.2 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise. The mixture is stirred for 30 minutes at -78 °C, after which the electrophile (1.5 equiv) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which can be purified by flash chromatography.[1][2]

c) Cleavage of the Auxiliary: To a solution of the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M) at 0 °C is added a 30% aqueous solution of hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of a 1.5 M aqueous solution of Na₂SO₃ (5.0 equiv) and stirred for 30 minutes. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[8][9]

Protocol 2: Diastereoselective Aldol Reaction using (2R)-Bornane-10,2-sultam (Oppolzer's Sultam)

a) Acylation of the Auxiliary: To a solution of (2R)-bornane-10,2-sultam (1.0 equiv) in dry THF (0.5 M) at 0 °C is added n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes, and then the desired acyl chloride (1.1 equiv) is added. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by recrystallization or flash chromatography.

b) Aldol Reaction: To a solution of the N-acyl sultam (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added diethylaluminum chloride (Et₂AlCl) (1.1 equiv, 1.0 M solution in hexanes). The mixture is stirred for 15 minutes, and then the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.[5][6]

c) Cleavage of the Auxiliary: To a solution of the aldol adduct (1.0 equiv) in dry THF (0.1 M) at -78 °C is added lithium aluminum hydride (LiAlH₄) (2.0 equiv, 1.0 M solution in THF) dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C and stirred for an additional hour. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography to yield the chiral 1,3-diol. The chiral auxiliary can be recovered from the solid precipitate.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the established and proposed chiral auxiliaries.

Evans_Auxiliary_Workflow cluster_synthesis Synthesis & Coupling cluster_reaction Asymmetric Transformation cluster_cleavage Cleavage & Recovery Amino Acid Amino Acid Evans' Auxiliary Evans' Auxiliary Amino Acid->Evans' Auxiliary Reduction & Cyclization N-Acyl Oxazolidinone N-Acyl Oxazolidinone Evans' Auxiliary->N-Acyl Oxazolidinone Acylation Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Base (e.g., NaHMDS) Diastereoselective Alkylation Diastereoselective Alkylation Enolate Formation->Diastereoselective Alkylation Electrophile (R-X) Chiral Carboxylic Acid Chiral Carboxylic Acid Diastereoselective Alkylation->Chiral Carboxylic Acid LiOH / H₂O₂ Recovered Auxiliary Recovered Auxiliary Diastereoselective Alkylation->Recovered Auxiliary LiOH / H₂O₂

Caption: General workflow for Evans' oxazolidinone chiral auxiliary.

Oppolzer_Sultam_Workflow cluster_synthesis Synthesis & Coupling cluster_reaction Asymmetric Transformation cluster_cleavage Cleavage & Recovery Camphorsulfonic Acid Camphorsulfonic Acid Oppolzer's Sultam Oppolzer's Sultam Camphorsulfonic Acid->Oppolzer's Sultam Multi-step Synthesis N-Acyl Sultam N-Acyl Sultam Oppolzer's Sultam->N-Acyl Sultam Acylation Enolate Formation Enolate Formation N-Acyl Sultam->Enolate Formation Lewis Acid (e.g., Et₂AlCl) Diastereoselective Aldol Diastereoselective Aldol Enolate Formation->Diastereoselective Aldol Aldehyde Chiral 1,3-Diol Chiral 1,3-Diol Diastereoselective Aldol->Chiral 1,3-Diol LiAlH₄ Recovered Auxiliary Recovered Auxiliary Diastereoselective Aldol->Recovered Auxiliary LiAlH₄

Caption: General workflow for Oppolzer's sultam chiral auxiliary.

Dithiane_Auxiliary_Workflow cluster_synthesis Synthesis & Coupling (Proposed) cluster_reaction Asymmetric Transformation (Hypothetical) cluster_cleavage Cleavage & Recovery (Proposed) Racemic 1,2-Dithiane-3-COOH Racemic 1,2-Dithiane-3-COOH Chiral 1,2-Dithiane-3-COOH Chiral 1,2-Dithiane-3-COOH Racemic 1,2-Dithiane-3-COOH->Chiral 1,2-Dithiane-3-COOH Chiral Resolution N-Acyl Dithiane N-Acyl Dithiane Chiral 1,2-Dithiane-3-COOH->N-Acyl Dithiane Amide Coupling Enolate Formation Enolate Formation N-Acyl Dithiane->Enolate Formation Base Diastereoselective Reaction Diastereoselective Reaction Enolate Formation->Diastereoselective Reaction Electrophile Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product Reductive/Oxidative Cleavage Recovered Auxiliary Recovered Auxiliary Diastereoselective Reaction->Recovered Auxiliary Reductive/Oxidative Cleavage

Caption: Proposed workflow for this compound as a chiral auxiliary.

Conclusion

Evans' oxazolidinones and Oppolzer's sultams represent the gold standard for chiral auxiliaries, offering high levels of stereocontrol and reliable protocols. The prospective analysis of this compound suggests a potentially valuable new class of chiral auxiliaries with unique structural and reactive properties. Further experimental investigation is warranted to fully elucidate the efficacy of this and other novel chiral scaffolds, continuing the advancement of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and other chemical industries.

References

A Comparative Guide to the Deprotection and Cleavage of 1,2-Dithiane and 1,3-Dithiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical behavior of 1,2-dithianes and 1,3-dithianes, with a focus on methods for their ring cleavage. While 1,3-dithianes are renowned as robust protecting groups for carbonyl compounds, necessitating a variety of deprotection strategies, 1,2-dithianes are not typically employed for this purpose due to the reactivity of their disulfide bond. This document outlines the distinct applications of these isomeric heterocycles and details the methodologies for their respective cleavage reactions, supported by experimental data and protocols.

Introduction: Distinct Roles of 1,2- and 1,3-Dithianes in Organic Synthesis

1,3-Dithianes are widely utilized as protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions. The formation of a 1,3-dithiane from a carbonyl compound and 1,3-propanedithiol effectively masks the electrophilic nature of the carbonyl carbon. Furthermore, the acidity of the C-2 proton in 1,3-dithianes allows for their use in C-C bond formation through "umpolung" reactivity. The subsequent deprotection to regenerate the carbonyl functionality is a critical step in many synthetic routes.

In contrast, 1,2-dithianes, containing a disulfide linkage, are not used as carbonyl protecting groups. Their chemistry is dominated by reactions of the S-S bond, such as reduction, oxidation, and polymerization. Cleavage of the 1,2-dithiane ring typically results in the formation of a 1,4-dithiol, rather than regenerating a carbonyl compound. Therefore, the "deprotection" of 1,2-dithianes is more accurately described as ring-opening or cleavage. This guide will compare the methods used to cleave the 1,3-dithiane ring for carbonyl regeneration with the methods used to cleave the 1,2-dithiane ring.

Deprotection of 1,3-Dithianes

The removal of the 1,3-dithiane protecting group to regenerate the parent carbonyl compound is a well-studied transformation with numerous methodologies. These methods can be broadly categorized as oxidative, metal-mediated, and miscellaneous methods.

Comparative Data of 1,3-Dithiane Deprotection Methods
Method CategoryReagent(s)Typical SubstrateReaction TimeYield (%)Reference
Metal-Mediated Hg(NO₃)₂·3H₂O2-(3-nitrophenyl)-1,3-dithiane1-4 min95[1][2]
HgCl₂/HgODithianes of various aldehydes and ketones~1 hHigh[3]
Oxidative H₂O₂/I₂ in SDS micellar systemDithianes of aromatic and aliphatic aldehydes/ketones30 minup to 95[4][5]
N-Bromosuccinimide (NBS)Dithiane of 1-pyrenecarboxaldehydeNot specifiedNot specified[6]
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS]2-phenyl-1,3-dithiane3 min96[7]
Acid-Catalyzed Polyphosphoric acid (PPA)/Acetic acidDithianes of various ketones3-8 h>80[8]
Experimental Protocols for 1,3-Dithiane Deprotection

Protocol 1: Metal-Mediated Deprotection using Mercury(II) Nitrate Trihydrate (Solid State) [1][2]

  • Materials: 2-(3-nitrophenyl)-1,3-dithiane (1 mmol), Mercury(II) nitrate trihydrate (2 mmol).

  • Procedure:

    • In a mortar, combine the 1,3-dithiane derivative and mercury(II) nitrate trihydrate.

    • Grind the mixture with a pestle at room temperature for 1-4 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).

    • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the corresponding aldehyde.

Protocol 2: Oxidative Deprotection using Hydrogen Peroxide and Iodine in a Micellar System [4]

  • Materials: 1,3-Dithiane derivative (1 mmol), 30% aqueous Hydrogen Peroxide, Iodine (5 mol%), Sodium dodecyl sulfate (SDS).

  • Procedure:

    • To a solution of the 1,3-dithiane in an aqueous micellar solution of SDS, add iodine (5 mol%).

    • Add 30% aqueous hydrogen peroxide to the mixture.

    • Stir the reaction at room temperature for approximately 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: Deprotection using N-Bromosuccinimide (NBS) [6]

  • General Procedure:

    • Dissolve the 1,3-dithiane derivative in a suitable solvent mixture, such as acetone/water.

    • Add N-bromosuccinimide (NBS) to the solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction, typically with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry, and purify.

Deprotection Pathways

The deprotection of 1,3-dithianes can proceed through different mechanistic pathways depending on the reagents used.

Deprotection_Pathways cluster_metal Metal-Mediated Deprotection cluster_oxidative Oxidative Deprotection Dithiane_M 1,3-Dithiane Intermediate_M Sulfonium Ion Intermediate Dithiane_M->Intermediate_M Coordination Reagent_M Hg(II) salt Reagent_M->Intermediate_M Product_M Carbonyl Compound Intermediate_M->Product_M Hydrolysis Dithiane_O 1,3-Dithiane Intermediate_O S-Oxidized Intermediate Dithiane_O->Intermediate_O Oxidation Reagent_O Oxidizing Agent (e.g., NBS, H₂O₂/I₂) Reagent_O->Intermediate_O Product_O Carbonyl Compound Intermediate_O->Product_O Hydrolysis

Figure 1: General mechanistic pathways for the deprotection of 1,3-dithianes.

Cleavage of 1,2-Dithianes

As previously noted, 1,2-dithianes are not employed as carbonyl protecting groups. Their ring cleavage reactions are primarily focused on the reduction of the disulfide bond to yield a dithiol.

Reductive Cleavage of 1,2-Dithianes

The most common method for the cleavage of the 1,2-dithiane ring is through reduction of the disulfide bond. This can be achieved using various reducing agents.

Method CategoryReagent(s)ProductReference
Reductive Cleavage Lithium aluminum hydride (LiAlH₄)1,4-Butanedithiol[9][10]
Sodium borohydride (NaBH₄)1,4-Butanedithiol[9][11]
Tributylphosphine (PBu₃)Dithiol[12]
Experimental Protocol for Reductive Cleavage of 1,2-Dithiane

Protocol 4: Reductive Cleavage using Lithium Aluminum Hydride (LAH) [9][10]

  • Materials: 1,2-Dithiane (1 mmol), Lithium aluminum hydride (excess), Dry diethyl ether or THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LAH in dry diethyl ether.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 1,2-dithiane in dry diethyl ether to the LAH suspension.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully quench the reaction by the sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with ether.

    • Dry the combined organic filtrates over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield 1,4-butanedithiol.

Cleavage Pathway of 1,2-Dithiane

The cleavage of 1,2-dithiane typically proceeds via a nucleophilic attack on one of the sulfur atoms by a hydride source, leading to the scission of the S-S bond.

Cleavage_Pathway Dithiane_12 1,2-Dithiane Intermediate_R Thiolate Intermediate Dithiane_12->Intermediate_R Reduction Reagent_R Reducing Agent (e.g., LiAlH₄) Reagent_R->Intermediate_R Product_R 1,4-Butanedithiol Intermediate_R->Product_R Protonation

Figure 2: General pathway for the reductive cleavage of 1,2-dithiane.

Comparison Summary

Feature1,2-Dithiane1,3-Dithiane
Primary Use Not typically used as a protecting group. Studied for its disulfide chemistry.Widely used as a protecting group for carbonyl compounds and in umpolung chemistry.
"Deprotection" Goal Ring cleavage to form a 1,4-dithiol.Regeneration of the original carbonyl compound.
Common Reagents Reducing agents (e.g., LiAlH₄, NaBH₄).Metal salts (Hg²⁺), Oxidizing agents (NBS, H₂O₂), Acids (PPA).
Reaction Conditions Typically reductive and requires anhydrous conditions for reagents like LAH.Varies widely from mild, neutral conditions to harsh, acidic, or oxidative conditions.
Products of Cleavage 1,4-Butanedithiol or its derivatives.Aldehyde or ketone.

Conclusion

The comparison of 1,2-dithiane and 1,3-dithiane reveals their fundamentally different roles in organic synthesis, which dictates the nature of their respective ring-cleavage reactions. While 1,3-dithianes serve as a cornerstone for carbonyl protection and umpolung strategies, requiring a diverse array of deprotection methods, 1,2-dithianes are primarily subject to reductive cleavage of their disulfide bond. Researchers and drug development professionals should consider these distinct reactivities when designing synthetic routes. The choice of deprotection method for a 1,3-dithiane must be carefully selected based on the substrate's functional group tolerance, while the cleavage of a 1,2-dithiane is a straightforward reduction to the corresponding dithiol. This guide provides the necessary data and protocols to make informed decisions for these transformations.

References

1,2-Dithiane-3-carboxylic Acid: A Comparative Guide for Carboxylic Acid Bioisosterism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-dithiane-3-carboxylic acid as a potential bioisostere for carboxylic acids. The content is supported by available data on related compounds and established principles in medicinal chemistry, offering a framework for its evaluation in drug design and development.

Introduction: The Role of Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a cornerstone of many pharmacophores, crucial for establishing interactions with biological targets. However, its inherent properties—such as high polarity, ionization at physiological pH, and susceptibility to metabolic processes like acyl-glucuronidation—can lead to challenges in drug development, including poor membrane permeability, metabolic instability, and potential toxicity.

Bioisosteric replacement is a widely adopted strategy in medicinal chemistry to mitigate these issues.[1] By substituting the carboxylic acid with a different functional group (a bioisostere) that mimics its size, shape, and electronic properties, it is possible to improve a compound's pharmacokinetic and pharmacodynamic profile while retaining or enhancing its biological activity.[1] This guide focuses on this compound, a heterocyclic structure, as a potential, albeit less common, candidate for this role.

Physicochemical Properties: A Comparative Analysis

A key aspect of evaluating a bioisostere is comparing its physicochemical properties to those of a standard carboxylic acid and other well-known surrogates. These properties, particularly acidity (pKa) and lipophilicity (LogP/LogD), govern a molecule's behavior in biological systems.

Functional GroupStructureTypical pKaTypical LogP/LogDKey Characteristics
Carboxylic Acid R-COOH4.0 - 5.0[1]VariableStrong acid, often ionized at physiological pH, can lead to low permeability.
This compound ~2.8 (estimated)[2]~1.4 (estimated)Expected to be a stronger acid than typical carboxylic acids; the dithiane ring increases lipophilicity.
Tetrazole 4.5 - 4.9[1][3]Variable (more lipophilic than COOH)[1]Acidity is very similar to carboxylic acids; metabolically stable.[4][5]
Acyl Sulfonamide 4.0 - 5.0[6][7]VariableAcidity is comparable to carboxylic acids.
Sulfonamide 9.0 - 10.0[1][6]More lipophilic than COOH[1]Much weaker acid; may improve membrane permeability.[1]
Hydroxamic Acid 8.0 - 9.0[6][7]VariableWeakly acidic; possesses metal-chelating properties.[6][7]

Synthesis and Experimental Protocols

Accurate evaluation of a novel bioisostere requires robust experimental data. Below are detailed methodologies for the synthesis of the target compound and for determining its key physicochemical and biological properties.

3.1. Synthesis of this compound

A plausible synthetic route involves the reaction of an α-keto acid with a dithiol, which forms the dithiane ring while leaving the carboxylic acid moiety intact.[8]

Protocol:

  • Reaction Setup: To a solution of 2-oxobutanoic acid (1.0 eq) in a suitable solvent such as toluene, add 1,3-propanedithiol (1.1 eq).

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, PTSA).

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield this compound.

3.2. Determination of Acidity (pKa)

Potentiometric titration is a precise and common method for pKa determination.[1]

Protocol:

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[9] Ensure the compound is fully dissolved.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO2.

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the sample solution.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

3.3. Determination of Lipophilicity (LogD)

The shake-flask method is the gold standard for experimentally determining lipophilicity.

Protocol:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by shaking them together for 24 hours and then allowing them to separate.

  • Sample Addition: Dissolve a small, known amount of the test compound in the pre-saturated aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the phases to fully separate via centrifugation or by standing overnight.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.

3.4. In Vitro Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). Add solutions of the test compounds to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 5 to 18 hours).

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the concentrations, well volumes, filter area, and incubation time.

Visualizing Relationships and Workflows

Diagrams created using Graphviz help to visualize complex processes and relationships relevant to the evaluation of bioisosteres.

G cluster_0 Ligand-Receptor Interaction Ligand Carboxylic Acid Ligand or Bioisostere Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response G cluster_invitro In Vitro Evaluation start Design & Synthesize Bioisostere physchem Physicochemical Profiling (pKa, LogD, Solubility) start->physchem invitro In Vitro Assays physchem->invitro decision Analyze Data: Improved Properties? invitro->decision perm Permeability (PAMPA) met Metabolic Stability (Microsomes) act Biological Activity (Target Binding) stop Stop/Redesign decision->stop No proceed Proceed to In Vivo Studies decision->proceed Yes G cluster_props Key Properties COOH Carboxylic Acid pKa Acidity (pKa) COOH->pKa Modulates LogP Lipophilicity (LogP) COOH->LogP Modulates Metabolism Metabolic Stability COOH->Metabolism Influences Permeability Permeability COOH->Permeability Influences Bioisostere 1,2-Dithiane-3-COOH (Bioisostere) Bioisostere->pKa Modulates Bioisostere->LogP Modulates Bioisostere->Metabolism Improves Bioisostere->Permeability Improves

References

Spectroscopic Analysis for Structural Confirmation of 1,2-Dithiane-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Dithiane-3-carboxylic acid is a sulfur-containing heterocyclic compound with a six-membered ring. The incorporation of a carboxylic acid group onto the dithiane ring provides a versatile functional handle, influencing the molecule's properties and reactivity. Accurate structural confirmation of this and related compounds is paramount in research and drug development to ensure purity, verify synthesis outcomes, and understand structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structural elucidation.

This guide provides a comparative overview of the spectroscopic analysis of this compound, offering detailed experimental protocols and comparing its spectral characteristics with a relevant alternative, asparagusic acid (1,2-dithiolane-4-carboxylic acid).

Spectroscopic Techniques for Structural Elucidation of this compound

The primary methods for confirming the structure of this compound involve a combination of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in this compound.[1]

¹H NMR Spectroscopy: The proton NMR spectrum will characteristically show a highly deshielded proton for the acidic -COOH group.[1] The protons on the dithiane ring will exhibit specific chemical shifts and coupling patterns based on their proximity to the sulfur atoms and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbon attached to the carboxylic acid group, and the other carbons in the dithiane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)170 - 185
H3 (CH-COOH)3.5 - 4.5 (m)50 - 60
H4 (CH₂)2.5 - 3.5 (m)30 - 40
H5 (CH₂)1.8 - 2.8 (m)25 - 35
H6 (CH₂)2.8 - 3.8 (m)35 - 45

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the carboxylic acid group. The O-H bond of the carboxyl group gives a very broad absorption, while the C=O bond shows a strong absorption.[2][3]

Table 2: Characteristic IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C-S600 - 800Weak to Medium
S-S400 - 500Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 164.24 g/mol ), the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected.

Table 3: Expected Mass Spectrometry Fragments for this compound

Fragment m/z Description
[C₅H₈O₂S₂]⁺164Molecular Ion
[C₅H₇O₂S₂]⁺163Loss of H
[C₄H₈S₂]⁺120Loss of COOH
[C₅H₈S₂]⁺119Loss of COOH and H

Comparative Analysis: this compound vs. Asparagusic Acid

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a naturally occurring organosulfur compound found in asparagus.[4][5] It is a structural analog of this compound, with a five-membered dithiolane ring instead of a six-membered dithiane ring. This structural difference leads to distinct spectroscopic features.

Table 4: Spectroscopic Comparison of this compound and Asparagusic Acid

Spectroscopic Feature This compound Asparagusic Acid (1,2-Dithiolane-4-carboxylic Acid)
Molecular Weight 164.24 g/mol 150.22 g/mol
¹H NMR (Ring Protons) More complex multiplet patterns due to the flexibility of the six-membered ring.Simpler multiplet patterns due to the more rigid five-membered ring.
¹³C NMR (Ring Carbons) Signals corresponding to four distinct ring carbons.Signals corresponding to three distinct ring carbons.
IR (C=O Stretch) ~1710 cm⁻¹~1710 cm⁻¹ (Similar to other carboxylic acids)
MS (Molecular Ion) m/z = 164m/z = 150

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

structure_comparison cluster_dithiane This compound cluster_dithiolane Asparagusic Acid dithiane Six-membered dithiane ring comparison Structural Difference: Ring Size dithiane->comparison Different NMR & MS dithiolane Five-membered dithiolane ring dithiolane->comparison Different NMR & MS

Caption: Comparison of the core ring structures of this compound and asparagusic acid.

References

A Head-to-Head Comparison of Catalytic Systems for Dithiane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dithianes is a cornerstone of modern organic chemistry, providing a versatile method for the protection of carbonyl groups and for the umpolung of their reactivity. The choice of the catalytic system is crucial for the efficiency, selectivity, and substrate scope of this transformation. This guide provides a head-to-head comparison of prominent catalytic systems for dithiane synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their specific needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the synthesis of 1,3-dithianes from a range of aldehydes and ketones. The data highlights the efficiency of different catalysts in terms of reaction time and yield.

Catalytic Thioacetalization of Aldehydes
EntryAldehydeCatalystConditionsTimeYield (%)Reference
1BenzaldehydeTungstate Sulfuric Acid (TSA)Grinding, rt5 min98[1]
2BenzaldehydeSilica Sulfuric Acid (SSA)60 °C1 min98[2][3]
3BenzaldehydeYttrium Triflate (Y(OTf)₃)rt, CH₃CN15 min95[4]
4BenzaldehydeIodine (I₂)Solvent-free, rt10 min95[5]
54-ChlorobenzaldehydeTungstate Sulfuric Acid (TSA)Grinding, rt7 min97[1]
64-ChlorobenzaldehydeSilica Sulfuric Acid (SSA)60 °C2 min96[2][3]
74-ChlorobenzaldehydeYttrium Triflate (Y(OTf)₃)rt, CH₃CN20 min94[4]
84-NitrobenzaldehydeTungstate Sulfuric Acid (TSA)Grinding, rt10 min95[1]
94-NitrobenzaldehydeSilica Sulfuric Acid (SSA)60 °C3 min95[2][3]
104-NitrobenzaldehydeYttrium Triflate (Y(OTf)₃)rt, CH₃CN25 min96[4]
11CinnamaldehydeTungstate Sulfuric Acid (TSA)Grinding, rt12 min93[1]
12CinnamaldehydeSilica Sulfuric Acid (SSA)60 °C5 min94[2][3]
13CinnamaldehydeYttrium Triflate (Y(OTf)₃)rt, CH₃CN30 min92[4]
Catalytic Thioacetalization of Ketones
EntryKetoneCatalystConditionsTimeYield (%)Reference
1AcetophenoneTungstate Sulfuric Acid (TSA)80 °C45 min92[1]
2AcetophenoneSilica Sulfuric Acid (SSA)60 °C15 min93[2][3]
3AcetophenoneYttrium Triflate (Y(OTf)₃)Reflux, CH₃CN6 h90[4]
4BenzophenoneTungstate Sulfuric Acid (TSA)80 °C60 min90[1]
5BenzophenoneSilica Sulfuric Acid (SSA)60 °C20 min92[2][3]
6CyclohexanoneTungstate Sulfuric Acid (TSA)Grinding, rt15 min94[1]
7CyclohexanoneSilica Sulfuric Acid (SSA)60 °C10 min95[2][3]
8CyclohexanoneYttrium Triflate (Y(OTf)₃)rt, CH₃CN45 min93[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for Thioacetalization using Tungstate Sulfuric Acid (TSA)[1]

Method A: Grinding A mixture of the carbonyl compound (1 mmol), 1,3-propanedithiol (1.2 mmol), and tungstate sulfuric acid (0.1 g) is ground in a mortar and pestle at room temperature for the specified time. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is washed with diethyl ether, and the solid catalyst is separated by filtration. The filtrate is then washed with a 10% NaOH solution and water, dried over anhydrous Na₂SO₄, and the solvent is evaporated to afford the pure dithiane.

Method B: Thermal Conditions A mixture of the carbonyl compound (1 mmol), 1,3-propanedithiol (1.2 mmol), and tungstate sulfuric acid (0.1 g) is stirred at 80 °C for the specified time. Work-up follows the same procedure as Method A.

General Procedure for Thioacetalization using Yttrium Triflate (Y(OTf)₃)[4]

To a solution of the carbonyl compound (1 mmol) and 1,3-propanedithiol (1.1 mmol) in acetonitrile (15 mL), yttrium triflate (5 mol%) is added, and the mixture is stirred at room temperature. For ketones, the reaction mixture is refluxed. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the desired 1,3-dithiane.

General Procedure for Thioacetalization using Iodine (I₂)[5]

A mixture of the carbonyl compound (1 mmol), 1,3-propanedithiol (1.1 mmol), and iodine (10 mol%) is stirred at room temperature under solvent-free conditions. Upon completion of the reaction (monitored by TLC), the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of Na₂S₂O₃, followed by brine. The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the product.

General Procedure for Thioacetalization using Iron(III) Chloride (FeCl₃)[6]

To a solution of the aldehyde (1 mmol) and 2-chloro-1,3-dithiane (1.2 mmol) in a suitable solvent (e.g., THF), FeCl₃ (15 mol%) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired 1,3-dithiane.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the catalytic cycle of acid-catalyzed dithiane synthesis and a general experimental workflow.

G cluster_cycle Catalytic Cycle of Acid-Catalyzed Dithiane Synthesis Carbonyl Carbonyl Protonated_Carbonyl Protonated_Carbonyl Carbonyl->Protonated_Carbonyl + H+ (Catalyst) Thiol_Adduct Thiol_Adduct Protonated_Carbonyl->Thiol_Adduct + RSH Hemithioacetal Hemithioacetal Thiol_Adduct->Hemithioacetal Thionium_Ion Thionium_Ion Hemithioacetal->Thionium_Ion - H2O Dithiane Dithiane Thionium_Ion->Dithiane + RSH - H+ Catalyst_Regen H+ Catalyst_H H+

Caption: Acid-catalyzed dithiane formation.

G cluster_workflow General Experimental Workflow for Dithiane Synthesis Start Start Mix Mix Carbonyl Compound, 1,3-Propanedithiol, and Catalyst Start->Mix React Stir/Heat for Specified Time Mix->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Wash with Base/Water) Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry with Anhydrous Salt (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) if necessary Concentrate->Purify End Obtain Pure Dithiane Purify->End

Caption: A typical experimental workflow.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Purity Assessment of 1,2-Dithiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the purity assessment of 1,2-Dithiane-3-carboxylic acid, a crucial component in various research and development pipelines. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) methods to ensure the accuracy and reliability of purity data. This document presents illustrative experimental data to guide researchers in establishing robust analytical protocols.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control.[1][2] It involves comparing the results from two or more distinct analytical methods to ensure the data is reliable and consistent. This is particularly important when a new method is developed or when results from different laboratories or techniques need to be compared.[1][2] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation, which form the basis for the protocols described herein.[3][4][5]

Comparative Analysis of Analytical Methods

The purity of this compound was assessed using three orthogonal analytical techniques: HPLC, GC-MS, and qNMR. The performance of each method was evaluated based on key validation parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.998Not Applicable (Direct Method)
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.0% - 100.5%
Precision (RSD)
- Repeatability< 1.0%< 1.5%< 0.5%
- Intermediate Precision< 1.5%< 2.0%< 0.8%
LOD 0.01 µg/mL0.05 µg/mL (as derivative)0.1 mg/mL
LOQ 0.03 µg/mL0.15 µg/mL (as derivative)0.3 mg/mL
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)Very High (based on unique proton signals)

Note: The data presented in this table is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like carboxylic acids.

Methodology:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to improve volatility and thermal stability.

Methodology:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve, making it a powerful tool for purity determination.[7][8][9]

Methodology:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.[8]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.[9]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the cross-validation of the analytical methods and the logical relationship between the validation parameters.

CrossValidationWorkflow cluster_params Validation Parameters start Start: Obtain this compound sample method_dev Method Development & Optimization (HPLC, GC-MS, qNMR) start->method_dev validation Method Validation (ICH Q2(R2)) method_dev->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity cross_val Cross-Validation (Analysis of the same batch by all three methods) validation->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp end End: Establish Purity Profile data_comp->end

Caption: Experimental workflow for the cross-validation of analytical methods.

LogicalRelationships Purity Accurate Purity Assessment Reliability Increased Data Reliability Purity->Reliability Leads to HPLC HPLC CrossVal Cross-Validation HPLC->CrossVal GCMS GC-MS GCMS->CrossVal qNMR qNMR qNMR->CrossVal CrossVal->Purity Confirms

Caption: Logical relationship between methods for ensuring data reliability.

Conclusion

The cross-validation of orthogonal analytical methods is paramount for the robust purity assessment of this compound. While HPLC offers excellent precision for routine analysis, GC-MS provides superior specificity through mass fragmentation, and qNMR serves as a primary method for absolute purity determination without the need for a specific reference standard of the analyte. By employing a combination of these techniques, researchers can have high confidence in the quality and purity of their materials, which is essential for successful drug development and scientific research.

References

Safety Operating Guide

Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of 1,2-Dithiane-3-carboxylic acid are paramount to ensuring laboratory safety and environmental protection. Due to its composition, this compound is expected to share hazards with both organic sulfur compounds, which are often associated with strong odors and potential toxicity, and carboxylic acids, which can be corrosive.

Essential Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste.

For Small Quantities (less than 100 mL of a dilute solution <5%):

  • Dilution: Further dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:10 ratio of acid solution to water).

  • Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted acidic solution while stirring. Monitor the pH of the solution using pH paper or a pH meter.

  • Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least 100-fold excess of water).

For Large Quantities or Concentrated Waste:

  • Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound. Instead, collect the waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any known hazard pictograms.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by your institution's hazardous waste management service.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Hazard Profile of Structurally Related Compounds

To better understand the potential risks associated with this compound, the following table summarizes the hazards of similar chemicals.

CompoundKey HazardsDisposal Recommendations
3-Mercaptopropionic acid Toxic if swallowed, Causes severe skin burns and eye damage, May be corrosive to metals, Strong unpleasant odor[1][2][3][4]Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Do not let product enter drains.[2]
1,4-Dithiane-2,5-diol Toxic if swallowed, Causes serious eye damage, May cause an allergic skin reaction[5][6][7]Dispose of contents/container to an approved waste disposal plant.[6]
General Carboxylic Acids Corrosive, IrritantDilute solutions (<10%) can be neutralized and washed down the drain. Concentrated or hazardous carboxylic acids should be collected for professional disposal.[8]
Organic Sulfur Compounds (Thiols) Strong, unpleasant odor, Potential toxicitySmall quantities can be oxidized to less hazardous sulfonic acids. Larger quantities should be disposed of as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 1,2-Dithiane-3-carboxylic Acid Waste check_quantity Assess Quantity and Concentration start->check_quantity small_quant Small Quantity and Dilute Solution (<5%) check_quantity->small_quant Small & Dilute large_quant Large Quantity or Concentrated Waste check_quantity->large_quant Large or Concentrated dilute Dilute with Water (1:10 ratio) small_quant->dilute collect Collect in Labeled Hazardous Waste Container large_quant->collect neutralize Neutralize with Weak Base to pH 6-8 dilute->neutralize drain Dispose Down Sanitary Sewer with Copious Water neutralize->drain end End of Process drain->end store Store Safely for Pickup collect->store professional_disposal Arrange for Professional Hazardous Waste Disposal store->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a secure working environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dithiane-3-carboxylic acid
Reactant of Route 2
1,2-Dithiane-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。